molecular formula C12H16Cl3N B1632053 4-(3,4-Dichlorobenzyl)piperidine hydrochloride CAS No. 1171138-69-4

4-(3,4-Dichlorobenzyl)piperidine hydrochloride

Cat. No.: B1632053
CAS No.: 1171138-69-4
M. Wt: 280.6 g/mol
InChI Key: QMXPLRLXVBJVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dichlorobenzyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H16Cl3N and its molecular weight is 280.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N.ClH/c13-11-2-1-10(8-12(11)14)7-9-3-5-15-6-4-9;/h1-2,8-9,15H,3-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXPLRLXVBJVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171138-69-4
Record name 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

solubility of 4-(3,4-Dichlorobenzyl)piperidine hydrochloride in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Development

4-(3,4-Dichlorobenzyl)piperidine hydrochloride is a versatile chemical intermediate recognized for its utility in the synthesis of bioactive molecules, particularly in medicinal chemistry for targeting neurological disorders.[1] Its molecular structure, which combines a piperidine ring with a dichlorobenzyl group, makes it a valuable building block in drug discovery.[1] However, the therapeutic potential of any active pharmaceutical ingredient (API) is fundamentally linked to its physicochemical properties, with solubility being paramount. Solubility dictates the bioavailability of a compound and profoundly influences its formulation, dosage, and ultimate clinical efficacy.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to explain the causality behind solubility phenomena and provides robust, field-proven protocols for its accurate determination.

Physicochemical Properties: The Foundation of Solubility

A thorough understanding of a compound's fundamental properties is essential before undertaking solubility studies. These characteristics govern its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₁₂H₁₅Cl₂N · HCl[1]
Molecular Weight 280.62 g/mol [1][2]
Appearance Light yellow or white solid/powder[1]
CAS Number 1171138-69-4 / 220772-32-7[1][2][3]
Form Solid

Note: Specific melting point and pKa data for this compound are not consistently available in public databases, underscoring the need for experimental determination.

Understanding the Solubility of a Hydrochloride Salt

This compound is the salt of a weak base (the piperidine derivative) and a strong acid (hydrochloric acid). This fact is central to its solubility behavior, especially in aqueous media. Salt formation is a common and effective strategy to enhance the solubility of weakly basic or acidic drugs.[4]

The solubility of such salts is highly dependent on the pH of the medium. In solution, an equilibrium exists between the ionized (protonated) piperidinium species, which is the salt form, and the un-ionized free base.

BH⁺Cl⁻ (solid) ⇌ BH⁺ (aqueous) + Cl⁻ (aqueous) ⇌ B (aqueous) + H⁺ + Cl⁻

  • At low pH (acidic conditions): The equilibrium shifts to the left, favoring the protonated, ionized form (BH⁺). This form is significantly more polar and, therefore, generally exhibits higher aqueous solubility.

  • At high pH (basic conditions): The equilibrium shifts to the right. The protonated form is neutralized to the free base (B), which is less polar and typically has much lower aqueous solubility. This can lead to precipitation of the free base from the solution.

This pH-dependent solubility is a critical consideration during all stages of drug development, from early screening to final formulation.[5]

Figure 2. Experimental workflow for the Shake-Flask solubility method.
Step-by-Step Methodology
  • Preparation of Solvent Media:

    • Prepare the desired solvents (e.g., deionized water, 0.1 M HCl, pH 7.4 phosphate buffer, ethanol, DMSO). For pH-solubility profiles, use buffers that will maintain a constant pH throughout the experiment.

  • Addition of Solute:

    • To a series of glass vials, add a known volume of each solvent (e.g., 1 mL).

    • Add an excess amount of this compound to each vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. This is the critical step to ensure saturation is achieved.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined time, typically 24 to 48 hours, to allow the system to reach thermodynamic equilibrium. A preliminary time-course experiment can be run to confirm the minimum time required to reach a plateau in concentration.

  • Phase Separation:

    • Rationale: This step is critical for accurately measuring the concentration of the dissolved solute without contamination from the undissolved solid.

    • Allow the vials to stand undisturbed at the experimental temperature for a short period to let the solid settle.

    • Withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) into a clean vial.

    • Alternative: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) and carefully collect the supernatant.

  • Quantification via High-Performance Liquid Chromatography (HPLC):

    • Rationale: HPLC with UV detection is a highly specific, sensitive, and accurate method for quantifying the concentration of the dissolved API.

    • Prepare a calibration curve using stock solutions of this compound of known concentrations.

    • Accurately dilute the filtered supernatant from Step 4 into the appropriate concentration range for the calibration curve.

    • Inject the diluted samples and standards onto the HPLC system.

    • Calculate the concentration of the dissolved compound in the original supernatant based on the calibration curve and the dilution factor. The final solubility is typically reported in mg/mL or µg/mL.

Practical Implications in Drug Development

  • Biopharmaceutics Classification System (BCS): The aqueous solubility across the physiological pH range (typically 1.2 to 6.8) is a key parameter for classifying a drug under the BCS. This classification helps to predict in vivo performance and is crucial for regulatory submissions, potentially allowing for biowaivers.

  • Formulation Strategy: Low aqueous solubility necessitates enabling formulation strategies, such as the use of co-solvents, surfactants, or complexing agents. The data generated from these studies directly informs the selection of appropriate excipients.

  • Preclinical Studies: For in vitro and in vivo testing, the compound must be fully dissolved in a vehicle. Knowing the solubility in common vehicles like saline, buffered solutions, or DMSO/co-solvent mixtures is essential for preparing accurate dosing solutions and avoiding compound precipitation during experiments.

Conclusion

This compound is a valuable intermediate whose utility in drug development is intrinsically tied to its solubility. As a hydrochloride salt of a weak base, it exhibits pronounced pH-dependent aqueous solubility, which is a critical factor for its biological performance. While specific quantitative solubility values are not widely published, this guide provides the fundamental principles and a robust, self-validating experimental protocol for their determination. By applying the systematic approach detailed herein, researchers can generate the high-quality, reliable solubility data necessary to advance their research and development programs with confidence.

References

  • Slideshare. Solubility & Method for determination of solubility. Available at: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • MOLBASE. 4-[3-(3,4-dichlorophenyl)propyl]piperidine,hydrochloride. Available at: [Link]

  • PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Available at: [Link]

  • World Health Organization (WHO). Annex 4. Available at: [Link]

  • ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available at: [Link]

  • ResearchGate. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Available at: [Link]

  • P&S Chemicals. Product information, 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride. Available at: [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. Available at: [Link]

  • ResearchGate. Solvation of Piperidine in Nonaqueous Solvents. Available at: [Link]

  • Wikipedia. Piperidine. Available at: [Link]

Sources

4-(3,4-Dichlorobenzyl)piperidine hydrochloride molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(3,4-Dichlorobenzyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted piperidine derivative with potential applications in pharmaceutical research and development, particularly in the design of novel therapeutics targeting neurological disorders[1]. The biological activity of such molecules is intrinsically linked to their three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive analysis of the predicted molecular structure and conformation of this compound, drawing upon foundational principles of stereochemistry and the conformational analysis of piperidine rings. While specific experimental data for this exact molecule is not publicly available, this guide synthesizes established principles from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry to present a robust theoretical framework for its structural elucidation.

Introduction to Piperidine Conformational Analysis

The piperidine ring, a saturated six-membered heterocycle, is a ubiquitous scaffold in a vast number of pharmaceuticals and natural products[2]. Its prevalence is due to its ability to present substituents in well-defined spatial orientations, which is crucial for molecular recognition at biological targets. The conformational landscape of the piperidine ring is dominated by the chair conformation, which is significantly more stable than the boat or twist-boat conformations due to minimized torsional and steric strain[3].

In a chair conformation, substituents can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the periphery of the ring). The relative stability of these conformers is governed by a combination of steric and electronic effects.

Predicted Molecular Structure and Conformation of this compound

The molecular structure of this compound consists of a piperidine ring substituted at the 4-position with a 3,4-dichlorobenzyl group. As a hydrochloride salt, the piperidine nitrogen is protonated, forming a piperidinium cation.

The Piperidine Ring: A Predominant Chair Conformation

Based on extensive studies of piperidine derivatives, it is predicted that the piperidine ring in this compound will adopt a chair conformation . This conformation allows for the staggering of all C-H bonds, thus minimizing torsional strain.

Substituent Orientation: The Equatorial Preference

The 4-(3,4-Dichlorobenzyl) group is sterically demanding. To minimize unfavorable 1,3-diaxial interactions with the axial hydrogens at the C-2 and C-6 positions of the piperidine ring, this bulky substituent is expected to predominantly occupy the more stable equatorial position .

In the case of the piperidinium salt, electrostatic interactions between the positively charged nitrogen and the substituents can sometimes influence the conformational equilibrium[4]. However, for a non-polar substituent at the 4-position like the benzyl group, this effect is expected to be minimal, and the steric preference for the equatorial position should dominate.

The predicted most stable conformation is therefore the chair form with the 4-(3,4-Dichlorobenzyl) group in the equatorial position.

Methodologies for Conformational Elucidation

The predicted conformation of this compound can be experimentally and computationally verified using a suite of analytical techniques.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state[5][6].

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of this compound would first need to be grown. Common techniques include slow evaporation from a suitable solvent (e.g., ethanol, methanol, or a mixture with water), vapor diffusion, or slow cooling of a saturated solution[6].

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms can be determined and the molecular structure solved and refined to a high degree of precision.

The resulting crystal structure would provide definitive information on bond lengths, bond angles, and the conformation of the piperidine ring and the orientation of the 4-(3,4-Dichlorobenzyl) substituent.

Logical Workflow for X-ray Crystallography

cluster_0 Crystallization cluster_1 Data Collection cluster_2 Structure Determination Compound Synthesis Compound Synthesis Solvent Screening Solvent Screening Compound Synthesis->Solvent Screening Crystal Growth Crystal Growth Solvent Screening->Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation Final Structure Final Structure Validation->Final Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformation in Solution

NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution[3]. For piperidine derivatives, ¹H NMR is particularly informative.

Key NMR Parameters for Conformational Analysis:

  • Chemical Shifts: The chemical shifts of the piperidine ring protons can provide clues about their axial or equatorial environment.

  • Coupling Constants (J-values): The magnitude of the vicinal coupling constants (³JHH) between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus equation.

    • A large coupling constant (typically 10-13 Hz) between vicinal protons indicates an anti-periplanar relationship (180° dihedral angle), which is characteristic of an axial-axial (ax-ax) relationship in a chair conformation.

    • Smaller coupling constants (typically 2-5 Hz) are observed for axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) interactions.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Data Acquisition: A high-resolution ¹H NMR spectrum is acquired. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to aid in the assignment of all proton and carbon signals.

  • Spectral Analysis: The coupling constants for the protons on the piperidine ring are carefully measured. The observation of large ³JHH values for the coupling between the proton at C-4 and the axial protons at C-3 and C-5 would strongly support a conformation where the 4-(3,4-Dichlorobenzyl) group is in the equatorial position.

Table 1: Expected ¹H NMR Coupling Constants for a Chair Conformation with an Equatorial Substituent at C-4

Interacting ProtonsDihedral Angle (approx.)Expected ³JHH (Hz)
H4(ax) - H3/5(ax)~180°10 - 13
H4(ax) - H3/5(eq)~60°2 - 5
Computational Chemistry: Theoretical Energetics

Computational methods, such as molecular mechanics and density functional theory (DFT), can be used to calculate the relative energies of different possible conformations[7].

Protocol: Computational Conformational Analysis

  • Structure Building: The 3D structure of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers. For this molecule, the primary conformers of interest would be the chair forms with the 4-(3,4-Dichlorobenzyl) group in the axial and equatorial positions, as well as boat and twist-boat conformations.

  • Energy Minimization and Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated at a high level of theory.

These calculations are expected to show that the chair conformation with the equatorial 4-(3,4-Dichlorobenzyl) group is the global minimum energy structure.

Logical Diagram for Conformational Analysis

Start Start Predict Conformation Predict Conformation Start->Predict Conformation Experimental Verification Experimental Verification Predict Conformation->Experimental Verification Computational Analysis Computational Analysis Predict Conformation->Computational Analysis X-ray Crystallography X-ray Crystallography Experimental Verification->X-ray Crystallography NMR Spectroscopy NMR Spectroscopy Experimental Verification->NMR Spectroscopy DFT/MM Calculations DFT/MM Calculations Computational Analysis->DFT/MM Calculations Final Conformational Model Final Conformational Model X-ray Crystallography->Final Conformational Model NMR Spectroscopy->Final Conformational Model DFT/MM Calculations->Final Conformational Model

Caption: A multi-pronged approach to conformational analysis.

Conclusion

The molecular conformation of this compound is predicted to be a chair form with the bulky 4-(3,4-Dichlorobenzyl) substituent occupying the sterically favored equatorial position. This prediction is based on well-established principles of conformational analysis of substituted piperidines. Definitive structural elucidation would require experimental verification through single-crystal X-ray diffraction for the solid-state conformation and detailed NMR analysis for the solution-state conformation. Computational studies would further corroborate these findings by providing a theoretical basis for the observed conformational preferences. A thorough understanding of the three-dimensional structure of this molecule is a critical step in the rational design of new therapeutic agents.

References

  • Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. (n.d.). Beilstein Journals.
  • Sampath, N. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Indian Chemical Society, 58(4), 804-808.
  • (1991). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of Computer-Aided Molecular Design, 5(3), 205-212.
  • A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Deriv
  • Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. (2025).
  • Steric Effects on the Configuration of the Nitrogen In Piperidine. (n.d.). Slideshare.
  • Steric effects of a lone pair and piperidine. (2014). Chemistry Stack Exchange.
  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (n.d.). Journal of the American Chemical Society.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2025).
  • The conformational preferences of fluorinated piperidine derivatives... (n.d.).
  • Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. (n.d.).
  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)
  • Crystal structure and characterization of the sulfamethazine–piperidine salt. (n.d.). IUCr Journals.
  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. (n.d.). Indian Academy of Sciences.
  • Tuning the conformational behavior of 4‐methylpiperidine analogues by... (n.d.).
  • This compound. (n.d.). Chem-Impex.
  • Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide. (2025). BenchChem.
  • This compound. (2025). Chemicalbook.
  • This compound. (n.d.). Echemi.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PubMed Central.
  • Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. (n.d.).
  • 1171138-69-4|this compound|BLD Pharm. (n.d.).
  • 5.3 Spin-Spin Splitting: J-Coupling. (n.d.).
  • N-Benzyl-r-2,c-6-diphenylpiperidines: Synthesis, spectral characterization, conformational analysis and evaluation of biological activities. (2025). Journal of Molecular Structure, 141376.
  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. (2025).
  • NMR free ligand conformations and
  • (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2025).
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.).
  • 4-[(3,4-dichlorophenyl)carbonyl]piperidine hydrochloride. (n.d.). Santa Cruz Biotechnology.
  • This compound. (n.d.). MySkinRecipes.
  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022).
  • 4-(3,4-DICHLOROBENZYL)
  • Conformational analysis of 2-substituted piperazines. (2016). PubMed.
  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2025).
  • Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. (n.d.). PubMed Central.

Sources

spectroscopic data (NMR, IR, MS) of 4-(3,4-Dichlorobenzyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(3,4-Dichlorobenzyl)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound (CAS No. 1171138-69-4), a key intermediate in pharmaceutical and chemical synthesis.[1] As direct experimental spectra are not universally published, this document serves as an expert guide to the predicted spectroscopic profile and the robust methodologies required for its empirical verification. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and quality assessment of this compound. This guide is intended for researchers, analytical scientists, and drug development professionals who require a deep understanding of how to obtain and interpret high-quality spectroscopic data for substituted piperidine compounds.

Introduction and Molecular Structure

This compound is a substituted piperidine derivative that serves as a versatile building block in medicinal chemistry, particularly in the development of agents targeting neurological disorders.[1] Its molecular structure comprises three key components: a piperidine ring, a methylene bridge, and a 3,4-dichlorosubstituted benzene ring. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Accurate structural confirmation is paramount for its use in regulated applications. A multi-technique spectroscopic approach ensures that the material's identity, purity, and structural integrity are unequivocally confirmed.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for complete structural verification.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts (δ) are based on the analysis of structurally similar compounds, including piperidine and its derivatives, and substituted aromatic systems.[2][3] The hydrochloride form implies the piperidine nitrogen is protonated, which will influence the chemical shifts of adjacent protons. The spectrum would be ideally acquired in a solvent like DMSO-d₆ or D₂O.

Table 1: Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Shift (ppm) Predicted Multiplicity Predicted ¹³C Shift (ppm)
Piperidine N-H ₂⁺ 8.5 - 9.5 Broad singlet -
Piperidine C2/C6-H (axial/eq) 2.8 - 3.4 Multiplet ~45-50
Piperidine C3/C5-H (axial/eq) 1.5 - 2.0 Multiplet ~28-32
Piperidine C4-H 1.8 - 2.2 Multiplet ~35-40
Benzylic CH ~2.6 Doublet ~40-45
Aromatic C5-H ~7.5 Doublet ~130
Aromatic C2-H ~7.4 Doublet of doublets ~128
Aromatic C6-H ~7.2 Doublet ~126
Aromatic C1 (ipso) - - ~140

| Aromatic C3/C4 (Cl-subst.) | - | - | ~131-133 |

Causality Behind Predictions:

  • Piperidine Protons: The protonation of the nitrogen atom causes a downfield shift for the C2/C6 protons compared to free piperidine. The complex multiplets arise from axial-axial, axial-equatorial, and equatorial-equatorial couplings.

  • Benzylic Protons: The CH₂ group is adjacent to both the piperidine ring and the electron-withdrawing aromatic ring, placing its predicted shift around 2.6 ppm. It is expected to be a doublet due to coupling with the C4 proton.

  • Aromatic Protons: The electron-withdrawing nature of the two chlorine atoms deshields the aromatic protons, pushing them downfield into the 7.2-7.5 ppm range. The specific substitution pattern dictates the observed multiplicities (splitting patterns).

  • Carbon Signals: The number of distinct signals will reflect the molecule's symmetry. The carbons attached to chlorine (C3/C4) and the ipso-carbon (C1) will be shifted downfield.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Ensure a relaxation delay (D1) of at least 2 seconds to allow for full magnetization recovery.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0-160 ppm.

    • A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the spectrum using the TMS signal. Integrate the ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Absorption Bands

The spectrum is expected to show characteristic bands for the amine salt, aliphatic C-H bonds, and the substituted aromatic ring.

Table 2: Predicted Principal IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
3100 - 3000 C-H Stretch Aromatic C-H Medium
2950 - 2850 C-H Stretch Aliphatic (Piperidine, Benzyl) Strong
2700 - 2400 N-H Stretch Secondary Amine Salt (R₂NH₂⁺) Strong, Broad
~1600, ~1475 C=C Stretch Aromatic Ring Medium-Strong
890 - 800 C-H Bend (out-of-plane) 1,2,4-Trisubstituted Benzene Strong

| 800 - 600 | C-Cl Stretch | Aryl Halide | Strong |

Causality Behind Predictions:

  • The most diagnostic feature will be the broad, strong absorption in the 2700-2400 cm⁻¹ region, which is characteristic of the N-H stretching vibration in a secondary ammonium salt.[4]

  • The distinction between aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches should be clearly visible.[5]

  • The specific pattern of strong bands in the "fingerprint region" below 900 cm⁻¹ will be indicative of the 1,2,4-trisubstitution pattern on the benzene ring.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum. Co-add at least 16 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Label the significant peaks and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for a polar hydrochloride salt.[6]

Predicted Mass Spectrum and Fragmentation

In positive ion ESI-MS, the instrument will detect the molecular ion of the free base form (after loss of HCl).

  • Parent Ion: The free base, C₁₂H₁₅Cl₂N, has a monoisotopic mass of approximately 243.058 u. The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z ≈ 244.065 .

  • Isotopic Pattern: A crucial confirmation is the isotopic signature of the two chlorine atoms. The relative abundance of ³⁵Cl and ³⁷Cl will produce a characteristic cluster of peaks:

    • [M+H]⁺ (²³⁵Cl): m/z ~244 (Relative Intensity: 100%)

    • [M+2+H]⁺ (¹³⁵Cl, ¹³⁷Cl): m/z ~246 (Relative Intensity: ~65%)

    • [M+4+H]⁺ (²³⁷Cl): m/z ~248 (Relative Intensity: ~10%)

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion (m/z 244) provides further structural proof. The most probable fragmentation pathway involves the cleavage of the bond between the benzylic carbon and the piperidine ring, as it is the most labile C-C bond.[6][7]

parent Parent Ion [M+H]⁺ m/z ≈ 244 frag1 Dichlorobenzyl Cation [C₇H₅Cl₂]⁺ m/z ≈ 159 parent->frag1 Benzylic Cleavage frag2 Piperidine Fragment [C₅H₁₀N]⁺ m/z ≈ 84 parent->frag2 Alternative Cleavage

Figure 2: Predicted major fragmentation pathway for 4-(3,4-Dichlorobenzyl)piperidine.

Causality Behind Fragmentation:

  • Benzylic Cleavage: The formation of the dichlorobenzyl cation (m/z 159) is highly favorable due to the resonance stabilization of the positive charge across the aromatic ring. This is often the base peak in the MS/MS spectrum of such compounds.[8][9]

  • Piperidine Ring Fragmentation: Other fragmentation pathways can involve ring-opening of the piperidine moiety or α-cleavage adjacent to the nitrogen, leading to smaller fragment ions.[6][10][11]

Experimental Protocol: LC-MS (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Liquid Chromatography (for sample introduction):

    • Use a C18 reverse-phase column.

    • Employ a simple isocratic or gradient mobile phase (e.g., water and acetonitrile with 0.1% formic acid to facilitate protonation).

    • A flow rate of 0.2-0.4 mL/min is typical.

  • Mass Spectrometer (ESI Source):

    • Ionization Mode: Positive ion mode.

    • Full Scan (MS1): Scan a mass range of m/z 100-500 to identify the protonated parent molecule [M+H]⁺ and its isotopic pattern.

    • Product Ion Scan (MS/MS): Isolate the precursor ion (m/z ~244) in the quadrupole and fragment it using collision-induced dissociation (CID) with argon or nitrogen gas. Scan the resulting product ions to generate the MS/MS spectrum. Optimize collision energy to achieve a rich fragmentation pattern.

Conclusion

The structural integrity of this compound can be rigorously established through a coordinated application of NMR, IR, and MS. While this guide presents a predicted spectroscopic profile based on established chemical principles and data from analogous structures, it also provides the detailed, field-proven protocols necessary for its empirical validation. The combination of ¹H and ¹³C NMR to define the C-H framework, IR spectroscopy to confirm key functional groups (especially the amine salt), and high-resolution mass spectrometry to verify the molecular weight, isotopic signature, and fragmentation pattern, constitutes a self-validating system for quality control and research applications.

References

  • ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. [Online] Available at: [Link]

  • Zins, E. L., et al. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668-75. [Online] Available at: [Link]

  • Ramalingam, S., et al. (2010). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 48, 253-258. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. [Online] Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of piperine. [Online] Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of piperine before (A) and after (B) its transformation.... [Online] Available at: [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Online] Available at: [Link]

  • Chem-Impex International. (n.d.). This compound. [Online] Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) for Piperidine. [Online] Available at: [Link]

  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Online] Available at: [Link]

  • NIST WebBook. (n.d.). Piperidine hydrochloride IR Spectrum. [Online] Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]

  • da Silva, G. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1265-1272. [Online] Available at: [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Online] Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of 4-piperidinemethanol solutions. [Online] Available at: [Link]

  • SpectraBase. (n.d.). 1-(3,4-Dichlorobenzyl)piperazine 13C NMR. [Online] Available at: [Link]

Sources

4-(3,4-Dichlorobenzyl)piperidine hydrochloride as a dopamine reuptake inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(3,4-Dichlorobenzyl)piperidine hydrochloride as a Dopamine Reuptake Inhibitor

Authored by a Senior Application Scientist

Disclaimer: As of January 2026, the public scientific literature on this compound is limited, primarily identifying it as a research chemical and an intermediate for synthesis.[1][2] This guide, therefore, provides a comprehensive framework for the characterization of this compound as a putative dopamine reuptake inhibitor (DRI), based on established methodologies for this class of molecules. The experimental protocols and data presented are representative of standard practices in neuropharmacology and drug discovery.

Introduction: The Significance of Dopamine Reuptake Inhibition

Dopamine (DA) is a critical monoamine neurotransmitter that modulates essential brain functions, including motor control, motivation, reward, and executive functions. The precise regulation of dopamine levels in the synaptic cleft is paramount for maintaining neurological homeostasis. The dopamine transporter (DAT), a presynaptic protein, is the primary mechanism for terminating dopaminergic signaling by reabsorbing extracellular dopamine back into the neuron.[3]

Dopamine Reuptake Inhibitors (DRIs) are compounds that bind to and block the function of DAT.[3] This inhibition leads to an accumulation of dopamine in the synapse, thereby amplifying and prolonging its signaling effects. This mechanism of action is the foundation for therapeutic interventions in conditions characterized by dopaminergic dysregulation, such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[3] However, the potent rewarding effects of DRIs also confer a high potential for abuse, as exemplified by cocaine.[3]

This compound is a molecule of interest due to its structural motifs—a piperidine core and a dichlorobenzyl group—which are present in various centrally active agents.[1][2] The 4-benzylpiperidine scaffold, in particular, has been identified as a key pharmacophore for interacting with monoamine transporters.[4] This guide provides a technical roadmap for researchers to thoroughly characterize the synthesis, mechanism, and pharmacological profile of this compound.

Physicochemical Properties and Synthesis Overview

A foundational understanding of a compound's physical and chemical characteristics is essential for its development.

PropertyValueReference
Molecular Formula C₁₂H₁₅Cl₂N · HCl[2][5]
Molecular Weight 280.62 g/mol [2][5]
CAS Number 1171138-69-4[1]
Appearance Light yellow powder / Solid[2][5]
Storage 0-8°C[2]

Synthetic Strategy: While a specific, published synthesis for this compound is not detailed in readily available literature, its structure suggests a plausible synthetic route originating from 4-piperidone precursors. A common method for creating 4-piperidones involves a Dieckmann condensation.[6] A generalized synthetic pathway might involve the alkylation of piperidine or the reductive amination of a suitable aldehyde with a piperidine derivative. For instance, a multi-step synthesis of the related 4-piperidyl piperidine has been patented, starting from benzylamine and methyl acrylate, proceeding through cyclization, hydrolysis, decarboxylation, and subsequent reduction and debenzylation steps, illustrating the complexity involved in synthesizing such scaffolds.[7]

Core Mechanism: Interaction with the Dopamine Transporter

The primary hypothesis for the activity of this compound is its ability to inhibit the dopamine transporter (DAT).

The Dopaminergic Synapse and DAT Function

In a typical dopaminergic synapse, dopamine is released from the presynaptic terminal, diffuses across the synaptic cleft, and binds to postsynaptic receptors to propagate a signal. The action is terminated when DAT pumps the dopamine back into the presynaptic neuron for repackaging or degradation. By blocking this reuptake process, DRIs effectively increase the concentration and residence time of dopamine in the synapse, enhancing dopaminergic neurotransmission.[3]

DAT_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic Dopamine Synthesis (Tyrosine -> L-DOPA -> Dopamine) Vesicle Vesicular Storage (VMAT2) Presynaptic->Vesicle Packaging Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Receptor Postsynaptic Dopamine Receptors (D1, D2, etc.) Dopamine->Receptor Binding DRI 4-(3,4-Dichlorobenzyl)piperidine HCl (DRI) DRI->DAT Blockade Signal Signal Transduction Receptor->Signal Activation

Caption: Mechanism of Dopamine Reuptake Inhibition.

Structure-Activity Relationship (SAR) Insights

For the 4-benzylpiperidine carboxamide class of compounds, specific structural features critically influence their interaction with monoamine transporters. Studies have shown that the nature of the aromatic ring substituents and the length of linker regions can determine the potency and selectivity towards DAT, the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4] For instance, compounds with a diphenyl group have demonstrated stronger inhibition of dopamine reuptake.[4] The 3,4-dichloro substitution on the benzyl ring of the topic compound is a key feature to investigate, as halogenation patterns significantly impact binding affinity and selectivity.

In Vitro Characterization: Quantifying Potency and Affinity

To validate the compound as a DRI, a series of standardized in vitro assays are required to determine its binding affinity and functional potency at the dopamine transporter.[8][9]

Radioligand Binding Assay: Measuring Affinity (Kᵢ)

This assay quantifies the affinity of the test compound for DAT by measuring its ability to displace a known high-affinity radioligand.

  • Objective: To determine the inhibition constant (Kᵢ) of this compound for the human dopamine transporter (hDAT).[10]

  • Core Protocol:

    • Preparation: Use cell membranes prepared from a stable cell line expressing hDAT (e.g., HEK293-hDAT).[10][11]

    • Incubation: In a 96-well plate, incubate the hDAT-expressing membranes with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428) and serial dilutions of the test compound.[10]

    • Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known DAT inhibitor like cocaine or GBR 12909).[10]

    • Termination: After reaching equilibrium, rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.[10]

    • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.[11]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of radioligand binding). Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[10]

Synaptosomal Uptake Assay: Measuring Functional Potency (IC₅₀)

This assay measures the functional ability of the compound to block the uptake of dopamine into nerve terminals, providing a direct measure of its inhibitory potency.[12]

  • Objective: To determine the IC₅₀ value of the test compound for inhibiting the uptake of [³H]Dopamine into synaptosomes.[10]

  • Core Protocol:

    • Preparation: Prepare synaptosomes (resealed nerve terminals) from the striatum of rodent brains, a region rich in dopamine transporters.

    • Pre-incubation: Pre-incubate the synaptosomes with serial dilutions of the test compound.[11]

    • Initiation: Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine.[10][11]

    • Termination: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.[10][11]

    • Quantification: Lyse the synaptosomes and measure the accumulated [³H]Dopamine via scintillation counting.[11]

  • Data Analysis: Plot the percentage of dopamine uptake inhibition against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to directly determine the IC₅₀ value.[10]

InVitro_Workflow cluster_Binding Radioligand Binding Assay (Affinity) cluster_Uptake Synaptosomal Uptake Assay (Potency) B1 Prepare hDAT Membranes B2 Incubate: Membranes + [³H]WIN 35,428 + Test Compound B1->B2 B3 Filter & Wash B2->B3 B4 Scintillation Counting B3->B4 B5 Calculate Kᵢ via Cheng-Prusoff B4->B5 U1 Prepare Striatal Synaptosomes U2 Incubate: Synaptosomes + [³H]Dopamine + Test Compound U1->U2 U3 Filter & Wash U2->U3 U4 Scintillation Counting U3->U4 U5 Calculate IC₅₀ U4->U5 start Test Compound: 4-(3,4-Dichlorobenzyl)piperidine HCl start->B1 start->U1

Caption: Standard In Vitro Workflow for DRI Characterization.

Representative Pharmacological Data

The following table presents hypothetical data for the title compound, contextualized by known DRIs. Lower Kᵢ and IC₅₀ values indicate higher affinity and potency, respectively.

CompoundKᵢ at DAT (nM)IC₅₀ for Dopamine Reuptake (nM)Selectivity Profile
4-(3,4-Dichlorobenzyl)piperidine HCl TBDTBDTBD
GBR 12909 1[11]1-6[11]Highly selective for DAT over SERT and NET.[11]
Bupropion ~1900[11]305[11]Norepinephrine-dopamine reuptake inhibitor (NDRI).[11]
Cocaine ~500~300Non-selective monoamine reuptake inhibitor.

TBD: To Be Determined through experimentation.

In Vivo Evaluation: Assessing Physiological and Behavioral Effects

Following in vitro validation, in vivo studies in animal models are crucial to understand the compound's effects within a complex biological system.

Pharmacokinetics and Brain Penetration

An essential first step is to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier. This is often assessed using techniques like liquid chromatography-mass spectrometry (LC-MS) on plasma and brain homogenate samples after administration.

Neurochemical Effects: In Vivo Microdialysis

This technique directly measures the neurochemical impact of the compound in the brain.

  • Objective: To quantify changes in extracellular dopamine concentrations in reward-related brain regions, such as the nucleus accumbens, following systemic administration of the compound.[13]

  • Methodology: A microdialysis probe is stereotaxically implanted into the target brain region of a freely moving animal (e.g., a rat). The probe is perfused with an artificial cerebrospinal fluid, and the collected dialysate is analyzed by HPLC to measure dopamine levels before and after drug administration.[13]

Behavioral Pharmacology Models

Behavioral assays are used to establish a functional profile and predict therapeutic potential or abuse liability.

  • Locomotor Activity: DRIs often have psychostimulant effects. This is assessed by placing animals in an open-field arena and tracking their movement (distance traveled, rearing, etc.) after drug administration. A significant increase in locomotion is expected.[14]

  • Forced Swim Test (FST) & Tail Suspension Test (TST): These are common screening models for antidepressant-like activity. A reduction in the time spent immobile is interpreted as a positive antidepressant-like effect.[15][16] These tests are particularly relevant if the compound also shows affinity for SERT or NET.

  • Drug Self-Administration: This is the gold standard for assessing the reinforcing properties and abuse potential of a compound. Animals are trained to perform an action (e.g., press a lever) to receive an intravenous infusion of the drug. A high rate of self-administration indicates significant abuse liability.[13]

InVivo_Workflow cluster_Neurochem Neurochemical Assessment cluster_Behavior Behavioral Assessment start Systemic Administration of 4-(3,4-Dichlorobenzyl)piperidine HCl to Animal Model (e.g., Rat/Mouse) Microdialysis In Vivo Microdialysis in Nucleus Accumbens start->Microdialysis Locomotor Locomotor Activity (Psychostimulant Effect) start->Locomotor FST Forced Swim Test (Antidepressant Effect) start->FST SelfAdmin Drug Self-Administration (Abuse Liability) start->SelfAdmin Analysis Measure Extracellular Dopamine Levels Microdialysis->Analysis

Caption: In Vivo Experimental Workflow for a Novel DRI.

Selectivity Profile and Future Directions

A comprehensive evaluation requires assessing the compound's activity at other key targets to understand its full pharmacological profile and predict potential side effects.

  • Monoamine Transporter Selectivity: It is imperative to perform binding and uptake assays for the serotonin transporter (SERT) and the norepinephrine transporter (NET). A compound that inhibits all three is classified as a triple reuptake inhibitor (TRI), which may offer a broader spectrum of antidepressant activity.[17][18]

  • Off-Target Screening: A broad panel of receptor binding assays (e.g., for sigma, adrenergic, and muscarinic receptors) should be conducted to identify potential off-target interactions that could lead to unwanted side effects.[19]

  • Safety Pharmacology: Critical safety assessments, such as evaluating cardiovascular effects and potential for hERG channel inhibition, are necessary for any compound intended for further development.[20]

Future research should focus on lead optimization to enhance potency and selectivity, detailed ADME and toxicology studies, and exploration in more sophisticated animal models of neurological disorders.

Conclusion

This compound represents a promising chemical scaffold for the development of novel dopamine reuptake inhibitors. Its structural similarity to other known monoamine transporter ligands warrants a thorough investigation. By employing the systematic in vitro and in vivo methodologies outlined in this guide, researchers can elucidate its precise mechanism of action, quantify its potency and selectivity, and evaluate its potential as either a valuable pharmacological research tool or a starting point for a therapeutic drug discovery program.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. (URL: [Link])

  • Hall, F. S., et al. (2008). Animal models of depression in dopamine, serotonin, and norepinephrine transporter knockout mice. Neuro-Signals, 16(2-3), 267–277. (URL: [Link])

  • MySkinRecipes. (n.d.). This compound. (URL: [Link])

  • PLOS One. (2014). Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. (URL: [Link])

  • S. H. Kim, et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 29(3), 335-344. (URL: [Link])

  • U.S. Army Medical Research and Development Command. (1986). Piperidine Synthesis. (URL: [Link])

  • Wang, Y., et al. (2005). Method for preparing 4-piperidyl piperidine.
  • Wikipedia. (n.d.). Dopamine reuptake inhibitor. (URL: [Link])

  • Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. (URL: [Link])

  • Wise, L. M., et al. (2015). Use of Animal Models to Develop Antiaddiction Medications. Current Topics in Behavioral Neurosciences, 20, 201–226. (URL: [Link])

Sources

The Dichlorobenzylpiperidine Scaffold: A Technical Guide to Unlocking Sigma Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine moiety is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] When coupled with a dichlorobenzyl group, this scaffold gives rise to a class of compounds with profound activity at sigma receptors, key players in a range of neurological and psychiatric disorders.[2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the structure-activity relationships (SAR) of dichlorobenzylpiperidine analogs. We will delve into the causality behind experimental design, provide detailed protocols for synthesis and evaluation, and visualize the intricate signaling pathways these compounds modulate. Our aim is to equip researchers with the knowledge to rationally design and develop novel dichlorobenzylpiperidine-based therapeutics with enhanced potency and selectivity.

Introduction: The Significance of the Dichlorobenzylpiperidine Moiety in Sigma Receptor Targeting

The sigma-1 (σ₁) and sigma-2 (σ₂) receptors, once misclassified as opioid receptors, are now recognized as distinct and important therapeutic targets.[2] The σ₁ receptor, in particular, is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface, where it modulates a variety of cellular processes, including calcium signaling, ion channel function, and neuronal plasticity.[3] Its involvement in conditions such as Alzheimer's disease, neuropathic pain, and depression has spurred significant interest in the development of selective ligands.[4]

The N-benzylpiperidine scaffold has emerged as a privileged structure for targeting sigma receptors. The basic nitrogen of the piperidine ring is a key pharmacophoric element, likely forming an ionic interaction with a conserved acidic residue within the receptor binding pocket. The benzyl group provides a crucial hydrophobic interaction, further enhancing binding affinity. The introduction of dichloro-substituents on the benzyl ring offers a powerful means to modulate the electronic and steric properties of the ligand, thereby fine-tuning its affinity and selectivity for σ₁ and σ₂ receptors. Understanding the intricate interplay between the substitution pattern of the dichlorobenzyl group and the resulting biological activity is paramount for the rational design of next-generation sigma receptor modulators.

Structure-Activity Relationships of Dichlorobenzylpiperidine Analogs at Sigma Receptors

The biological activity of dichlorobenzylpiperidine analogs is exquisitely sensitive to the substitution pattern on the benzyl ring and modifications to the piperidine core. The following sections dissect these relationships to provide a framework for rational drug design.

Impact of Dichloro-Substitution on the Benzyl Ring

The position of the chlorine atoms on the benzyl ring significantly influences binding affinity and selectivity for σ₁ and σ₂ receptors. While a comprehensive SAR table for a complete matrix of dichlorobenzylpiperidine analogs is not available in a single source, analysis of existing data allows for the deduction of key trends.

Table 1: Structure-Activity Relationship of Dichlorobenzylpiperidine Analogs and Related Compounds at Sigma-1 and Sigma-2 Receptors

Compound IDR (Substitution on Benzyl Ring)Piperidine ModificationKi (σ₁) [nM]Ki (σ₂) [nM]Selectivity (σ₁/σ₂)Reference
1 2,4-dichloroUnsubstituted1.533.922.6[5]
2 3,4-dichloroUnsubstituted8.327.620.92[6]
3 4-chloroUnsubstituted6.277.711.23[6]
4 3-chloroUnsubstitutedNot ReportedNot ReportedNot Reported[7]
5 2,4-dichloro4-aminopiperidineNot ReportedNot ReportedNot Reported[8]
6 4-bromo4-aminopiperidineNot ReportedNot ReportedNot Reported[8]
7 4-chloro4-aminopiperidineNot ReportedNot ReportedNot Reported[8]
8 3-chloro4-aminopiperidineNot ReportedNot ReportedNot Reported[8]
9 2,4-dichloro (phenyl of oxadiazole)1-{4-[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}piperidineExcellent AffinitySelective for σ₁High[9]

Key Insights from SAR Data:

  • Positional Isomerism is Critical: The shift from a 2,4-dichloro substitution (Compound 1 ) to a 3,4-dichloro substitution (Compound 2 ) dramatically alters the selectivity profile. Compound 1 shows a clear preference for the σ₁ receptor, while Compound 2 exhibits nearly equal affinity for both σ₁ and σ₂ receptors.[5][6] This highlights the sensitivity of the receptor binding pocket to the spatial arrangement of the chlorine atoms.

  • Monosubstitution vs. Disubstitution: Comparing the 4-chloro analog (Compound 3 ) with the 3,4-dichloro analog (Compound 2 ) suggests that the addition of a second chlorine atom in the 3-position can slightly enhance affinity for both receptors, but at the cost of σ₁ selectivity.[6]

  • Exploration of the Piperidine Moiety: The synthesis of analogs with modifications to the piperidine ring, such as the introduction of an amino group at the 4-position (Compounds 5-8 ), indicates that this position is a viable point for further derivatization to potentially enhance potency or introduce additional pharmacophoric features.[8]

  • Beyond the Benzyl Group: The high affinity of compound 9 , where the dichlorophenyl group is part of a larger heterocyclic system, demonstrates that the dichlorobenzylpiperidine scaffold can be incorporated into more complex molecules while retaining potent sigma receptor activity.[9]

The Role of the Piperidine Nitrogen

The basicity of the piperidine nitrogen is a crucial determinant of sigma receptor binding. It is widely accepted that this nitrogen is protonated at physiological pH and forms a key electrostatic interaction with an acidic amino acid residue, such as glutamate or aspartate, within the binding site of the sigma receptor. Alterations that significantly reduce the pKa of this nitrogen are generally detrimental to binding affinity.

Experimental Protocols

The synthesis and evaluation of dichlorobenzylpiperidine analogs require robust and reproducible experimental methodologies. The following protocols provide a detailed guide for key experimental workflows.

Synthesis of Dichlorobenzylpiperidine Analogs

A common and effective method for the synthesis of N-benzylpiperidine derivatives is the N-alkylation of piperidine or a substituted piperidine with the corresponding benzyl halide.[10]

Protocol 1: Synthesis of 1-(2,4-Dichlorobenzyl)piperidine

  • Materials:

    • Piperidine

    • 2,4-Dichlorobenzyl chloride

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • To a solution of piperidine (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).

    • Add 2,4-dichlorobenzyl chloride (1.1 equivalents) dropwise to the stirring mixture at room temperature.

    • Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel if necessary.

Workflow for the Synthesis of 1-(2,4-Dichlorobenzyl)piperidine

G reagents Piperidine + 2,4-Dichlorobenzyl Chloride + K₂CO₃ in Acetonitrile reaction N-Alkylation (Reflux) reagents->reaction workup Workup: 1. Filtration 2. Concentration 3. Extraction (DCM) 4. Washing (NaHCO₃, Brine) 5. Drying (Na₂SO₄) reaction->workup purification Purification: Column Chromatography workup->purification product 1-(2,4-Dichlorobenzyl)piperidine purification->product

Caption: Synthetic workflow for 1-(2,4-Dichlorobenzyl)piperidine.

Biological Evaluation: Sigma Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The following protocol outlines the general procedure for a competitive inhibition binding assay for sigma-1 and sigma-2 receptors.

Protocol 2: Competitive Radioligand Binding Assay for Sigma Receptors

  • Materials and Reagents:

    • Membrane Preparation: Guinea pig brain for σ₁ receptors, rat liver for σ₂ receptors.

    • Radioligand: -Pentazocine for σ₁ receptors; [³H]DTG (1,3-di-o-tolyl-guanidine) for σ₂ receptors.

    • Masking Agent (for σ₂ assay): (+)-Pentazocine to block σ₁ receptor binding.

    • Non-specific Binding Control: Haloperidol.

    • Test Compounds: Dichlorobenzylpiperidine analogs at various concentrations.

    • Assay Buffer: Tris-HCl buffer.

    • Scintillation Cocktail.

    • Glass fiber filters.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize the appropriate tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

    • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), a high concentration of haloperidol (for non-specific binding), or varying concentrations of the test compound. For the σ₂ assay, include (+)-pentazocine in all wells to mask σ₁ binding.

    • Incubation: Incubate the plate at the appropriate temperature and for a sufficient time to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.

Experimental Workflow for Sigma Receptor Binding Assay

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis membranes Membrane Preparation (e.g., Guinea Pig Brain for σ₁) incubation Incubation membranes->incubation reagents Assay Components: - Radioligand (³H-Pentazocine) - Test Compound (Varying Conc.) - Controls (Total & Non-specific) reagents->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting calculation IC₅₀ Determination counting->calculation ki_value Ki Calculation (Cheng-Prusoff Equation) calculation->ki_value

Caption: Workflow for determining sigma receptor binding affinity.

Signaling Pathways and Mechanism of Action

Dichlorobenzylpiperidine analogs exert their effects by modulating the activity of sigma receptors, which in turn influence a cascade of downstream signaling events. The σ₁ receptor, in its role as a molecular chaperone, interacts with and modulates the function of numerous proteins, including ion channels, G-protein coupled receptors, and enzymes.

Sigma-1 Receptor Signaling Pathway

G ligand Dichlorobenzylpiperidine Analog (Agonist) sigma1 Sigma-1 Receptor (σ₁) ligand->sigma1 Binds to ip3r IP₃ Receptor sigma1->ip3r Modulates ca_release Ca²⁺ Release from ER ip3r->ca_release Mediates downstream Downstream Cellular Effects: - Modulation of Neuronal Excitability - Neuroprotection - Anti-inflammatory Effects ca_release->downstream Leads to

Caption: Simplified signaling pathway of a σ₁ receptor agonist.

Upon binding of an agonist, such as a dichlorobenzylpiperidine analog, the σ₁ receptor can dissociate from its binding partner BiP (Binding immunoglobulin protein) and translocate to other subcellular locations. One of its key functions is the modulation of the inositol trisphosphate (IP₃) receptor, which leads to the regulation of intracellular calcium release from the endoplasmic reticulum. This modulation of calcium homeostasis can have profound effects on neuronal excitability, synaptic plasticity, and cell survival, underlying the therapeutic potential of these compounds in neurological disorders.

Conclusion and Future Directions

The dichlorobenzylpiperidine scaffold represents a versatile and potent platform for the development of novel sigma receptor modulators. The structure-activity relationships discussed in this guide underscore the critical importance of the dichlorination pattern on the benzyl ring for achieving high affinity and selectivity. The detailed experimental protocols provided herein offer a practical foundation for the synthesis and evaluation of new analogs.

Future research in this area should focus on a more systematic exploration of the SAR of dichlorobenzylpiperidine analogs, including the synthesis and testing of a comprehensive matrix of positional isomers and the introduction of a wider range of substituents on the piperidine ring. Furthermore, a deeper understanding of the functional consequences of σ₁ versus σ₂ receptor modulation by these compounds will be crucial for translating their promising in vitro profiles into clinically effective therapeutics. The continued investigation of dichlorobenzylpiperidine analogs holds significant promise for the development of novel treatments for a host of challenging neurological and psychiatric conditions.

References

  • Synthesis and Biological Evaluation of Sigma-1 (σ1) Receptor Ligands Based on Phenyl-1,2,4-oxadiazole Derivatives. Chem Biodivers. 2019 Mar;16(3):e1800599. Available from: [Link]

  • Structure-Activity Relationship within a new series of σ1 and σ2 receptor ligands: identification of a novel σ2R. IRIS Unimore. Available from: [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. 2023 Jul 21;28(14):5582. Available from: [Link]

  • Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. ResearchGate. 2011. Available from: [Link]

  • Method for preparing 4-Boc-aminopiperidine. Google Patents.
  • Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Pol Pharm. 2012 May-Jun;69(3):449-55. Available from: [Link]

  • Preparation of novel analogs of 2-arylpiperidines and evaluation of their sigma receptor binding affinities. Eur J Med Chem. 2022 May 5:235:114310. Available from: [Link]

  • Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyrylcholinesterase. Bioorg Med Chem. 2005 Dec 15;13(24):6795-802. Available from: [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Usiena air. 2023 May 8. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Sci Rep. 2023 Nov 20;13(1):20265. Available from: [Link]

  • Scouting new sigma receptor ligands. AIR Unimi. 2023 Oct 25. Available from: [Link]

  • SYNTHESIS AND STRUCTURE ACTIVITY RELATIONSHIPS OF A SERIES OF SIGMA RECEPTOR LIGANDS A Dissertation Presented to the: Chemistry. Semantic Scholar. Available from: [Link]

  • Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. ResearchGate. Available from: [Link]

  • Novel sigma receptor ligands: synthesis and biological profile. J Med Chem. 2007 Mar 8;50(5):1139-48. Available from: [Link]

  • Piperidinyltetralin sigma ligands. J Med Chem. 1994 Sep 30;37(20):3371-80. Available from: [Link]

  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. Available from: [Link]

  • QSAR-Based Computational Approaches to Accelerate the Discovery of Sigma-2 Receptor (S2R) Ligands as Therapeutic Drugs. Int J Mol Sci. 2022 Oct 21;23(20):12660. Available from: [Link]

  • Structure Activity Relationships. Drug Design Org. Available from: [Link]

  • Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity. Front Pharmacol. 2023;14:1169084. Available from: [Link]

  • 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Curr Top Med Chem. 2008;8(10):859-75. Available from: [Link]

  • Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands. J Med Chem. 2020 Sep 24;63(18):10427-10440. Available from: [Link]

  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. Available from: [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC-UV Method for Purity Analysis of 4-(3,4-Dichlorobenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 4-(3,4-Dichlorobenzyl)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The method utilizes a reversed-phase C18 column with UV detection, providing excellent specificity and sensitivity for the analyte and its potential process-related impurities. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering comprehensive guidance on method parameters, sample preparation, system suitability, and data analysis, grounded in established chromatographic principles and regulatory expectations.

Introduction and Scientific Rationale

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a precise and accurate analytical method for its quality control is indispensable.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this application due to its high resolving power, sensitivity, and quantitative accuracy.[2] This note describes a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating compounds based on their hydrophobicity.[3][4] The analyte, containing a non-polar dichlorobenzyl group and a polar piperidine ring, is well-retained on a non-polar stationary phase like octadecylsilane (C18).

The primary challenge in analyzing basic compounds like piperidine derivatives is poor peak shape (tailing) caused by secondary interactions with residual silanols on the silica-based column packing. This method mitigates this issue by employing an acidic mobile phase. The low pH ensures the piperidine nitrogen is consistently protonated, minimizing these unwanted interactions and resulting in sharp, symmetrical peaks essential for accurate quantification. The dichlorobenzyl moiety provides a strong chromophore, allowing for sensitive detection using a standard UV detector.

Experimental Workflow Overview

The entire process, from preparation to final analysis, follows a systematic and self-validating workflow to ensure data integrity.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing A Mobile Phase Preparation B Reference Standard Solution (Stock & Working) C Test Sample Solution D HPLC System Equilibration C->D E System Suitability Test (SST) (Replicate Injections of Standard) D->E F Analysis Sequence (Blank -> Standards -> Samples) E->F G Chromatogram Integration (Peak Identification & Area) E->G SST Criteria Met? F->G H Purity Calculation (Area Percent Method) G->H I Final Report Generation H->I

Caption: HPLC Purity Analysis Workflow.

Materials and Instrumentation

Reagents and Chemicals
  • Reference Standard: this compound (Purity ≥ 99.5%).

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Ultrapure, 18.2 MΩ·cm resistivity (e.g., from a Milli-Q® system).

  • Phosphoric Acid (H₃PO₄): ACS grade, ~85%.

  • Methanol: HPLC grade (for cleaning and initial sample dissolution if needed).

Instrumentation
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a binary or quaternary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array (DAD) or UV-Vis Detector.

  • Chromatography Column: C18, 250 mm length x 4.6 mm internal diameter, 5 µm particle size (e.g., Phenomenex Luna C18(2), Waters Symmetry C18, or equivalent).

  • Data Acquisition: Chromatography Data System (CDS) such as OpenLab, Empower, or Chromeleon.

  • Ancillary Equipment: Analytical balance (0.01 mg readability), Class A volumetric flasks and pipettes, pH meter, ultrasonic bath, and 0.45 µm PTFE syringe filters.

Detailed Analytical Method and Protocols

Chromatographic Conditions

The following table summarizes the optimized parameters for the HPLC analysis.

ParameterCondition
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in WaterB: Acetonitrile (ACN)
Elution Mode Isocratic: 55% A : 45% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 20 minutes
Diluent Mobile Phase
Protocol 1: Mobile Phase and Solution Preparation

A. Mobile Phase Preparation (1 L)

  • Measure 550 mL of ultrapure water into a 1 L solvent bottle.

  • Carefully add 1.0 mL of concentrated phosphoric acid to the water and mix thoroughly.

  • Add 450 mL of acetonitrile to the bottle.

  • Cap the bottle and mix well.

  • Degas the solution for 15 minutes in an ultrasonic bath or by vacuum filtration to prevent pump cavitation and baseline noise.

B. Reference Standard Solution Preparation (Concentration: ~0.5 mg/mL)

  • Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent (Mobile Phase) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix by inverting the flask multiple times.

  • This solution serves as the working standard for system suitability and quantification.

C. Test Sample Solution Preparation (Concentration: ~0.5 mg/mL)

  • Accurately weigh approximately 25 mg of the this compound test sample into a 50 mL volumetric flask.

  • Follow steps B.2 through B.4 as described for the reference standard.

  • Prior to injection, filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[5] Discard the first 1-2 mL of the filtrate.

Protocol 2: System Suitability and Analysis Sequence

A. System Equilibration and Suitability

  • Set up the HPLC system according to the conditions in Section 4.1.

  • Purge the pump lines with fresh mobile phase.

  • Equilibrate the column by running the mobile phase through the system for at least 30 minutes, or until a stable, drift-free baseline is achieved.

  • Perform five (5) replicate injections of the Reference Standard Solution.

  • The system is deemed suitable for analysis only if all parameters in the table below are met. This step is crucial and aligns with regulatory expectations outlined in USP General Chapter <621> and ICH guidelines.[6][7][8][9]

Table of System Suitability Test (SST) Parameters

ParameterAcceptance CriterionRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Ensures peak symmetry, indicating an efficient and specific separation process.[8]
% RSD of Peak Area ≤ 1.5%Demonstrates the precision and reproducibility of the injector and detector.[10]
Theoretical Plates (N) > 2000Confirms the efficiency and resolving power of the chromatographic column.
% RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pump and mobile phase delivery.

B. Recommended Injection Sequence

  • Blank Injection (x1): Inject the diluent to ensure the system is clean and free of carryover.

  • SST Injections (x5): Inject the Reference Standard Solution to confirm system suitability.

  • Reference Standard (x1): A single injection to be used for calculation.

  • Test Sample (x2): Inject the prepared sample solution in duplicate.

  • Reference Standard (x1): Inject a standard after a set number of sample injections (e.g., every 6-10 samples) to act as a check standard, verifying continued system stability.

Data Analysis and Purity Calculation

  • Peak Identification: Identify the principal peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Integration: Integrate all peaks in the chromatogram, excluding those from the blank and any solvent front peaks. Ensure a consistent integration baseline for all chromatograms.

  • Purity Calculation: Calculate the purity of the sample using the area percent normalization method. This method assumes that all related impurities have a response factor similar to the main analyte at the detection wavelength.

    Formula:

    Where:

    • Area_main_peak is the integrated area of the this compound peak.

    • Σ Area_all_peaks is the sum of the integrated areas of all peaks in the chromatogram.

Method Validation Principles

While this document provides a robust working protocol, formal validation is required for its use in a regulated GMP environment. The method's fitness for purpose must be demonstrated by assessing key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11][12][13][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

  • Linearity & Range: Demonstrating a direct proportional relationship between concentration and detector response over a specified range (e.g., 50% to 150% of the nominal concentration).

  • Accuracy: The closeness of the test results to the true value, typically assessed by spike-recovery studies.

  • Precision: Assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Variation within the same laboratory (different days, analysts, or equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[12]

Conclusion

The HPLC method detailed in this application note provides a reliable, precise, and accurate tool for determining the purity of this compound. The protocol is straightforward, utilizes common laboratory instrumentation and reagents, and is built upon sound scientific principles to ensure data of high quality and integrity, making it suitable for both research and quality control environments.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). US Pharmacopeia.
  • <621> CHROM
  • Understanding the L
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.
  • <621> Chromatography - Notice of Adoption of Harmonized Standard. US Pharmacopeia (USP).
  • Are You Sure You Understand USP <621>?.
  • Understanding ICH Q2(R2)
  • ICH Guidelines for Analytical Method Valid
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
  • Sample Pretre
  • Validation of Analytical Procedures Q2(R2).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Polar Compounds Retention on HPLC columns. SIELC Technologies.
  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
  • How to Prepare a Sample for HPLC Analysis.
  • Reversed Phase HPLC Columns. Phenomenex.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • This compound. Chem-Impex.

Sources

Application Notes and Protocols for the Characterization of Sigma-1 Receptor Ligands Derived from the 4-(3,4-Dichlorobenzyl)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-(3,4-Dichlorobenzyl)piperidine Scaffold in Neuroscience Drug Discovery

The 4-(3,4-Dichlorobenzyl)piperidine moiety is a recognized structural motif in the design of high-affinity ligands for the sigma-1 (σ1) receptor.[1][2][3] The sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum, is a pluripotent therapeutic target implicated in a range of neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.[4][5][6] Consequently, the development of novel and selective sigma-1 receptor modulators is an area of intense research in modern medicinal chemistry.[7][8][9]

This guide provides a comprehensive overview of key in vitro assays for the characterization of novel compounds derived from the 4-(3,4-Dichlorobenzyl)piperidine scaffold. We will detail protocols for determining the binding affinity of these compounds to the sigma-1 receptor and for functionally characterizing their agonist or antagonist properties through downstream cellular assays. These protocols are designed to provide researchers, scientists, and drug development professionals with a robust framework for advancing their discovery programs targeting the sigma-1 receptor.

Part 1: Determining Binding Affinity at the Sigma-1 Receptor

A fundamental first step in characterizing a novel compound is to determine its binding affinity for the target of interest. For the sigma-1 receptor, radioligand binding assays are the gold standard.[9][10] These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

Protocol 1: Competitive Radioligand Binding Assay for the Sigma-1 Receptor

This protocol describes the determination of the inhibitory constant (Ki) of a test compound for the human sigma-1 receptor using [³H]-(+)-pentazocine as the radioligand.

Materials and Reagents:

  • Test Compounds: Derivatives of 4-(3,4-Dichlorobenzyl)piperidine hydrochloride.

  • Membrane Preparation: Commercially available membranes from HEK293 cells stably expressing the human sigma-1 receptor.

  • Radioligand: [³H]-(+)-pentazocine.

  • Non-specific Binding Ligand: Haloperidol.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Scintillation Cocktail.

  • 96-well microplates.

  • Plate shaker.

  • Filtration apparatus with glass fiber filters.

  • Liquid scintillation counter.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Test Compounds - [3H]-(+)-pentazocine - Haloperidol - Assay Buffer prep_membranes Thaw and Dilute Membrane Preparation add_components Add to 96-well Plate: 1. Assay Buffer 2. Test Compound / Vehicle 3. [3H]-(+)-pentazocine 4. Membrane Preparation prep_membranes->add_components incubation Incubate with Shaking (e.g., 120 min at 37°C) add_components->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Wash Filters (Cold Assay Buffer) filtration->washing scintillation Add Scintillation Cocktail and Count washing->scintillation calc_ic50 Calculate IC50 (Non-linear Regression) scintillation->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki caption Workflow for Sigma-1 Receptor Radioligand Binding Assay

Caption: Workflow for Sigma-1 Receptor Radioligand Binding Assay

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare a stock solution of [³H]-(+)-pentazocine in the assay buffer. The final concentration in the assay should be close to its Kd (dissociation constant), typically around 15 nM.

    • Prepare a stock solution of haloperidol for determining non-specific binding. The final concentration should be high enough to saturate the receptors (e.g., 10 µM).

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, [³H]-(+)-pentazocine, and membrane preparation.

      • Non-specific Binding: Haloperidol solution, [³H]-(+)-pentazocine, and membrane preparation.

      • Test Compound: Test compound dilution, [³H]-(+)-pentazocine, and membrane preparation.

  • Incubation:

    • Incubate the plate on a plate shaker for 120 minutes at 37°C.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Transfer the filters to scintillation vials, add a scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Results:

The outcome of this assay will be the Ki value for each test compound, which represents its binding affinity for the sigma-1 receptor. A lower Ki value indicates a higher binding affinity.

ParameterDescription
IC50 The concentration of the test compound that displaces 50% of the radioligand.
Ki The inhibitory constant, a measure of the binding affinity of the test compound.
Hill Slope Should be close to 1.0 for competitive binding at a single site.

Part 2: Functional Characterization of Sigma-1 Receptor Ligands

Once the binding affinity of a compound is established, the next critical step is to determine its functional activity – whether it acts as an agonist or an antagonist. The sigma-1 receptor is known to modulate intracellular calcium signaling and influence neuronal morphology.[4] Therefore, calcium mobilization and neurite outgrowth assays are highly relevant for functional characterization.

Protocol 2: Intracellular Calcium Mobilization Assay

This assay measures the ability of a test compound to modulate intracellular calcium levels in cells expressing the sigma-1 receptor. An agonist will typically induce an increase in intracellular calcium, while an antagonist will block the effect of a known agonist.

Materials and Reagents:

  • Cell Line: A suitable cell line endogenously expressing or engineered to express the sigma-1 receptor (e.g., HEK293, PC-12).

  • Calcium-sensitive fluorescent dye: E.g., Fura-2 AM or Fluo-4 AM.

  • Sigma-1 Receptor Agonist: (+)-Pentazocine or PRE-084 as a positive control.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

Experimental Workflow:

G cluster_cell_prep Cell Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis cell_seeding Seed Cells in 96/384-well Plates dye_loading Load Cells with Calcium-sensitive Dye cell_seeding->dye_loading baseline Measure Baseline Fluorescence dye_loading->baseline injection Inject Test Compound or Agonist baseline->injection post_injection Measure Fluorescence Post-injection injection->post_injection response_calc Calculate Change in Fluorescence (ΔRFU) dose_response Generate Dose-Response Curves (EC50/IC50) response_calc->dose_response caption Workflow for Calcium Mobilization Assay

Caption: Workflow for Calcium Mobilization Assay

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture the cells under standard conditions.

    • Seed the cells into black, clear-bottom 96- or 384-well plates and grow to 80-90% confluency.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Add the calcium-sensitive dye solution to the cells and incubate for 45-60 minutes at 37°C in the dark.

    • After incubation, wash the cells to remove excess dye.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • For Agonist Testing:

      • Measure the baseline fluorescence for 10-20 seconds.

      • Inject the test compound at various concentrations and continue to measure the fluorescence signal for 2-3 minutes.

    • For Antagonist Testing:

      • Pre-incubate the cells with the test compound for 15-30 minutes.

      • Measure the baseline fluorescence.

      • Inject a known sigma-1 receptor agonist (e.g., (+)-pentazocine) at a concentration that gives a submaximal response (EC80).

      • Continue to measure the fluorescence signal.

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • For agonist testing, plot ΔRFU against the log of the test compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

    • For antagonist testing, plot the response to the agonist against the log of the test compound concentration to determine the IC50.

Expected Results:

  • Agonists: Will induce a dose-dependent increase in intracellular calcium.

  • Antagonists: Will cause a dose-dependent inhibition of the calcium increase induced by a sigma-1 receptor agonist.

  • No effect: The compound does not modulate sigma-1 receptor-mediated calcium signaling under the assay conditions.

Protocol 3: Neurite Outgrowth Assay

Sigma-1 receptor modulation can impact neuronal differentiation and neurite outgrowth. This phenotypic assay provides valuable information on the functional consequences of ligand binding in a more complex biological context.

Materials and Reagents:

  • Neuronal Cell Line: PC-12 or SH-SY5Y cells, or primary neurons.

  • Nerve Growth Factor (NGF): To induce neurite outgrowth in PC-12 cells.

  • Cell culture plates or slides.

  • Fixative: 4% paraformaldehyde.

  • Permeabilization Solution: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody: Anti-β-III tubulin antibody.

  • Secondary Antibody: Fluorescently labeled secondary antibody.

  • Nuclear Stain: DAPI or Hoechst.

  • High-content imaging system or fluorescence microscope.

  • Image analysis software.

Experimental Workflow:

G cluster_culture Cell Culture and Treatment cluster_staining Immunofluorescence Staining cluster_imaging Imaging and Analysis cell_plating Plate Neuronal Cells treatment Treat with Test Compounds (and NGF if applicable) cell_plating->treatment incubation Incubate for 24-72 hours treatment->incubation fixation Fix and Permeabilize Cells incubation->fixation blocking Block Non-specific Binding fixation->blocking antibodies Incubate with Primary and Secondary Antibodies blocking->antibodies counterstain Counterstain Nuclei (DAPI) antibodies->counterstain image_acquisition Acquire Images (High-Content Imager) image_analysis Automated Image Analysis: - Neurite Length - Branch Points - Cell Number image_acquisition->image_analysis caption Workflow for Neurite Outgrowth Assay

Sources

4-(3,4-Dichlorobenzyl)piperidine hydrochloride in rodent behavioral models

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-(3,4-Dichlorobenzyl)piperidine hydrochloride in Rodent Behavioral Models

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound, a potent and selective sigma-1 (σ1) receptor antagonist, in preclinical rodent behavioral models. We delve into the molecular pharmacology of the σ1 receptor, the scientific rationale for its antagonism in neuropsychiatric research, and provide detailed, field-tested protocols for assessing its anxiolytic and antidepressant-like potential using the Elevated Plus Maze (EPM) and the Forced Swim Test (FST). This guide emphasizes experimental design, data interpretation, and best practices to ensure the generation of robust and reproducible results.

Scientific Introduction: The Sigma-1 Receptor as a Therapeutic Target

Initially misidentified as an opioid receptor subtype, the sigma-1 (σ1) receptor is now understood to be a unique ligand-operated molecular chaperone protein.[1][2] It resides predominantly at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), a critical interface for cellular signaling and homeostasis.[3] Unlike traditional cell-surface receptors, the σ1 receptor modulates a host of intracellular processes, including calcium signaling, ion channel activity, and neuronal survival, making it a compelling target for novel therapeutics in neurology and psychiatry.[1][3]

This compound belongs to a chemical class known for selective antagonism at the σ1 receptor, with its pharmacology being comparable to well-characterized tool compounds like BD-1063.[3][4] Antagonism of the σ1 receptor has been shown to modulate neurotransmitter systems implicated in mood and anxiety disorders and to attenuate the behavioral effects of psychostimulants and alcohol in preclinical models.[5][6][7] This positions this compound as a valuable research tool for investigating the therapeutic potential of σ1 receptor blockade in neuropsychiatric conditions.

Mechanism of Action: Modulating Intracellular Signaling

The σ1 receptor acts as an intracellular chaperone, stabilizing other proteins and modulating their function. Its primary role involves regulating the exchange of signals, particularly calcium (Ca²+), between the ER and mitochondria.[3] By interacting with key signaling components like the inositol 1,4,5-trisphosphate receptor (IP3R), σ1 receptors fine-tune the release of Ca²+ from ER stores, a process fundamental to neuronal excitability and plasticity.[1]

Antagonists like this compound bind to the σ1 receptor, preventing its interaction with client proteins and altering these downstream signaling events. This modulation can impact glutamatergic, dopaminergic, and serotonergic neurotransmission, providing a mechanistic basis for its observed behavioral effects.[2][8][9]

cluster_MAM Mitochondria-Associated ER Membrane (MAM) cluster_Cytosol ER Endoplasmic Reticulum (ER) Mito Mitochondrion IP3R IP3 Receptor (Ca²+ Channel) Sigma1R Sigma-1 Receptor (σ1R) (Chaperone) Sigma1R->IP3R Modulates Ca_Release Ca²+ Release IP3R->Ca_Release Gating Antagonist 4-(3,4-Dichlorobenzyl)piperidine HCl (Antagonist) Antagonist->Sigma1R Binds & Inhibits Downstream Downstream Neuronal Effects (e.g., Neurotransmitter Modulation) Ca_Release->Downstream Triggers cluster_pre Pre-Test Phase cluster_test Testing Phase cluster_post Post-Test Phase Acclimation 1. Animal Acclimation (Habituate to testing room for ≥ 60 min) Handling 2. Animal Handling (Handle for 3-5 days prior to testing) Acclimation->Handling Groups 3. Group Assignment (Randomly assign to Vehicle or Drug groups) Handling->Groups Dosing 4. Compound Administration (e.g., i.p. injection 30 min pre-test) Groups->Dosing EPM 5. EPM Test (Place mouse in center, record for 5 min) Dosing->EPM Cleaning 6. Clean Apparatus (Use 70% ethanol between trials) EPM->Cleaning Analysis 7. Data Analysis (Automated tracking software) Cleaning->Analysis Quantify parameters Interpretation 8. Interpretation of Results Analysis->Interpretation

Figure 2: Standard experimental workflow for the EPM test.

C. Step-by-Step Procedure

  • Acclimation: Transfer animals to the testing room at least 60 minutes before the experiment begins to minimize stress from the novel environment. [10]2. Compound Preparation: Prepare fresh solutions of this compound and the vehicle on the day of testing. A dose-response study is recommended. Based on literature for the structurally related compound BD-1063, subcutaneous (s.c.) doses in the range of 3-11 mg/kg could be a starting point. [5][11]3. Administration: Administer the compound or vehicle via the chosen route (e.g., i.p.) at a consistent pre-test interval (e.g., 30 minutes).

  • Test Initiation: Gently place the animal in the center of the maze, facing an open arm. [12]5. Exploration: Allow the animal to explore the maze undisturbed for a single 5-minute session. The experimenter should be blind to the treatment conditions. [13][14]6. Data Acquisition: Record the session using the overhead camera.

  • Post-Trial: At the end of the 5-minute session, return the animal to its home cage. Thoroughly clean the maze with 70% ethanol and water to remove any olfactory cues before testing the next animal. [10] D. Data Analysis & Interpretation The primary measures of anxiety-like behavior are calculated from the tracking data:

  • % Time in Open Arms: (Time in open arms / Total time) x 100. An increase indicates an anxiolytic-like effect.

  • % Open Arm Entries: (Entries into open arms / Total entries) x 100. An increase also suggests reduced anxiety.

  • Total Distance Traveled / Total Arm Entries: This serves as a crucial control for general locomotor activity. A significant change in this parameter could indicate that the drug is causing sedation or hyperactivity, which would confound the interpretation of the anxiety measures. [15]

    Parameter Expected Outcome with Anxiolytic Interpretation
    % Time in Open Arms Increase Reduced aversion to open spaces; anxiolytic-like effect.
    % Open Arm Entries Increase Increased exploration of open spaces; anxiolytic-like effect.

    | Total Distance Traveled | No significant change | The observed effects are specific to anxiety and not due to general motor stimulation or suppression. |

Application II: Assessing Antidepressant-Like Effects in the Forced Swim Test (FST)

The FST, or Porsolt test, is one of the most widely used assays for screening potential antidepressant compounds. [15][16]The model is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressants decrease the duration of immobility. [17][18]

Rationale for FST

A large body of evidence suggests that σ1 receptor agonists produce antidepressant-like effects in the FST. [19]Conversely, σ1 receptor knockout mice display a depressive-like phenotype with increased immobility. [19]Therefore, investigating the effect of a σ1 antagonist like this compound is critical to fully characterize the role of this receptor in depressive-like states. While an antagonist might be expected to be pro-depressive or have no effect, its interaction with other systems could yield unexpected results, making empirical testing essential.

Detailed Protocol: Forced Swim Test (FST) for Rats

A. Apparatus & Materials

  • Swim Cylinders: Clear Plexiglas cylinders (40 cm tall x 20 cm diameter).

  • Water: Fill cylinders to a depth of 15-18 cm with water at 23-25°C. The depth should prevent the rat from touching the bottom with its tail or paws. [16][18]* Video Recording System: A side-view camera for recording and later scoring.

  • Test Compound & Vehicle: As described for the EPM.

  • Towels: For drying animals after the test.

B. Step-by-Step Procedure The standard rat FST protocol involves two sessions separated by 24 hours. [17]1. Day 1: Pre-Test Session (15 minutes)

  • Place each rat individually into a swim cylinder for a 15-minute session.
  • This initial exposure induces a stable baseline of immobility for the test session. [17] * After 15 minutes, remove the rat, dry it thoroughly with a towel, and return it to its home cage.
  • No behavioral scoring is performed during this session.
  • Drug Administration: A common regimen involves three injections: immediately after the pre-test, 24 hours later (5 hours before the test), and 1 hour before the test. This mimics a more continuous drug exposure. [17][20]3. Day 2: Test Session (5 minutes)
  • Administer the final dose of compound or vehicle 1 hour before testing.
  • Place the rat back into the same cylinder and record its behavior for 5 minutes.
  • After the session, remove, dry, and return the animal to its home cage.

C. Data Analysis & Interpretation A trained observer, blind to the treatment groups, scores the video recordings. The primary dependent variable is immobility time .

  • Immobility: The animal is judged to be immobile when it ceases struggling and remains floating motionless, making only those movements necessary to keep its head above water. [16]* Active Behaviors: Swimming and climbing are scored as active, non-immobile behaviors.

A significant decrease in immobility time is interpreted as an antidepressant-like effect. [15]As with the EPM, it is crucial to run a separate locomotor activity test (e.g., open field test) to ensure that the compound is not simply causing hyperactivity, which could be mistaken for an antidepressant effect. [15]

Parameter Expected Outcome with Antidepressant Interpretation
Immobility Time (s) Decrease Reduced behavioral despair; antidepressant-like effect.
Swimming Time (s) Increase Active escape-directed behavior.
Climbing Time (s) Increase Active escape-directed behavior (can be modulated differently by serotonergic vs. noradrenergic drugs).

| Locomotor Activity (in separate test) | No significant change | Confirms that the reduction in immobility is not a false positive due to general motor stimulation. |

Concluding Remarks & Best Practices

This compound is a valuable tool for probing the function of the σ1 receptor in the central nervous system. When conducting behavioral studies, adherence to rigorous scientific principles is paramount.

  • Blinding and Randomization: All experiments should be conducted with the experimenter blind to the treatment conditions, and animals should be randomly assigned to groups.

  • Control Groups: Always include a vehicle-treated control group to establish a baseline for behavior.

  • Dose-Response Curves: Characterizing the effect of the compound across a range of doses is essential for understanding its potency and therapeutic window.

  • Control for Locomotion: Always assess the compound's effect on general motor activity to avoid misinterpretation of data from the EPM or FST.

By following the detailed protocols and principles outlined in this guide, researchers can effectively utilize this compound to elucidate the complex role of sigma-1 receptor antagonism in rodent models of anxiety and depression, ultimately contributing to the development of novel therapeutic strategies.

References

  • Hiranita, T., et al. (2009). The sigma receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking. Neuropsychopharmacology, 34(6), 1482–1493.

  • Sabino, V., et al. (2009). Sigma-1 receptor knockout mice display a depressive-like phenotype. Psychopharmacology, 202(1-3), 471–482.

  • Yang, S., et al. (2017). Sigma-1 receptor activation ameliorates anxiety-like behavior through NR2A-CREB-BDNF signaling pathway in a rat model submitted to single-prolonged stress. Molecular Medicine Reports, 16(2), 2055-2062.

  • Jia, J., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology, 13, 911578.

  • Finnerup, N. B., & Sindrup, S. H. (2009). The sigma-receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking. Neuropsychopharmacology, 34(6), 1482-93.

  • Nguyen, E. C., et al. (2005). Involvement of sigma (sigma) receptors in the acute actions of methamphetamine: receptor binding and behavioral studies. Psychopharmacology, 182(2), 241-249.

  • Wang, Y., et al. (2024). Advancing depression treatment: the role of sigma receptor ligands. Frontiers in Pharmacology, 15, 1345889.

  • Matsumoto, R. R., et al. (1995). Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism. European Journal of Pharmacology, 280(3), 301-310.

  • Hayashi, T., & Su, T. P. (2005). Understanding the Role of Sigma-1 Receptors in Psychotic Depression. Psychiatric Times, 22(11).

  • Su, T. P., et al. (2010). The Pharmacology of Sigma-1 Receptors. Current Topics in Medicinal Chemistry, 10(4), 366–377.

  • Zhang, Y., et al. (2016). Activation of Sigma-1 receptor ameliorates anxiety-like behavior and cognitive impairments in a rat model of post-traumatic stress disorder. Behavioural Brain Research, 311, 408-415.

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009-1014.

  • Petit-Demouliere, B., et al. (2005). Forced swimming test in mice: a review of antidepressant activity. Psychopharmacology, 177(3), 245-255.

  • Hiranita, T., et al. (2008). The σ-Receptor Antagonist BD-1063 Decreases Ethanol Intake and Reinforcement in Animal Models of Excessive Drinking. Neuropsychopharmacology, 34, 1482–1493.

  • Castagné, V., et al. (2010). Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice. Current Protocols in Pharmacology, Chapter 5, Unit 5.8.

  • Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io.

  • Seredin, S. B., & Voronin, M. V. (2020). Involvement of Chaperone Sigma1R in the Anxiolytic Effect of Fabomotizole. International Journal of Molecular Sciences, 21(11), 3888.

  • Zhang, Y., et al. (2016). Activation of Sigma-1 receptor ameliorates anxiety-like behavior and cognitive impairments in a rat model of post-traumatic stress disorder. Behavioural Brain Research, 311, 408-415.

  • Yankelevitch-Yahav, R., et al. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (97), 52587.

  • NSW Department of Primary Industries. (2024). Animal Research Review Panel Guideline 30: The Porsolt Forced Swim Test in Rats and Mice.

  • Mouse Metabolic Phenotyping Centers. (2024). Elevated Plus Maze Protocol.

  • BenchChem. (2025). Application Notes and Protocols: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents.

  • Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. ResearchGate.

  • Schneider, P., et al. (2011). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Frontiers in Behavioral Neuroscience, 5, 43.

  • Chem-Impex International. This compound Product Page.

  • Tocris Bioscience. Sigma Receptors Review.

  • Sigma-Aldrich. 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride Product Page.

  • Romero, D. V., et al. (2012). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Pharmaceutical Design, 18(30), 4621-4634.

  • Hashimoto, K. (2013). Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders. Expert Opinion on Therapeutic Targets, 17(6), 635–646.

  • MedChemExpress. Sigma Receptor Agonists Antagonists.

  • BLD Pharm. This compound Product Page.

  • Echemi. This compound Safety Data Sheets.

  • Kriegl, J. M., et al. (2015). Rodent selectivity of piperidine-4-yl-1H-indoles, a series of CC chemokine receptor-3 (CCR3) antagonists: insights from a receptor model. Bioorganic & Medicinal Chemistry Letters, 25(2), 229-235.

  • Zorrilla, E. P., et al. (2010). 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism. Journal of Pharmacology and Experimental Therapeutics, 333(2), 481-491.

  • ChemicalBook. This compound Product Page.

  • Gould, T. D., et al. (2007). The Behavioral Actions of Lithium in Rodent Models: Leads to Develop Novel Therapeutics. Neuroscience & Biobehavioral Reviews, 31(5), 631–652.

  • Samad, N., & Haleem, D. J. (2008). Behavioral effects of 1-(m-chlorophenyl) piperazine (m-cpp) in a rat model of Tardive Dyskinesia. Pakistan Journal of Pharmaceutical Sciences, 21(3), 244-249.

Sources

Application Notes and Protocols: 4-(3,4-Dichlorobenzyl)piperidine hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed guide for the application of 4-(3,4-Dichlorobenzyl)piperidine hydrochloride in cell culture experiments. It is intended for researchers, scientists, and professionals in drug development. The protocols and information presented herein are based on available data and established methodologies for similar compounds. Due to the limited specific public data on this particular molecule, the following sections provide a foundational framework. Researchers are strongly encouraged to perform initial dose-response and time-course experiments to optimize conditions for their specific cell lines and experimental endpoints.

Introduction

This compound is a synthetic compound with a piperidine core structure. While public domain data on its specific biological activity is sparse, its structural motifs suggest potential interactions with various cellular targets. The dichlorobenzyl group is a common feature in compounds targeting monoamine transporters or other neurological receptors. The piperidine ring is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of bioactive molecules.

These application notes will guide the user through the fundamental steps of preparing and utilizing this compound in a cell culture setting, with a focus on assessing its cytotoxic and apoptotic potential.

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound is not yet fully elucidated in publicly available literature. However, based on its chemical structure, several potential pathways can be hypothesized. The dichlorobenzyl moiety is often associated with the inhibition of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Inhibition of these transporters can lead to an increase in extracellular monoamine levels, which in turn can trigger a cascade of downstream signaling events, potentially leading to apoptosis in certain cell types.

Hypothesized_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound 4-(3,4-Dichlorobenzyl)piperidine hydrochloride Transporter Monoamine Transporter (e.g., DAT, NET, SERT) Compound->Transporter Inhibition Monoamines Increased Cytosolic Monoamines Transporter->Monoamines Blockade of Reuptake ROS ↑ Reactive Oxygen Species (ROS) Monoamines->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Cytochrome c Release Apoptosis Apoptosis Caspase->Apoptosis

Figure 1: Hypothesized signaling cascade for this compound.

Experimental Protocols

Preparation of Stock Solutions

It is crucial to prepare a concentrated stock solution of this compound to minimize the volume of solvent added to cell culture media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Protocol:

  • Aseptically weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM or 100 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) may be required.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compound.

Materials:

  • Cells of interest (e.g., HeLa, A549, etc.)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate for 24 hours (allow attachment) Seed_Cells->Incubate_24h Add_Compound 3. Treat cells with serial dilutions of the compound Incubate_24h->Add_Compound Incubate_Treatment 4. Incubate for desired time (e.g., 24, 48, 72 hours) Add_Compound->Incubate_Treatment Add_MTT 5. Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT 6. Incubate for 2-4 hours (formazan formation) Add_MTT->Incubate_MTT Solubilize 7. Add solubilization buffer and incubate overnight Incubate_MTT->Solubilize Read_Absorbance 8. Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze 9. Analyze data and calculate IC50 Read_Absorbance->Analyze End End Analyze->End

Figure 2: Workflow for the MTT cell viability assay.

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the incubation with MTT, carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C in a humidified incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The results of dose-response experiments are typically presented as a table of IC50 values for different cell lines and treatment durations.

Cell LineTreatment Duration (hours)IC50 (µM) [Hypothetical]
HeLa2475.2
4848.5
7225.1
A5492498.6
4865.3
7242.8
MCF-724> 100
4889.7
7268.4

Table 1: Hypothetical IC50 values of this compound in various cancer cell lines.

Troubleshooting

  • Compound Precipitation: If the compound precipitates upon dilution in aqueous media, consider preparing an intermediate dilution in a co-solvent like ethanol or using a formulation with solubilizing agents.

  • High Background in Assays: Ensure complete removal of phenol red-containing medium before adding reagents for colorimetric or fluorometric assays.

  • Inconsistent Results: Maintain consistent cell seeding densities and passage numbers. Ensure the compound stock solution is properly stored and has not degraded.

Conclusion

This compound is a compound with potential for further investigation in cell-based research. The protocols provided in these application notes offer a starting point for evaluating its biological effects. Due to the limited specific data, researchers should perform thorough preliminary experiments to validate its activity and mechanism of action in their chosen experimental systems.

References

Due to the novelty of this specific application, direct references are not available. The methodologies described are based on standard cell biology protocols. For general guidance on these techniques, please refer to established resources in cell culture and pharmacology.

Application Notes & Protocols: Formulation of 4-(3,4-Dichlorobenzyl)piperidine Hydrochloride for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the formulation of 4-(3,4-Dichlorobenzyl)piperidine hydrochloride for in vivo research. The protocols outlined herein are designed to ensure the development of stable, safe, and effective formulations for various administration routes. This guide emphasizes the rationale behind procedural steps, from initial solubility screening to the final quality control of the dosing solution, thereby fostering scientific integrity and experimental reproducibility.

Introduction: The Critical Role of Formulation

This compound is a piperidine derivative with potential applications in diverse research fields, including neuroscience and medicinal chemistry.[1][2] Like many hydrochloride salts of lipophilic amines, its physicochemical properties present unique challenges for developing aqueous-based formulations suitable for in vivo administration.[3] The success and reproducibility of any preclinical study hinge on the accurate and consistent delivery of the test article to the biological system.[4] An improper formulation can lead to poor bioavailability, erratic exposure, local tissue irritation, and ultimately, misleading experimental outcomes.[5]

This guide provides a systematic approach to developing formulations for this compound, focusing on common administration routes in preclinical research: intravenous (IV), intraperitoneal (IP), and oral (PO).

Compound Characteristics & Pre-formulation Assessment

A thorough understanding of the compound's properties is the foundation of formulation development.[4]

Table 1: Physicochemical Properties of this compound

PropertyValue / InformationSource
Molecular Formula C₁₂H₁₅Cl₂N · HCl
Molecular Weight 280.62 g/mol
Appearance Solid; Light yellow powder[1]
XLogP3 4.67
Hazard Class Acute Toxicity 3 (Oral), Eye Irritant[6]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

The high XLogP3 value suggests that the free base is lipophilic, which can translate to low intrinsic aqueous solubility.[8] While the hydrochloride salt form is intended to improve aqueous solubility, it may not be sufficient to achieve the desired concentration for high-dose studies. Therefore, the first empirical step is a systematic solubility screening.

Workflow for Formulation Development

The process of developing a suitable formulation is a multi-step, decision-driven workflow. The goal is to identify the simplest possible vehicle system that can safely and reliably deliver the required dose.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Define Study Requirements (Route, Dose, Species) B Solubility Screening (Aqueous & Organic Vehicles) A->B C Is Solubility Adequate in Aqueous Vehicle (e.g., Saline)? B->C D Final Aqueous Formulation (e.g., Saline, PBS) C->D Yes F Evaluate Co-solvents (PEG300, Propylene Glycol, DMSO) C->F No E Proceed to QC & Dosing D->E G Is Solubility Adequate? F->G H Final Co-solvent Formulation G->H Yes I Consider Surfactants (e.g., Tween® 80, Cremophor® EL) G->I No J Is it a Solution or Suspension? H->J I->J J->E Solution K Final Suspension Formulation (e.g., 0.5% CMC) J->K Suspension K->E

Caption: Workflow for vehicle selection and formulation development.

Safety & Handling Precautions

Given the compound's hazard profile, appropriate safety measures are mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab coat, and appropriate chemical-resistant gloves.[7]

  • Handling: Handle the solid powder and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid dust and aerosol formation.[8][7]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][9]

    • Ingestion: If swallowed, immediately call a poison center or doctor. Rinse mouth.[6]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[7]

Experimental Protocols

The following protocols provide a starting point for developing formulations for different routes of administration. It is critical to validate the final chosen formulation for stability and concentration.

Protocol 1: Solubility Screening

Objective: To determine the approximate solubility of this compound in a panel of common, well-tolerated in vivo vehicles.[10]

Materials:

  • This compound powder

  • Vehicles: 0.9% Saline, Phosphate-Buffered Saline (PBS) pH 7.4, 5% Dextrose in Water (D5W), Polyethylene glycol 300 (PEG300), Propylene glycol (PG), Dimethyl sulfoxide (DMSO), 0.5% (w/v) Carboxymethylcellulose (CMC) in water, Corn oil.

  • Vials, magnetic stir bar, vortex mixer, sonicator.

Method:

  • Weigh 10 mg of the compound into separate vials.

  • Add the first vehicle dropwise up to 100 µL. Vortex and/or sonicate for 5-10 minutes. Observe for complete dissolution.

  • If the compound is fully dissolved, the solubility is ≥100 mg/mL.

  • If not dissolved, continue adding the vehicle in increments (e.g., 100 µL) with vortexing/sonication at each step, until complete dissolution is observed or a total volume of 2 mL is reached (corresponding to 5 mg/mL).

  • Record the volume at which the compound fully dissolves to calculate the approximate solubility.

  • Repeat for all vehicles.

Rationale: This systematic approach identifies the most promising vehicles early in the process, conserving valuable test compounds. Starting with aqueous vehicles is preferred as they are generally the best tolerated.[5][11] Organic co-solvents and surfactants are evaluated if aqueous solubility is insufficient.[12][13]

Table 2: Example Solubility Screening Data (Hypothetical)

VehicleApprox. Solubility (mg/mL)Observations
0.9% Saline < 5Fine white precipitate remains.
PBS (pH 7.4) < 5Precipitate remains.
10% DMSO / 90% Saline ~10Dissolves with sonication.
10% PEG300 / 90% Saline ~8Dissolves with sonication.
20% PEG300 / 5% Tween® 80 / 75% D5W > 25Forms a clear solution.
Protocol 2: Formulation for Intravenous (IV) or Intraperitoneal (IP) Administration

Objective: To prepare a sterile, particle-free solution suitable for parenteral administration. Parenteral formulations must be sterile and pyrogen-free.[14][15][16]

Materials:

  • Selected vehicle system from Protocol 1 (e.g., 20% PEG300 / 5% Tween® 80 / 75% D5W).

  • This compound

  • Sterile, depyrogenated vials.

  • Sterile syringe filters (0.22 µm PVDF or similar).

  • Analytical balance, magnetic stirrer, sterile syringes.

Method:

  • In a sterile vial, add the required amount of co-solvents and/or surfactants (e.g., PEG300, Tween® 80).

  • Accurately weigh and add the this compound powder to the vial.

  • Vortex or stir until the powder is fully wetted and dispersed.

  • Slowly add the aqueous component (e.g., D5W) while stirring until the final volume is reached.

  • Stir until a clear, homogenous solution is formed. Gentle warming or sonication may be used to aid dissolution, but the stability of the compound under these conditions must be verified.

  • Once fully dissolved, draw the solution into a sterile syringe.

  • Attach a 0.22 µm sterile filter to the syringe and dispense the solution into a final sterile, depyrogenated vial.

  • Visually inspect the final solution against a light and dark background to ensure it is free of particulate matter.[17]

  • Submit a sample for concentration verification (Protocol 4).

Rationale: The use of co-solvents like PEG300 and non-ionic surfactants like Tween® 80 is a common strategy to solubilize lipophilic drugs for parenteral use.[12][18][19] Sterile filtration is a critical final step to remove any potential microbial contamination, a mandatory requirement for all parenteral preparations.[14][20]

Protocol 3: Formulation for Oral Gavage (PO)

Objective: To prepare a homogenous solution or suspension for oral administration. Unlike IV routes, oral formulations do not need to be sterile but must be uniform to ensure consistent dosing.[4]

Method A: Solution (If solubility is sufficient)

  • Follow steps 1-5 from Protocol 2, using a suitable vehicle (e.g., water with pH adjustment, or a co-solvent system). Sterility is not required.

  • Ensure the final solution is homogenous before each dose administration.

Method B: Suspension (If solubility is low)

  • Prepare the suspension vehicle (e.g., 0.5% w/v CMC with 0.1% Tween® 80 in purified water).

  • Accurately weigh the required amount of this compound.

  • Levigate (wet) the powder with a small amount of the vehicle to form a smooth paste. This prevents clumping.

  • Gradually add the remaining vehicle while stirring continuously to achieve the final desired volume and concentration.

  • Homogenize the suspension using a magnetic stirrer.

  • Continuously stir the suspension during dose administration to ensure uniformity.

Rationale: For poorly soluble compounds, a uniform suspension is often the most practical approach for oral dosing.[4] Carboxymethylcellulose (CMC) is a viscosity-enhancing agent that helps prevent the rapid settling of particles, while a small amount of surfactant like Tween® 80 acts as a wetting agent to improve dispersibility.[17]

Quality Control: Concentration & Stability Verification

It is essential to confirm that the prepared formulation contains the correct concentration of the active pharmaceutical ingredient (API) and remains stable for the duration of the study.[20][21]

Protocol 4: Concentration Verification by HPLC

Objective: To quantify the concentration of this compound in the final formulation.

Method Outline:

  • Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water). Create a calibration curve by making serial dilutions.

  • Sample Preparation: Dilute the prepared formulation (from Protocol 2 or 3) with the same solvent to fall within the range of the calibration curve.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (determined by UV scan).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standards and samples. Quantify the sample concentration against the calibration curve. The measured concentration should be within ±10% of the target concentration.

Rationale: High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the quantification of small molecules in solution, providing the accuracy and precision needed for preclinical studies.[22][23]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Weigh API & Excipients B Dissolution / Suspension in Vehicle A->B C Homogenization (Stirring / Sonication) B->C D Sterile Filtration (0.22 µm) (For IV / IP Routes Only) C->D E Final Dosing Formulation D->E F QC Sampling E->F G Visual Inspection (Clarity, Color, Particulates) F->G H Concentration Verification (e.g., HPLC) F->H I Stability Assessment (If stored) F->I

Caption: General workflow for formulation preparation and quality control.

Troubleshooting

  • Precipitation upon Dilution: If the compound precipitates when a co-solvent formulation is added to an aqueous buffer (simulating injection into the bloodstream), the formulation may be unsuitable for IV administration. Consider alternative excipients or a lower concentration.

  • pH Shift: As a hydrochloride salt of a piperidine base, dissolving the compound in an unbuffered vehicle like saline may result in an acidic pH.[24][25] For IV or IP routes, the pH should ideally be close to physiological pH (~7.4) to avoid injection site irritation. Consider using a buffered vehicle like PBS or adjusting the pH carefully.[]

  • Inconsistent Dosing with Suspensions: If results are variable, ensure the suspension is being continuously and vigorously stirred during the withdrawal of each dose to maintain homogeneity.

References

  • A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing. (n.d.). Google Scholar.
  • 4-(3,4-DICHLOROBENZYL)
  • This compound. (n.d.). Echemi.
  • Barra, C. M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Special Considerations for Developing Parenteral Formul
  • Preclinical formulations for pharmacokinetic studies. (2019). Admescope.
  • Vehicles for Animal Studies. (2016). Gad Consulting Services.
  • PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences.
  • PARENTERAL PREPARATIONS. (n.d.). University of Al-Ma'arif College.
  • 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride. (n.d.). Sigma-Aldrich.
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018).
  • This compound. (n.d.). Chem-Impex.
  • Formulation Development of Parenteral Products. (n.d.). Biomanufacturing.org.
  • A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Deriv
  • SAFETY D
  • Safety D
  • Safety data sheet. (2018). British Pharmacopoeia.
  • Heikkilä, T., et al. (2021).
  • The fundamentals of developing parenteral drug products. (2024). Pharmaceutical Technology.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. [Link]

  • Mehmood, Y., & Farooq, U. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. Open Science Journal of Pharmacy and Pharmacology.
  • This compound | 1171138-69-4. (2025). Chemicalbook.
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology.
  • Excipient Selection In Parenteral Formulation Development. (2013). International Journal of Pharmaceutical Research & Analysis.
  • Method for measuring content of piperidine impurity in glatiramer acetate sample. (2015).
  • Sun, D., et al. (2019). A Proposal of Conducting Bioequivalence Trials with Gastric pH Modulators for Two Oral Formulations Demonstrating Different Dissolution Profiles at Elevated pH. Clinical and Translational Science. [Link]

  • Solubilizing Excipients in Oral and Injectable Formulations. (2004).
  • pH Adjustment and Co-Solvent Optimiz
  • Piperidine. (n.d.). Solubility of Things.
  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU JOURNAL OF PURE SCIENCES.
  • Is it ok to use Hcl to adjust ph while carrying out biological assays like antiinflammatory, antihypertensive assay, etc? (2018).
  • A Review on Analytical Method Development and Valid
  • Muselik, J., et al. (2014). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. AAPS PharmSciTech. [Link]

Sources

Application Note: The Qualification and Use of 4-(3,4-Dichlorobenzyl)piperidine Hydrochloride as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on the proper characterization, qualification, and application of 4-(3,4-Dichlorobenzyl)piperidine hydrochloride as an analytical reference standard. The piperidine moiety is a cornerstone in modern medicinal chemistry, found in numerous pharmaceuticals targeting a wide array of conditions.[1][2][3][4] Consequently, robust and reliable analytical methods are paramount for the quantitative and qualitative analysis of active pharmaceutical ingredients (APIs) and impurities containing this scaffold. This note details step-by-step protocols for identity confirmation, purity assessment, and the use of this reference standard in a typical assay workflow, grounded in principles outlined by international regulatory bodies.[5][6][7]

Introduction: The Role of Piperidine Scaffolds and Reference Standards

The piperidine heterocycle is one of the most prevalent structural motifs in FDA-approved drugs and drug candidates, valued for its synthetic tractability and ability to interact with biological targets.[1][4] Its derivatives are employed in therapeutic areas ranging from neurology to oncology.[2][3][8] this compound is a key synthetic intermediate and a potential impurity in the manufacturing of such pharmaceuticals.[8]

The accuracy and validity of any analytical measurement in pharmaceutical development depend critically on the quality of the reference standard used. A reference standard is a highly purified and well-characterized compound that serves as a benchmark for confirming the identity, strength, quality, and purity of a drug substance or product.[9] The U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) mandate that reference standards be of the highest possible purity and thoroughly characterized.[9][10] This application note provides the scientific rationale and detailed methodologies for establishing this compound as a qualified reference standard for its intended analytical purpose, in alignment with ICH Q2(R1) guidelines on the validation of analytical procedures.[5][6][7][11]

Physicochemical Characterization

Before use, each new batch of a candidate reference standard must be rigorously characterized to confirm its identity and key physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1171138-69-4[12][13][14]
Molecular Formula C₁₂H₁₅Cl₂N · HCl[8][15]
Molecular Weight 280.62 g/mol [8][13][15]
Appearance Light yellow to white solid/powder[8][15]
Storage Conditions Store at 0-8°C, sealed in a dry environment[8][13]

Reference Standard Qualification Workflow

The qualification of a new batch of reference standard is a multi-step process designed to create a self-validating system of checks that ensures its suitability. This workflow confirms identity, determines purity, and assigns a potency value that is traceable and defensible.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Certification A Mass Spectrometry (MS) Confirm Molecular Weight D HPLC-UV/CAD Purity, Impurity Profile A->D B NMR Spectroscopy Confirm Structural Integrity B->D C FTIR Spectroscopy Confirm Functional Groups C->D G Mass Balance Calculation (100% - Impurities) D->G E GC-MS Residual Solvents E->G F Thermogravimetric Analysis (TGA) Water Content / Non-volatiles F->G H Certificate of Analysis (CoA) Generation G->H end Qualified Reference Standard H->end start Candidate Reference Material start->A start->B start->C

Figure 1: Workflow for qualifying a new batch of reference standard.

Experimental Protocols

The following protocols are designed for the comprehensive analysis of this compound.

Protocol 1: Identity Confirmation via Mass Spectrometry (MS)

Causality: Electrospray Ionization Mass Spectrometry (ESI-MS) is an ideal technique for confirming the molecular weight of the free base form of the analyte. It provides a direct and highly accurate measurement of the mass-to-charge ratio (m/z), which is a fundamental property of the molecule.

Instrumentation:

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Ion Source: Electrospray Ionization (ESI), positive mode

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the reference standard in methanol. Dilute 1:100 in methanol with 0.1% formic acid.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Scan Range: 50-500 m/z

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ corresponding to the free base (C₁₂H₁₅Cl₂N). The expected m/z is approximately 244.05. The characteristic isotopic pattern for two chlorine atoms should be observed.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC is the workhorse for purity analysis of organic molecules. A C18 column provides excellent retention for moderately polar compounds like piperidine derivatives. The use of an ion-pairing agent like heptafluorobutyric acid (HFBA) can be employed if retention is poor, though often not necessary for this compound.[16] A gradient elution ensures that both the main component and any potential impurities with different polarities are effectively separated and eluted. UV detection is suitable due to the aromatic dichlorobenzyl group.

Instrumentation:

  • HPLC System: Quaternary pump, autosampler, column thermostat, UV/DAD detector.

  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

  • Software: Chromatographic data acquisition and processing software.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • UV Detection: 220 nm.

    • Gradient Program:

      Time (min) %A %B
      0.0 70 30
      20.0 30 70
      25.0 30 70
      25.1 70 30

      | 30.0 | 70 | 30 |

  • Data Analysis: Integrate all peaks. Calculate the purity by area percent (Area %). The main peak should be ≥99.0% for use as a primary reference standard.[8]

Table 2: Example HPLC Purity Analysis Results

Peak No.Retention Time (min)Area (%)Identity
13.50.15Unknown Impurity
212.899.754-(3,4-Dichlorobenzyl)piperidine
315.20.10Unknown Impurity
Total 100.00
Protocol 3: Analysis of Volatile Impurities by GC-MS

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying residual solvents and other volatile organic impurities that may be present from the synthesis process.[17][18] Headspace sampling is used to introduce only the volatile components into the GC system, protecting the instrument from non-volatile sample matrix.

Instrumentation:

  • GC-MS System: Gas chromatograph with a mass selective detector.

  • Sampler: Headspace autosampler.

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

Procedure:

  • Sample Preparation: Accurately weigh ~50 mg of the reference standard into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO). Crimp securely.

  • Headspace Conditions:

    • Oven Temperature: 100°C.

    • Loop Temperature: 110°C.

    • Transfer Line Temperature: 120°C.

    • Equilibration Time: 20 min.

  • GC Conditions:

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

  • MS Conditions:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-400 amu.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify against a standard of known solvent concentrations if necessary.

Application: Assay of an Unknown Sample

Once qualified, the reference standard can be used to determine the concentration of 4-(3,4-Dichlorobenzyl)piperidine in an unknown sample, such as a new synthesis batch or a stability study sample.

G A Prepare Stock Solutions 1. Qualified Reference Standard 2. Unknown Sample B Generate Calibration Curve - Prepare serial dilutions of Standard - Inject into HPLC system A->B C Analyze Unknown Sample - Prepare dilution of Unknown - Inject into HPLC system A->C D Quantification - Plot Peak Area vs. Concentration for Standard - Determine Unknown concentration from its  peak area using the calibration curve B->D C->D end Report Result (mg/mL or %w/w) D->end start Start Assay start->A

Figure 2: Workflow for the assay of an unknown sample.

Protocol:

  • Standard Preparation: Prepare a stock solution of the qualified reference standard at 1.0 mg/mL. Create a series of calibration standards by serial dilution (e.g., 100, 50, 25, 10, 1 µg/mL).

  • Sample Preparation: Prepare the unknown sample to have an expected concentration within the calibration range.

  • Analysis: Analyze all standards and the unknown sample using the HPLC method described in Protocol 4.2.

  • Calculation:

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.999.

    • Use the peak area of the unknown sample to calculate its concentration using the regression equation.

    • Adjust the final concentration for the purity of the reference standard.

Conclusion

The establishment of this compound as a reference standard is a critical activity that underpins the reliability of analytical data in pharmaceutical development. The protocols outlined in this application note provide a robust framework for its qualification and use. By combining orthogonal analytical techniques such as MS, HPLC, and GC-MS, scientists can ensure the identity, purity, and strength of this important compound, thereby upholding the principles of scientific integrity and regulatory compliance.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Retrieved from [Link]

  • Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems - Agilent. (n.d.). Retrieved from [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2937. Retrieved from [Link]

  • Abdelshaheed, M., et al. (2020). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 6(1), 1-11. Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. (n.d.). Retrieved from [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (1995). Retrieved from [Link]

  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology, 33(4). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2021). Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]

  • Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. (2021). ResearchGate. Retrieved from [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025). ResearchGate. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]

  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099. Retrieved from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Publishing. Retrieved from [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents. (n.d.).
  • Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. (2023). Retrieved from [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). R Discovery. Retrieved from [Link]

  • General guidelines for the establishment, maintenance and distribution of chemical reference substances - World Health Organization (WHO). (n.d.). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (2018). PubMed. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) - Human Metabolome Database. (n.d.). Retrieved from [Link]

  • Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. (n.d.). Retrieved from [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). ResearchGate. Retrieved from [Link]

  • Piperidine-based drug discovery - University of Arizona. (2017). Retrieved from [Link]

Sources

Utilizing 4-(3,4-Dichlorobenzyl)piperidine hydrochloride for High-Fidelity Dopamine Transporter (DAT) Kinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals in neuropharmacology and CNS drug discovery.

Abstract

The dopamine transporter (DAT, SLC6A3) is a critical regulator of dopaminergic neurotransmission and a primary target for therapeutic agents and drugs of abuse.[1][2] Understanding the kinetic interactions between novel compounds and DAT is fundamental to developing treatments for conditions like Parkinson's disease, ADHD, and substance use disorders.[3] This guide provides a comprehensive overview and detailed protocols for using 4-(3,4-Dichlorobenzyl)piperidine hydrochloride, a potent DAT ligand, to accurately characterize dopamine transporter kinetics. We present field-proven methodologies for in vitro radioligand binding and synaptosomal dopamine uptake assays, designed to deliver robust and reproducible data for determining key pharmacological parameters such as inhibitor affinity (Kᵢ) and functional potency (IC₅₀).

Introduction: The Role of this compound in DAT Research

This compound is a piperidine derivative recognized for its interaction with monoamine transporters.[4][5] Its structure, featuring a dichlorobenzyl group, makes it a valuable tool for probing the ligand binding pocket of the dopamine transporter. In neuropharmacological research, it serves as a reference compound or a scaffold for the development of novel DAT inhibitors.[6]

The dopamine transporter is a presynaptic plasma membrane protein that mediates the reuptake of dopamine from the synaptic cleft back into the neuron, thereby controlling the duration and intensity of dopaminergic signaling.[1][2][3] Its function is paramount to motor control, motivation, and reward pathways.[3] Consequently, compounds that modulate DAT activity have significant therapeutic potential. This document provides the necessary protocols to leverage this compound as a tool to elucidate the kinetic and dynamic properties of the dopamine transporter.

Compound Profile
PropertyValueSource
IUPAC Name 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride[7]
CAS Number 1171138-69-4[7][8][9]
Molecular Formula C₁₂H₁₅Cl₂N · HCl[6]
Molecular Weight 280.62 g/mol [6]
Appearance Light yellow powder / Solid[6]
Purity ≥ 99% (HPLC recommended)[6]
Storage Store at 0-8°C[6]

Foundational Principles of DAT Kinetic Assays

Characterizing a compound's effect on DAT involves two primary types of in vitro assays:

  • Radioligand Binding Assays: These assays measure the direct interaction of a compound with the transporter protein. By competing with a known radiolabeled ligand (e.g., [³H]WIN 35,428) for the DAT binding site, one can determine the test compound's binding affinity (Kᵢ). This provides a direct measure of how tightly the compound binds to the transporter.[10]

  • Synaptosomal Uptake Assays: These are functional assays that measure the rate of dopamine transport into isolated nerve terminals (synaptosomes). By assessing how a compound inhibits the uptake of radiolabeled dopamine ([³H]DA), one can determine its functional potency (IC₅₀), which reflects its ability to block the primary function of the transporter.[3][11][12][13]

The combination of these assays provides a comprehensive pharmacological profile, distinguishing between binding affinity and functional inhibition.

Experimental Protocols

Protocol 3.1: In Vitro DAT Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound by measuring its ability to displace a high-affinity radioligand from DAT.

Causality: This assay quantifies the direct physical interaction between the test compound and the DAT protein. A lower Kᵢ value indicates a higher binding affinity. The Cheng-Prusoff equation is used to convert the IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) to the Kᵢ value, which is independent of the radioligand's concentration and affinity.

Workflow: Radioligand Binding Assay

prep Prepare Striatal Membranes (Source of DAT) incubation Incubate Membranes, Radioligand, & Test Compound at 25°C prep->incubation reagents Prepare Assay Buffer, [3H]WIN 35,428 (Radioligand), Test Compound Dilutions reagents->incubation filtration Rapidly Filter through GF/B Filters to Separate Bound/Free Ligand incubation->filtration wash Wash Filters with Ice-Cold Buffer filtration->wash scint Quantify Radioactivity (Liquid Scintillation Counting) wash->scint analysis Calculate Specific Binding, Generate Competition Curve, Determine IC50 & Ki scint->analysis

Caption: Workflow for determining DAT binding affinity.

Materials & Reagents:

  • Tissue: Rat or mouse striatal tissue, homogenized.

  • Radioligand: [³H]WIN 35,428 (specific activity ~80-85 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: GBR 12909 (10 µM) or cocaine (30 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, liquid scintillation counter, glass fiber filters (e.g., Whatman GF/B).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize fresh or frozen striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.[3] Collect the supernatant and centrifuge again at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomal membranes.[3] Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (in 96-well plate):

    • Total Binding: Add 50 µL assay buffer, 50 µL [³H]WIN 35,428 (final concentration ~1-2 nM), and 100 µL of membrane suspension (~50-100 µg protein).

    • Non-specific Binding (NSB): Add 50 µL GBR 12909 (final concentration 10 µM), 50 µL [³H]WIN 35,428, and 100 µL of membrane suspension.

    • Competition: Add 50 µL of this compound (at varying concentrations, e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL [³H]WIN 35,428, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature (or 4°C for longer incubations) to reach equilibrium.

  • Termination & Filtration: Terminate the assay by rapid filtration through a glass fiber filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

      • Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for DAT.

Protocol 3.2: In Vitro Synaptosomal [³H]Dopamine Uptake Assay

Objective: To determine the functional potency (IC₅₀) of this compound by measuring its inhibition of dopamine uptake into isolated nerve terminals.

Causality: This assay directly measures the transporter's primary physiological function: clearing dopamine from the extracellular space.[3][11] An inhibitor will reduce the rate of [³H]DA accumulation inside the synaptosomes. The IC₅₀ value represents the concentration of the inhibitor required to reduce the dopamine uptake rate by 50%, providing a critical measure of its functional efficacy.[11]

Workflow: Synaptosomal Uptake Assay

prep Prepare Synaptosomes (Crude Nerve Terminals) preinc Pre-incubate Synaptosomes with Test Compound (or buffer) at 37°C for 10 min prep->preinc reagents Prepare Uptake Buffer, [3H]Dopamine, Test Compound Dilutions reagents->preinc uptake Initiate Uptake by Adding [3H]Dopamine; Incubate at 37°C for 5 min preinc->uptake terminate Terminate Uptake by Adding Ice-Cold Buffer & Rapid Filtration uptake->terminate wash Wash Filters to Remove External [3H]Dopamine terminate->wash scint Quantify Internalized Radioactivity (Liquid Scintillation Counting) wash->scint analysis Calculate Specific Uptake, Generate Inhibition Curve, Determine IC50 scint->analysis

Caption: Workflow for measuring functional DAT inhibition.

Materials & Reagents:

  • Tissue: Fresh rat or mouse striatal tissue.

  • Radioligand: [³H]Dopamine (specific activity ~30-60 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Uptake Control: Nomifensine (10 µM) or incubation at 0-4°C.

  • Homogenization Buffer: 0.32 M sucrose, 4 mM HEPES, pH 7.4.[3][13]

  • Uptake Buffer: 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, 5 mM D-glucose, 25 mM HEPES, pH 7.4.[3][13]

  • Equipment: As listed in Protocol 3.1.

Step-by-Step Methodology:

  • Synaptosome Preparation: Perform the same homogenization and differential centrifugation steps as in Protocol 3.1 to obtain the P2 pellet (crude synaptosomes).[3][13] Resuspend the pellet in ice-cold uptake buffer.

  • Assay Setup:

    • Add 50 µL of test compound dilutions or control buffer to appropriate tubes/wells.

    • Add 400 µL of the synaptosomal suspension (~50 µg protein).

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.[3][13] This allows the test compound to bind to the transporter before uptake begins.

  • Initiate Uptake: Start the uptake reaction by adding 50 µL of [³H]Dopamine (final concentration ~10-20 nM).

  • Incubation: Incubate for a short period (typically 5 minutes) at 37°C.[3][13] It is critical that this time is kept consistent across all samples as the measurement is a rate.

    • Self-Validation: To determine non-specific uptake, run a parallel set of tubes incubated on ice (0-4°C) or in the presence of a saturating concentration of a known DAT inhibitor like nomifensine.

  • Termination & Filtration: Stop the reaction by adding 3 mL of ice-cold uptake buffer, followed immediately by rapid filtration through glass fiber filters. Wash filters twice with 3 mL of ice-cold buffer.

  • Quantification: Measure the radioactivity trapped inside the synaptosomes on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Specific Uptake = Total Uptake (37°C) - Non-specific Uptake (0-4°C or +Inhibitor).

    • Calculate the percentage inhibition for each concentration of this compound relative to the control (no inhibitor).

    • Plot the percentage inhibition against the log concentration of the test compound.

    • Fit the data using non-linear regression to determine the IC₅₀ value.

Data Interpretation & Expected Results

The experimental data should be compiled to provide a clear pharmacological profile of the compound.

ParameterAssay TypeDescriptionExpected Value Range for DAT Ligands
Kᵢ (nM) Radioligand BindingInhibitor binding affinity; a measure of how tightly the compound binds to DAT.Potent inhibitors typically have Kᵢ < 100 nM.
IC₅₀ (nM) Synaptosomal UptakeFunctional potency; the concentration that inhibits 50% of dopamine transport.Values are often similar to or slightly higher than Kᵢ.

A potent and selective DAT inhibitor will exhibit low nanomolar Kᵢ and IC₅₀ values at the dopamine transporter, with significantly higher values for other monoamine transporters like the serotonin transporter (SERT) and norepinephrine transporter (NET).

Safety and Handling

This compound is classified as acutely toxic if swallowed (GHS06) and can cause eye irritation.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.[9]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[9]

  • Storage: Store in a tightly closed container in a dry, cool (0-8°C), and well-ventilated place.[6][9]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a valuable pharmacological tool for the investigation of dopamine transporter kinetics. The protocols detailed in this guide provide a robust framework for determining its binding affinity and functional potency. By employing these self-validating assays, researchers can generate high-quality, reproducible data essential for CNS drug discovery programs and for advancing our fundamental understanding of dopaminergic neurotransmission.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]

  • Current Protocols in Pharmacology. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). John Wiley & Sons, Inc.[Link]

  • Kopajtic, T. A., et al. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of Visualized Experiments, (127), 56233. [Link]

  • Hashemi, P., et al. (2012). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. [Link]

  • JoVE. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments. [Link]

  • Rothman, R. B., et al. (2003). In Vitro Characterization of Novel Monoamine Transporter Ligands. Current Protocols in Pharmacology. [Link]

  • Heikkila, R. E., & Manzino, L. (1983). Rapid determination of dopamine uptake in synaptosomal preparations. Journal of Neuroscience Methods, 9(2), 157-62. [Link]

  • BioIVT. (n.d.). DAT Transporter Assay. BioIVT. [Link]

  • Foster, J. D., & Vaughan, R. A. (2017). Model Systems for Analysis of Dopamine Transporter Function and Regulation. Current Topics in Membranes, 79, 73-100. [Link]

  • P&S Chemicals. (n.d.). Product information, 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride. P&S Chemicals. [Link]

  • Lee, S. H., et al. (2000). The dopamine transporter carboxyl-terminal tail. Journal of Biological Chemistry, 275(15), 11055-62. [Link]

  • Paudel, K. S., et al. (2017). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 25(6), 614-621. [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. Wikipedia. [Link]

  • Chatterjie, N., et al. (1995). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 38(19), 3845-9. [Link]

  • Dutta, A. K., et al. (2014). Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PLoS ONE, 9(11), e113543. [Link]

  • Larkin, J., et al. (2020). Target-directed evolution of novel modulators of the dopamine transporter in Lobelia cardinalis hairy root cultures. PLoS ONE, 15(1), e0225342. [Link]

Sources

Troubleshooting & Optimization

Navigating Solubility Challenges with 4-(3,4-Dichlorobenzyl)piperidine Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-(3,4-Dichlorobenzyl)piperidine hydrochloride. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address solubility issues you may encounter during your research and development activities. As a key intermediate in pharmaceutical and agrochemical synthesis, understanding and overcoming solubility hurdles is critical for successful experimental outcomes.[1]

Understanding the Molecule: Key Physicochemical Properties

Before diving into troubleshooting, a foundational understanding of the compound's properties is essential.

PropertyValueSource
Molecular Formula C₁₂H₁₅Cl₂N·HCl[1][2]
Molecular Weight 280.62 g/mol [1][2]
Appearance Light yellow powder / solid[1][2]
Storage Conditions Store at 0-8°C[1]
CAS Number 1171138-69-4[3][4][5]

The presence of the piperidine ring, a heterocyclic amine, and its formulation as a hydrochloride salt are key determinants of its solubility characteristics.[6] While the hydrochloride salt form generally enhances aqueous solubility compared to the free base, challenges can still arise, particularly in complex solvent systems or at higher concentrations.

Troubleshooting Q&A: Addressing Common Solubility Issues

This section directly addresses specific problems you might be facing in the lab.

Question 1: My this compound is not dissolving in water at my desired concentration. What are my immediate options?

Answer:

This is a common challenge, especially as you approach the saturation point. Here’s a systematic approach to troubleshoot this issue:

  • pH Adjustment: The solubility of amine hydrochlorides is highly pH-dependent. As a salt of a weak base (piperidine derivative) and a strong acid (HCl), the compound is more soluble in acidic to neutral conditions.

    • The "Why": In an acidic to neutral aqueous solution, the piperidine nitrogen remains protonated (R-NH₂⁺), favoring interaction with polar water molecules. If the pH of your solution is too high (basic), the equilibrium will shift towards the less soluble free base form (R-NH).

    • Immediate Action: Check the pH of your water. If it is neutral or slightly basic, try acidifying it slightly with a dilute solution of HCl. This can often lead to a significant improvement in solubility. However, be mindful that drastic pH changes might affect the stability of other components in your formulation.[7]

  • Gentle Heating and Agitation:

    • The "Why": For many compounds, solubility increases with temperature. The additional thermal energy helps to overcome the lattice energy of the solid crystal, allowing solvent molecules to interact more effectively with the solute.

    • Immediate Action: Gently warm your solution in a water bath while stirring. Be cautious not to overheat, as this could lead to degradation. A temperature of 30-40°C is often a good starting point.

  • Sonication:

    • The "Why": Sonication uses ultrasonic waves to create micro-agitations in the solvent, which can help to break down solute aggregates and increase the surface area available for dissolution.[8]

    • Immediate Action: Place your sample in an ultrasonic bath for short intervals (e.g., 5-10 minutes) and observe for improved dissolution.

Question 2: I need to dissolve this compound in an organic solvent for a reaction, but it's proving difficult. What should I try?

Answer:

The hydrochloride salt form can limit solubility in non-polar organic solvents. Here are several strategies to overcome this:

  • Solvent Selection:

    • The "Why": "Like dissolves like." The ionic nature of the hydrochloride salt makes it more soluble in polar protic and aprotic solvents.

    • Recommended Solvents to Try:

      • Polar Protic Solvents: Methanol, ethanol. These can solvate both the cation and the chloride anion.

      • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF). These are powerful solvents for a wide range of compounds.

    • Less Effective Solvents: You will likely have significant difficulty with non-polar solvents such as hexane, toluene, or dichloromethane.

  • Free-Basing (Use with Caution):

    • The "Why": Converting the hydrochloride salt to its free base form removes the ionic character, making it significantly more soluble in a wider range of organic solvents.

    • Procedure Outline:

      • Dissolve the hydrochloride salt in a minimal amount of water or a water/methanol mixture.

      • Add a mild base (e.g., a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide) dropwise while stirring until the solution becomes basic (check with pH paper).

      • The free base will often precipitate out or can be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the free base.

    • Critical Consideration: The free base may have different stability and reactivity compared to the hydrochloride salt. Ensure this is compatible with your downstream application.

  • Co-solvency:

    • The "Why": Using a mixture of solvents can modulate the polarity of the solvent system to better match the solute.[7][8]

    • Practical Approach: If your reaction can tolerate it, a mixture of a polar solvent (like methanol or ethanol) with a less polar co-solvent might provide the desired solubility. Start by dissolving the compound in a small amount of the more polar solvent, and then gradually add the co-solvent.

Question 3: I've managed to dissolve the compound, but it precipitates out of solution over time. How can I improve the stability of my solution?

Answer:

This indicates that you have likely created a supersaturated solution, which is thermodynamically unstable. Here's how to address this:

  • Re-evaluate Concentration: The most straightforward solution is to work at a lower concentration that is below the compound's equilibrium solubility in that specific solvent system.

  • Use of Excipients (for formulation development):

    • The "Why": Certain excipients can inhibit crystallization and maintain a supersaturated state for a longer period.

    • Examples: Polymers such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) can act as crystallization inhibitors. The choice of excipient is highly dependent on the final application.

  • Maintain pH Control:

    • The "Why": As discussed in Q1, a drop in pH for an aqueous solution can cause precipitation. Ensure your solution is adequately buffered if it is to be stored for an extended period.[7]

Detailed Experimental Protocols

For more advanced and controlled methods of solubility enhancement, the following protocols can be implemented.

Protocol 1: pH-Solubility Profiling

This experiment is crucial for understanding the solubility behavior of this compound in aqueous media.

Objective: To determine the solubility of the compound at various pH values.

Materials:

  • This compound

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH solutions

  • pH meter

  • Stir plate and stir bars

  • Thermostatically controlled shaker or water bath

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7, 8, 10).

  • Add an excess amount of this compound to a known volume of each buffer in separate vials. The solid should be visibly in excess.

  • Seal the vials and place them in a shaker or water bath set at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, filter the samples through a 0.45 µm filter to remove undissolved solid.

  • Dilute the filtrate appropriately and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Plot the measured solubility (e.g., in mg/mL or µg/mL) against the pH.

Expected Outcome: You will generate a pH-solubility curve, which will visually demonstrate the pH range where the compound exhibits maximum solubility.

Protocol 2: Co-Solvent Solubility Enhancement

Objective: To systematically evaluate the effect of a co-solvent on the solubility of this compound.

Materials:

  • This compound

  • Primary solvent (e.g., water)

  • Co-solvent (e.g., ethanol, propylene glycol, or PEG 400)

  • Equipment as listed in Protocol 1

Procedure:

  • Prepare a series of co-solvent mixtures with the primary solvent in varying ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v co-solvent in water).

  • Follow steps 2-5 from Protocol 1 for each co-solvent mixture.

  • Plot the solubility of the compound as a function of the co-solvent concentration.

Expected Outcome: This will allow you to identify the optimal co-solvent and its concentration to achieve your desired solubility.

Visualizing Solubility Concepts

To better illustrate the principles behind these troubleshooting steps, the following diagrams are provided.

G cluster_pH Impact of pH on Solubility High_Solubility High Solubility (Protonated Form: R-NH₂⁺Cl⁻) Low_Solubility Low Solubility (Free Base: R-NH) Acidic_pH Acidic to Neutral pH Acidic_pH->High_Solubility Favors Basic_pH Basic pH Basic_pH->Low_Solubility Favors

Caption: Relationship between pH and the solubility of this compound.

G Solute 4-(3,4-Dichlorobenzyl)piperidine HCl (Poorly Soluble) Solvent_System Aqueous Solution + Co-solvent (e.g., Ethanol) Solute->Solvent_System Introduced into Result Enhanced Solubility Solute is solvated by both water and co-solvent molecules Solvent_System->Result Leads to

Caption: Mechanism of solubility enhancement through co-solvency.

Final Recommendations

When encountering solubility challenges with this compound, a systematic and informed approach is key. Always begin with the simplest techniques, such as pH adjustment and gentle heating, before moving to more complex methods like co-solvency or chemical modification. Documenting your experimental conditions and results meticulously will aid in troubleshooting and ensure reproducibility.

This guide is intended to provide a strong foundation for addressing solubility issues. For highly specific or complex formulation challenges, consulting specialized literature on drug delivery and formulation science is recommended.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • P&S Chemicals. (n.d.). Product information, 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 15(3), 124.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

Sources

Technical Support Center: A-Z Guide to Minimizing Off-Target Effects of 4-(3,4-Dichlorobenzyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-(3,4-Dichlorobenzyl)piperidine hydrochloride. This guide is designed to provide drug development professionals, researchers, and scientists with the foundational knowledge and practical methodologies required to confidently assess and minimize the off-target effects of this compound. Given its structural motifs—a piperidine ring and a dichlorobenzyl group—this molecule holds potential for interacting with a variety of biological targets, making rigorous off-target validation a critical step for data integrity.[1][2]

This document moves beyond simple checklists, offering in-depth explanations for experimental choices and providing robust, self-validating protocols to ensure the reliability of your findings.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: What is this compound and what are its likely targets?

A1: this compound is a synthetic organic compound featuring a piperidine core structure.[1][3] The N-benzyl piperidine motif is a common scaffold in drug discovery, known for its structural flexibility and ability to form cation-π interactions with target proteins.[2] Compounds with this general structure, known as benzylpiperidines, have been investigated for a wide range of activities, including as stimulants and monoamine reuptake inhibitors.[4] Specifically, derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT) for conditions like Alzheimer's disease, as well as Akt inhibitors for cancer.[5][6] Given this background, its primary targets could be diverse, but particular attention should be paid to neurotransmitter transporters (e.g., for dopamine, norepinephrine, serotonin) and kinases.

Q2: What are "off-target" effects and why are they a critical concern?

A2: Off-target effects occur when a small molecule, such as this compound, binds to and modulates the function of proteins other than its intended therapeutic target. These unintended interactions are a major source of experimental artifacts and a leading cause of drug candidate failure in clinical trials due to unforeseen toxicity or lack of efficacy.[7][8] It is estimated that a typical small molecule drug interacts with 6-11 proteins, making off-target activity the rule rather than the exception.[9] Failing to identify these effects can lead to misinterpretation of a compound's mechanism of action, attributing an observed phenotype to the inhibition of the primary target when, in fact, it is caused by an off-target interaction.[10]

Q3: My experimental results are unexpected. How do I begin to suspect off-target effects?

A3: Suspecting off-target effects is the first crucial step in troubleshooting. Key indicators include:

  • Phenotype-Target Mismatch: The observed cellular or physiological effect does not align with the known biological role of the intended target. For example, if you are targeting a specific kinase, but observe broad cytotoxic effects not typically associated with that kinase's inhibition.

  • Inconsistent Dose-Response Curve: The dose-response curve is not monophasic (a classic sigmoidal shape), suggesting multiple underlying mechanisms are at play at different concentration ranges.[11]

  • Discrepancy with Genetic Validation: The phenotype observed with the compound is significantly different from the phenotype observed when the target protein is knocked down or knocked out using genetic methods like siRNA or CRISPR.[12]

  • Literature Discrepancies: Your results contradict well-established findings for other selective inhibitors of the same target.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides actionable steps and detailed protocols to systematically investigate and mitigate suspected off-target effects.

Issue 1: How can I confirm that the observed effect is dose-dependent and not an artifact?
Troubleshooting & Rationale

A well-defined dose-response relationship is the cornerstone of pharmacological studies. It helps distinguish a specific biological effect from non-specific toxicity or experimental noise. An improperly designed experiment can lead to misleading IC50/EC50 values.[13]

Protocol 1: Rigorous Dose-Response Curve Generation

Objective: To accurately determine the potency (EC50/IC50) of this compound and identify any non-specific effects at high concentrations.

Methodology:

  • Concentration Range Selection: Choose a wide range of concentrations. A common practice is to use a semi-logarithmic dilution series (e.g., 1 nM to 100 µM) with at least 5-10 concentration points to properly define the top and bottom plateaus of the curve.[11][14] If the approximate potency is unknown, a preliminary range-finding experiment with 10-fold dilutions is advisable.[13][15]

  • Cell Seeding: Ensure a consistent and optimal cell seeding density. Cell confluency can dramatically impact drug sensitivity. Perform a preliminary experiment to identify a seeding density that allows for logarithmic growth throughout the assay duration.[13][15]

  • Controls:

    • Vehicle Control: Include multiple wells treated only with the vehicle (e.g., DMSO) at the highest concentration used for the compound. This serves as the 0% inhibition control.[14]

    • Positive Control: If available, use a well-characterized inhibitor of the suspected target as a reference.

  • Replicates: Use a minimum of three technical replicates for each concentration to assess variability.[14]

  • Data Analysis: Plot the response (e.g., % inhibition) against the log of the compound concentration. Fit the data using a non-linear regression model, such as a four-parameter logistic (4PL) equation, to determine the EC50/IC50.[11]

ParameterRecommendationRationale
Concentrations 8-10 points, spanning 4-5 logs (e.g., 1 nM to 10 µM)Ensures capture of the full sigmoidal curve for accurate EC50 calculation.[13][14]
Replicates Minimum of 3 technical replicates per concentrationProvides statistical confidence and helps identify outliers.[14]
Vehicle Control Match highest DMSO concentration usedControls for any solvent-induced effects on the cells.
Assay Duration Consistent across experimentsCell doubling time and compound stability can influence results.
Issue 2: The phenotype could be caused by the chemical scaffold itself, not target inhibition. How do I test for this?
Troubleshooting & Rationale

A critical step in validating an on-target effect is to demonstrate that the biological activity is lost when a structurally similar but biologically inactive analog is used. This helps to rule out effects caused by the compound's general chemical properties, such as membrane disruption or aggregation.[12][16]

Protocol 2: The Inactive Analog Control Experiment

Objective: To differentiate between a specific, target-mediated effect and a non-specific effect of the chemical scaffold.

Methodology:

  • Control Selection: Obtain or synthesize a close structural analog of this compound that is known to be, or predicted to be, inactive against the primary target. A common strategy is to introduce a small chemical modification that disrupts a key binding interaction.[16]

  • Experimental Setup: Design a head-to-head experiment including:

    • Vehicle Control (e.g., DMSO)

    • Active Compound (this compound) at a key concentration (e.g., 1x, 5x, and 10x the EC50).

    • Inactive Analog Control at the exact same concentrations.

  • Assay Performance: Run your primary cellular or biochemical assay, measuring the phenotype of interest.

  • Data Interpretation:

    • Expected Outcome (On-Target): The active compound elicits the phenotype, while the inactive analog shows no significant effect compared to the vehicle control.

    • Red Flag (Potential Off-Target/Scaffold Effect): Both the active compound and the inactive analog produce a similar phenotype. This strongly suggests the effect is not mediated by the intended target.

Issue 3: How can I directly prove that my compound binds to the intended target inside the cell?
Troubleshooting & Rationale

While cellular assays show a compound's effect, they don't directly prove target engagement. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures a compound's ability to bind and stabilize its target protein within intact cells or cell lysates.[17][18] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[19]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the physical interaction between this compound and its intended target protein in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with either the vehicle or a saturating concentration of your compound for a designated time (e.g., 1 hour at 37°C).[20][21]

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by rapid cooling.[19]

  • Cell Lysis & Protein Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein via centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature point using Western blotting or other protein detection methods like ELISA.[18]

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A shift of the melting curve to the right for the compound-treated sample indicates target stabilization and therefore, direct binding.[19]

Issue 4: I've confirmed on-target binding, but I still suspect other targets are involved. How can I identify unknown off-targets?
Troubleshooting & Rationale

Identifying unknown off-targets requires unbiased, large-scale screening approaches. Kinase profiling is particularly relevant for compounds like benzylpiperidines.[4][5] These services screen your compound against a large panel of purified kinases to identify unintended inhibitory activity.[22][23][24]

Workflow 1: Broad-Spectrum Off-Target Screening

Objective: To identify unintended molecular targets of this compound.

Recommended Approaches:

  • Kinase Profiling Panels: Submit the compound to a commercial service (e.g., Reaction Biology, Creative Biogene, Pharmaron) for screening against a panel of hundreds of kinases.[22][23][24] This is typically done at a single high concentration (e.g., 1 or 10 µM) to identify potential hits. Any significant inhibition (>50%) should be followed up with full IC50 determination.

  • Proteome-Wide Profiling: For a more comprehensive view, consider advanced techniques like proteome-wide CETSA (msCETSA) or chemical proteomics, although these are more resource-intensive.

  • Computational Prediction: Use in silico tools and databases to predict potential off-targets based on chemical structure similarity to known drugs.[7][9] While not a substitute for experimental validation, this can help prioritize which target families to investigate.

Part 3: Visual Workflows and Decision Making

Diagram 1: Troubleshooting Workflow for Unexpected Phenotypes

This decision tree guides a researcher from an initial unexpected observation to a set of robust validation experiments.

G cluster_0 A Unexpected Phenotype Observed B Perform Rigorous Dose-Response Curve A->B C Is the curve sigmoidal with a clear plateau? B->C D Phenotype may be due to non-specific toxicity or artifact. Re-evaluate assay conditions. C->D No E Test Inactive Analog Control C->E Yes F Does the inactive analog show activity? E->F G Effect is likely due to scaffold, not target inhibition. Consider compound redesign. F->G Yes H Perform CETSA to Confirm Target Engagement F->H No I Does CETSA show a thermal shift? H->I J Compound does not bind target in cells. Re-evaluate primary hypothesis. I->J No K On-target engagement confirmed. Proceed to Off-Target Screening (e.g., Kinase Panel) I->K Yes

Caption: Decision tree for validating on-target effects.

Diagram 2: Orthogonal Validation Strategy

G cluster_0 Hypothesis: Compound Phenotype is On-Target A Chemical Probe (Your Compound) D Phenocopy? A->D B Genetic Perturbation (siRNA/CRISPR) B->D C Different Chemical Probe (Alternative Inhibitor) C->D E High Confidence in On-Target Effect D->E Yes F Low Confidence: Suspect Off-Target Effects D->F No

Caption: Orthogonal approaches to validate a drug's mechanism.

References

  • Creative Biogene. (n.d.). Kinase Screening & Profiling Services.
  • Pharmaron. (n.d.). Kinase Panel Profiling.
  • Reaction Biology. (n.d.). Kinase Panel Screening Services.
  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • BenchChem. (2025). Technical Support Center: Negative Control Experiments for Small Molecule Inhibitor Studies.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Discovery Research Portal - University of Dundee. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot.
  • Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery.
  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Frontiers in Chemistry. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.
  • National Center for Biotechnology Information. (n.d.). Designing drug response experiments and quantifying their results.
  • ResearchGate. (n.d.). (PDF) Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188.
  • Sorger Lab. (n.d.). “Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells”. In: Current Protocols in Chemical Biology.
  • National Center for Biotechnology Information. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells.
  • BPS Bioscience. (n.d.). Kill Curve Protocol.
  • ACS Publications. (2021). The Promise and Peril of Chemical Probe Negative Controls.
  • Chem-Impex. (n.d.). This compound.
  • Wikipedia. (n.d.). 2-Benzylpiperidine.
  • Boster Bio. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA.
  • Sigma-Aldrich. (n.d.). 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride.
  • ResearchGate. (2018). (PDF) Inhibition of IL-2 Production by Novel Small Molecules using Building Blocks from Reduced Chalcones and a Substituted Proline.
  • YouTube. (2023). In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis.
  • National Center for Biotechnology Information. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
  • PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery.
  • PubMed. (n.d.). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins.
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects.
  • PubMed. (2022). Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes.
  • Echemi. (n.d.). This compound Safety Data Sheets.
  • BLD Pharm. (n.d.). 1171138-69-4|this compound.
  • Chemicalbook. (2025). This compound | 1171138-69-4.
  • PubMed. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design.
  • Gavin Publishers. (n.d.). Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides.
  • PubMed. (2018). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis.

Sources

Technical Support Center: Optimizing Dosage of Novel Piperidine Derivatives for Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Methodological Guide for Researchers Using 4-(3,4-Dichlorobenzyl)piperidine hydrochloride (DCBP-HCl) as a Working Example

Disclaimer: this compound (referred to herein as DCBP-HCl) is used as a representative model compound for the purpose of this guide. The specific data, concentrations, and parameters provided are hypothetical and intended to illustrate the scientific process of dosage optimization. Researchers must determine the actual properties and optimal dosage of their specific compound through empirical investigation.

Introduction to Piperidine Derivatives & Dose Optimization

Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[1][2][3] Their structural versatility allows for fine-tuning of pharmacological activity, but also means that pharmacokinetic (PK) and pharmacodynamic (PD) properties can vary significantly with minor chemical modifications.

Optimizing the dosage of a novel piperidine derivative for in vivo animal studies is a critical, multi-step process. The primary goals are to identify a dose that elicits the desired biological effect with a sufficient safety margin, ensuring that the data generated are both reliable and reproducible.[4] This guide provides a comprehensive framework for this process, from initial formulation to troubleshooting common experimental hurdles.

Foundational Knowledge: Pre-Dosing Considerations

Before beginning any animal study, a thorough understanding of the test article and the principles of dose selection is essential.

Characterizing Your Compound (DCBP-HCl)

The first step is to gather physicochemical and in vitro data. For our model compound, DCBP-HCl, we will assume the following properties:

PropertyHypothetical Value/Characteristic for DCBP-HClRationale & Importance
Molecular Weight 322.67 g/mol Essential for calculating molarity and preparing accurate dose solutions.
Form Hydrochloride SaltGenerally improves aqueous solubility compared to the free base, but may still require formulation aids.
Aqueous Solubility Poor (<0.1 mg/mL at neutral pH)Dictates the need for a specialized vehicle. Poor solubility is a common challenge that can lead to inaccurate dosing and low bioavailability.[5]
In Vitro Potency (IC50) 50 nM (Target X)Provides a starting point for estimating a pharmacologically active dose. The in vivo effective dose is typically much higher.
Metabolic Stability Moderate (t½ > 30 min in liver microsomes)Piperidine and benzyl moieties are susceptible to metabolism by cytochrome P450 enzymes. Moderate stability suggests the compound will not be cleared too rapidly.
The Importance of Dose-Range Finding (DRF) Studies

DRF studies are the cornerstone of preclinical toxicology and efficacy testing.[6][7] Their purpose is twofold:

  • To identify the Maximum Tolerated Dose (MTD): The highest dose that can be administered without causing unacceptable adverse effects or toxicity.[7][8]

  • To determine the Minimum Effective Dose (MED): The lowest dose required to achieve the desired therapeutic outcome.[7][8]

Together, the MTD and MED define the therapeutic window, guiding dose selection for subsequent, more definitive GLP-compliant studies.[6][8]

Experimental Workflow for Dose Optimization

The process of selecting a dose is systematic. The following workflow provides a logical progression from initial calculations to definitive studies.

DoseOptimizationWorkflow cluster_0 Phase 1: Preparation & Estimation cluster_1 Phase 2: In Vivo Dose Exploration cluster_2 Phase 3: Refinement & Definitive Studies A 1. Literature Review & In Vitro Data Analysis B 2. Vehicle Selection & Formulation Development A->B Solubility Data C 3. Initial Dose Estimation (e.g., Allometric Scaling) B->C Max Feasible Concentration D 4. Acute Dose-Range Finding (DRF) Study C->D Calculate Starting Doses E 5. Define MTD & Preliminary Efficacy Range D->E Toxicity & Efficacy Signals F 6. Pharmacokinetic (PK) Study (at selected doses) E->F Select Tolerated Doses G 7. Dose-Response Efficacy Study E->G Select Potentially Efficacious Doses H 8. Select Final Doses for Definitive/GLP Studies F->H Exposure Data (AUC, Cmax) G->H Efficacy Data (ED50)

Caption: A stepwise workflow for preclinical dose optimization.

Frequently Asked Questions (FAQs)

This section addresses common, specific questions that arise during dosage optimization.

Q1: My compound (DCBP-HCl) won't dissolve. What vehicle should I use? A1: For a poorly soluble hydrochloride salt like DCBP-HCl, a multi-component vehicle is often necessary. A standard approach is to use a suspension or a co-solvent system.[5]

Vehicle TypeExample FormulationProsCons
Aqueous Suspension 0.5% (w/v) Carboxymethylcellulose (CMC) + 0.1% (v/v) Tween 80 in sterile water.Well-tolerated, suitable for oral gavage.Requires constant agitation to ensure dose homogeneity. Risk of inaccurate dosing if not properly suspended.[5]
Co-Solvent System 10% DMSO, 40% PEG400, 50% Saline.Achieves a true solution, ensuring dose accuracy. Suitable for IV or IP injection.Co-solvents can have their own toxicity.[9][10] High concentrations of DMSO can cause local irritation.
Cyclodextrin Complex 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.Can significantly increase aqueous solubility and stability.[5]Can have its own pharmacological effects or toxicity at high concentrations.[9]

Actionable Advice: Start with an aqueous suspension for oral administration. If intravenous or intraperitoneal routes are required, carefully evaluate a co-solvent system, ensuring the final concentration of organic solvents is minimized and within tolerated limits for the chosen species.[9] Always run a vehicle-only control group in your studies.

Q2: How do I choose the starting dose for my first animal experiment (DRF study)? A2: The starting dose should be based on all available data.[6][11] A common practice is to start at a dose expected to have a minimal effect and escalate from there. A typical DRF study might include 3-4 dose levels, spaced logarithmically (e.g., 3x or 10x increments), such as 1, 3, 10, and 30 mg/kg.[6] If prior data exists from a similar compound in another species, allometric scaling can be used to estimate a starting dose.[12][13][14]

Q3: What is allometric scaling and how do I use it? A3: Allometric scaling is a mathematical method to extrapolate drug doses between different animal species based on body surface area, which correlates with metabolic rate.[12][13][15] It is a data-driven foundation for establishing a safe starting dose.[12] The FDA provides guidance on this method for calculating a Human Equivalent Dose (HED), and the same principles can be used to convert doses between preclinical species.[12][13]

The formula is: Dose in Species B (mg/kg) = Dose in Species A (mg/kg) * (Km for Species A / Km for Species B)[15]

Km Values for Common Species:

SpeciesBody Weight (kg)Body Surface Area (m²)Km (Weight/BSA)
Mouse0.020.00663
Rat0.150.0256
Rabbit1.80.1512
Dog100.5020
Human601.6237

Source: Adapted from FDA guidance documents.[13][15]

Example: If a similar piperidine derivative was effective in rats at 10 mg/kg, the equivalent starting dose for a mouse would be: Mouse Dose = 10 mg/kg * (6 / 3) = 20 mg/kg

Q4: I'm seeing high variability in my results between animals in the same dose group. What's wrong? A4: High variability is a common problem in in vivo research and can stem from multiple sources.[16][17]

TroubleshootingVariability A High Variability Observed B Formulation Issue? A->B C Dosing Technique Issue? A->C D Animal/Biological Factor? A->D E Check for precipitation/ non-homogeneity. Validate formulation protocol. B->E Yes F Ensure consistent administration (e.g., gavage depth, injection site). Verify training of personnel. C->F Yes G Review animal health, age, sex, and housing conditions. Increase animal number (n). D->G Yes

Caption: A decision tree for troubleshooting high experimental variability.

Troubleshooting Steps:

  • Formulation: Is your compound precipitating out of solution or suspension?[5] Ensure the formulation is homogenous right before dosing each animal.

  • Dosing Technique: Inconsistent oral gavage or injection technique is a major source of variability.[18] Ensure all personnel are properly trained and procedures are standardized.

  • Biological Variability: Animals, even from the same litter, have inherent differences.[17][18] Ensure consistent age, weight, and sex. Also, factors like the time of day, stress from handling, and cage hierarchy can influence outcomes.[16]

In-Depth Protocols & Methodologies

Protocol: Preparation of DCBP-HCl Suspension for Oral Gavage

This protocol describes the preparation of a 10 mg/mL suspension, suitable for dosing a range from 10 mg/kg to 100 mg/kg in a 20g mouse (dosing volume of 20-200 µL).

Materials:

  • DCBP-HCl

  • Vehicle: 0.5% (w/v) CMC with 0.1% (v/v) Tween 80 in sterile water

  • Sterile conical tube (e.g., 15 mL)

  • Spatula and weigh boat

  • Magnetic stirrer and stir bar

  • Homogenizer (optional, but recommended)

Procedure:

  • Prepare Vehicle: Dissolve 50 mg of CMC and 10 µL of Tween 80 in 10 mL of sterile water. Mix thoroughly until the CMC is fully hydrated. A magnetic stirrer may be required.

  • Weigh Compound: Accurately weigh 100 mg of DCBP-HCl.

  • Create a Paste: In a small mortar or the final sterile tube, add a few drops of the vehicle to the DCBP-HCl powder. Triturate with a pestle or the tip of a pipette to form a smooth, uniform paste. This step is critical to prevent clumping.[5]

  • Gradual Dilution: Slowly add the remaining vehicle to the paste in small increments, mixing vigorously after each addition.

  • Homogenize: Use a magnetic stirrer to mix the suspension for at least 30 minutes before dosing. For best results, briefly homogenize the suspension to ensure a uniform particle size distribution.

  • Maintain Suspension: Keep the suspension on a magnetic stirrer throughout the dosing procedure to prevent the compound from settling. Remix vigorously before drawing up each dose.

Protocol: Acute Dose-Range Finding (DRF) Study Design

This study aims to identify the MTD of DCBP-HCl in mice following a single oral dose.

Study Design:

  • Species/Strain: C57BL/6 mice (or other relevant strain)

  • Sex: Male (or female, but do not mix sexes within a study to reduce variability)

  • Age: 8-10 weeks

  • Animals/Group: n=3-5

  • Groups:

    • Group 1: Vehicle control (0.5% CMC + 0.1% Tween 80)

    • Group 2: 10 mg/kg DCBP-HCl

    • Group 3: 30 mg/kg DCBP-HCl

    • Group 4: 100 mg/kg DCBP-HCl

    • Group 5: 300 mg/kg DCBP-HCl (Dose selection should be based on initial estimates and may need adjustment)

  • Route of Administration: Oral gavage (PO)

  • Dosing Volume: 10 mL/kg (adjust concentration of dosing solution accordingly)

Procedure:

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the study.

  • Baseline Measurements: Record body weight and baseline clinical observations for all animals before dosing.

  • Dosing: Administer the single dose of vehicle or DCBP-HCl suspension.

  • Post-Dose Monitoring: Observe animals continuously for the first 4 hours post-dose, then at 8 and 24 hours. Record detailed clinical signs (e.g., changes in posture, activity, respiration, signs of pain or distress).

  • Daily Monitoring: For the next 7-14 days, record body weights and clinical observations daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or persistent, significant clinical signs of distress.[6][8] This data is crucial for designing subsequent toxicology and efficacy studies in compliance with regulatory guidelines.[19][20]

References

  • Allucent. What is Allometric Scaling & Its Role in Drug Development? [Internet]. [cited 2024 Jan 2]. Available from: [Link]

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Internet]. [cited 2024 Jan 2]. Available from: [Link]

  • Nair A, Jacob S. A simple practice guide for dose conversion between animals and human. J Basic Clin Pharm. 2016;7(2):27-31. Available from: [Link]

  • Barn World. Can Animal Scales Help with Dosage Calculations for Medications? [Internet]. 2024 Feb 4. Available from: [Link]

  • Altasciences. Dose Range Finding Studies - Maximum Tolerated Dose Study Design. [Internet]. [cited 2024 Jan 2]. Available from: [Link]

  • Chemycal. Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. [Internet]. 2019 Oct 20. Available from: [Link]

  • Takeda Y, et al. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. J Toxicol Pathol. 2018;31(1):37-45. Available from: [Link]

  • GARDP Revive. Dose-ranging studies (including discovery, preclinical and clinical). [Internet]. [cited 2024 Jan 2]. Available from: [Link]

  • Auxochromofours. FDA Toxicology Studies & Drug Approval Requirements. [Internet]. [cited 2024 Jan 2]. Available from: [Link]

  • HistologiX. Understanding FDA Guidelines for Toxicity Studies. [Internet]. 2023 Jun 13. Available from: [Link]

  • Biobide. Dose Range Finding Studies in Preclinical Research. [Internet]. [cited 2024 Jan 2]. Available from: [Link]

  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment? [Internet]. 2014 Jul 10. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Internet]. 1997 Jul. Available from: [Link]

  • Malfacini D, et al. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Int J Pharm. 2024;663:124403. Available from: [Link]

  • Charles River Laboratories. Dose Range Finding Studies. [Internet]. [cited 2024 Jan 2]. Available from: [Link]

  • U.S. Food and Drug Administration. Step 2: Preclinical Research. [Internet]. 2018 Jan 4. Available from: [Link]

  • Pacific BioLabs. PRECLINICAL TOXICOLOGY. [Internet]. [cited 2024 Jan 2]. Available from: [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Internet]. 2023 Feb 9. Available from: [Link]

  • Shaji J, Jain V. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Int Sch Res Notices. 2013;2013:128425. Available from: [Link]

  • ResearchGate. What are possible reasons for high standard deviation in mice experiments? [Internet]. 2015 Aug 8. Available from: [Link]

  • Johnson PD. Control of Variability. ILAR J. 2002;43(4):190-194. Available from: [Link]

  • Karmaus AL, et al. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels. Regul Toxicol Pharmacol. 2019;106:214-224. Available from: [Link]

  • Frolov NA, Vereshchagin AN. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int J Mol Sci. 2023;24(3):2937. Available from: [Link]

  • Zhou YB, et al. Optimization of piperidine constructed peptidyl derivatives as proteasome inhibitors. Bioorg Med Chem. 2021;29:115867. Available from: [Link]

  • European Pharmaceutical Review. Researchers suggest animal experiments may be too standardised to be reproducible. [Internet]. 2020 Jun 5. Available from: [Link]

  • Semantic Scholar. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Internet]. 2023. Available from: [Link]

  • Toth LA, et al. Systematic heterogenisation to improve reproducibility in animal studies. PLoS Biol. 2022;20(5):e3001633. Available from: [Link]

  • Frolov NA, Vereshchagin AN. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int J Mol Sci. 2023;24(3):2937. Available from: [Link]

  • Wang Y, et al. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Acta Pharm Sin B. 2016;6(6):576-586. Available from: [Link]

  • Sugimoto H, et al. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. J Med Chem. 1990;33(7):1880-7. Available from: [Link]

  • James RW, et al. Sub-acute Toxicity Studies on a New Piperidine Derivative (HSR-902) in Dogs. Toxicol Lett. 1981;9(1):5-10. Available from: [Link]

Sources

troubleshooting 4-(3,4-Dichlorobenzyl)piperidine hydrochloride synthesis impurities

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(3,4-Dichlorobenzyl)piperidine Hydrochloride Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting for the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research.[1] This resource is designed to help you identify and resolve common impurities and side reactions, thereby optimizing yield and ensuring the highest purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of 4-(3,4-Dichlorobenzyl)piperidine is most commonly achieved via reductive amination. This process involves the reaction of 3,4-dichlorobenzaldehyde with piperidine to form an iminium intermediate, which is then reduced to the target secondary amine.[2] This seemingly straightforward, one-pot reaction is prone to several side reactions that can complicate purification and reduce yield.[3]

Q1: My reaction is incomplete, and I observe significant amounts of unreacted 3,4-dichlorobenzaldehyde and piperidine. What is going wrong?

Answer: Incomplete conversion is a common issue in reductive amination and can stem from several factors related to the reducing agent, reaction conditions, or iminium ion formation.

  • Cause 1: Ineffective Reducing Agent. Standard sodium borohydride (NaBH₄) can reduce the starting aldehyde faster than the iminium ion, especially if imine formation is slow.[4] It is also sensitive to the slightly acidic conditions that favor imine formation.

  • Solution: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice as it is less reactive towards the aldehyde and more selective for the iminium ion.[4][5] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly in protic solvents like methanol, as its reactivity is attenuated at neutral pH, favoring imine reduction.[4][5][6]

  • Cause 2: Suboptimal pH. Imine formation is a pH-dependent equilibrium. The reaction requires mildly acidic conditions (pH 4-6) to catalyze the dehydration of the hemiaminal intermediate.[5] If the medium is too basic, the dehydration step is slow. If it's too acidic, the piperidine starting material becomes protonated and non-nucleophilic.[7]

  • Solution: If not using NaBH(OAc)₃ (which releases acetic acid), add a catalytic amount of a weak acid like acetic acid to the reaction mixture when using NaBH₃CN or NaBH₄ to ensure the pH is in the optimal range.[8]

  • Cause 3: Poor Solubility. Reactants must be fully dissolved for the reaction to proceed efficiently.[9]

  • Solution: Ensure your chosen solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol) fully dissolves both the aldehyde and piperidine at the reaction temperature.[10]

Q2: My final product is contaminated with a tertiary amine impurity, N-(3,4-Dichlorobenzyl)-N'-(3,4-dichlorobenzyl)piperidine. How can I prevent its formation?

Answer: The formation of this tertiary amine is a classic example of over-alkylation. The desired secondary amine product, 4-(3,4-Dichlorobenzyl)piperidine, can act as a nucleophile and react with another molecule of the aldehyde and reducing agent.

  • Cause: The secondary amine product is often as reactive, or even more so, than the starting piperidine. This leads to a second reductive amination event.

  • Preventative Measure 1: Control Stoichiometry. Use a slight excess of piperidine (1.1 to 1.5 equivalents) relative to the 3,4-dichlorobenzaldehyde. This ensures the aldehyde is more likely to react with the starting amine rather than the product.[9]

  • Preventative Measure 2: Slow Addition of Reducing Agent. Adding the reducing agent portion-wise or via syringe pump over time keeps its instantaneous concentration low. This favors the initial, faster reaction with the primary amine over the subsequent, slower reaction with the secondary amine product.

  • Preventative Measure 3: Lower Reaction Temperature. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the rate of the second alkylation step, which typically has a higher activation energy.[7]

Q3: I've isolated my product, but the yield is low and my NMR spectrum shows broad peaks. What could be the issue?

Answer: Low yields coupled with poor NMR resolution often point to issues during the workup and purification, especially the conversion to the hydrochloride salt.

  • Cause 1: Inefficient Extraction. The free base of your product is organic-soluble, but it can be protonated and lost to the aqueous phase if the pH is not carefully controlled during the workup.

  • Solution: During the aqueous workup, ensure the solution is made basic (pH > 10) with NaOH or K₂CO₃ before extracting with an organic solvent like ethyl acetate or DCM. This ensures the amine is in its free base form and partitions into the organic layer.[8]

  • Cause 2: Improper HCl Salt Formation. The hydrochloride salt is formed by treating the purified free base with HCl. Using an excess of aqueous HCl can introduce water, leading to an oily or hygroscopic product. Incomplete reaction with HCl will leave residual free base, lowering the melting point and causing peak broadening in NMR due to exchange between the protonated and unprotonated forms.

  • Solution: Use a solution of HCl in an anhydrous solvent, such as 2-propanol or diethyl ether. Add the HCl solution dropwise to a solution of the purified free base in a suitable solvent until precipitation is complete. This minimizes water content and ensures complete salt formation.

Impurity Profile & Identification

A successful synthesis relies on effectively identifying and eliminating impurities. Below is a table of common impurities, their likely origin, and analytical signatures.

Impurity NameStructureFormation PathwayAnalytical Notes (¹H NMR)
Piperidine C₅H₁₁NUnreacted starting material.Broad singlet ~2.5-2.8 ppm (NH), multiplets ~1.5 ppm. Easily removed by aqueous wash.
3,4-Dichlorobenzaldehyde C₇H₄Cl₂OUnreacted starting material.Aldehyde proton singlet ~9.9 ppm. Aromatic signals in the ~7.5-7.8 ppm range.
3,4-Dichlorobenzyl alcohol C₇H₆Cl₂OReduction of the starting aldehyde by the hydride reagent.Benzylic CH₂ singlet ~4.6 ppm. Can be difficult to separate from the product.
Tertiary Amine Byproduct C₁₉H₂₁Cl₄NOver-alkylation of the desired secondary amine product.Absence of N-H proton. Complex aromatic and aliphatic signals. Higher molecular weight peak in MS.

Visualizing the Synthesis and Key Impurity Pathway

A clear understanding of the reaction mechanism is crucial for troubleshooting.

cluster_main Desired Synthesis Pathway cluster_side Over-Alkylation Side Reaction Aldehyde 3,4-Dichlorobenzaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + H⁺, - H₂O Piperidine Piperidine Piperidine->Iminium + H⁺, - H₂O Product 4-(3,4-Dichlorobenzyl)piperidine (Desired Product) Iminium->Product Reducer1 [H⁻] (e.g., NaBH(OAc)₃) Reducer1->Iminium Product_Reactant Product as Nucleophile Product->Product_Reactant Iminium2 Tertiary Iminium Intermediate Product_Reactant->Iminium2 + H⁺, - H₂O Aldehyde2 3,4-Dichlorobenzaldehyde Aldehyde2->Iminium2 + H⁺, - H₂O Impurity Tertiary Amine Impurity Iminium2->Impurity Reducer2 [H⁻] Reducer2->Iminium2

Caption: Main synthesis pathway and the formation of the tertiary amine impurity.

Recommended Analytical & Purification Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Plate: Silica gel 60 F₂₅₄.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) with 1% triethylamine. The triethylamine is crucial to prevent the amine from streaking on the acidic silica plate.

  • Visualization: UV light (254 nm) to see the aromatic compounds, and a potassium permanganate stain to visualize all spots, especially the non-UV active piperidine.

  • Analysis: The product should have an Rf value intermediate between the polar piperidine (baseline) and the less polar aldehyde. The reaction is complete when the aldehyde spot has disappeared.

Protocol 2: Purification by Flash Column Chromatography (if necessary)

If significant amounts of 3,4-dichlorobenzyl alcohol or the tertiary amine byproduct are present, column chromatography may be required before salt formation.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 40%) with a constant 1% triethylamine throughout.

  • Procedure:

    • Load the crude product (as the free base) onto the column.

    • Elute with the solvent system, collecting fractions.

    • Monitor fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.[8]

Protocol 3: Final Salt Formation and Recrystallization
  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropyl alcohol (IPA) or ethyl acetate. Slowly add a solution of HCl in IPA (or ether) dropwise with stirring. The hydrochloride salt will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove residual solvent.

  • Recrystallization: If further purification is needed, dissolve the crude HCl salt in a minimal amount of boiling IPA or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Troubleshooting Workflow

This decision tree can guide your troubleshooting process when encountering common synthesis issues.

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • BenchChem Technical Support. (2025). Optimizing Piperidine Reactions for Enhanced Yield and Purity.
  • BenchChem Technical Support. (2025). Alkylation of 2-Benzylpiperidine.
  • Chem-Impex. This compound.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Wikipedia. Reductive amination.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • Organic-Chemistry.org. Reductive Amination - Common Conditions.
  • ACS Green Chemistry Institute. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.
  • Chemistry LibreTexts. (2025). Synthesis of Amines.
  • Zhang, Y., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. Available at: [Link]

Sources

degradation pathways of 4-(3,4-Dichlorobenzyl)piperidine hydrochloride under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Degradation Pathways of 4-(3,4-Dichlorobenzyl)piperidine Hydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

To maintain the integrity of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (0-8°C).[1][2] The hydrochloride salt form enhances its stability by protonating the piperidine nitrogen, making it less susceptible to oxidative degradation. However, the compound is still potentially sensitive to moisture, light, and high temperatures over extended periods.

Q2: I'm observing unexpected peaks in my HPLC analysis of a sample stored at room temperature. What could be the cause?

The appearance of new peaks suggests that your sample is undergoing degradation. Even in solid form, prolonged exposure to ambient light, humidity, and temperature can initiate degradation processes. The most common initial degradation pathways for similar piperidine-containing compounds involve oxidation and photodegradation.[3][4] It is crucial to re-analyze your baseline standard and ensure it has been stored under the recommended conditions of refrigeration and protection from light.[1]

Q3: Is this compound susceptible to hydrolysis?

The piperidine ring itself is generally stable against hydrolysis. However, forced degradation studies under extreme pH and temperature are necessary to confirm this.[5] As a hydrochloride salt, dissolving the compound in a neutral, unbuffered aqueous solution will result in a slightly acidic pH. Under harsh acidic or basic conditions, particularly with heat, degradation could be forced. However, significant hydrolysis is not expected under typical experimental conditions.

Troubleshooting Guide for Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[6] These studies are critical for developing stability-indicating analytical methods.

Issue: No significant degradation is observed under initial stress conditions.

This indicates the molecule is relatively stable. To induce degradation (typically aiming for 5-20%), you may need to increase the intensity of the stressor.[6][7]

  • Causality: The energy input (thermal, photonic, or chemical) may be insufficient to overcome the activation energy of the degradation reactions. The protonated piperidine nitrogen of the hydrochloride salt provides a degree of stability against oxidation and nucleophilic attack.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For hydrolytic studies, increase the concentration of acid or base from 0.1 M to 1 M or even higher.[5] For oxidative studies, increase the concentration of H₂O₂.

    • Increase Temperature: Refluxing the solution at elevated temperatures (e.g., 60-80°C) can accelerate degradation.[8]

    • Extend Exposure Time: If increasing concentration or temperature is not feasible or leads to unrealistic secondary degradation, extend the duration of the study.[7]

Issue: The mass balance of my stability study is poor (sum of parent drug and degradants is <95%).

A poor mass balance can be attributed to several factors, indicating that not all degradation products are being accounted for.

  • Causality:

    • Some degradants may not have a chromophore and are therefore invisible to UV detection.

    • Degradants may be volatile and lost during the experiment.

    • Degradants may be precipitating out of solution.

    • The degradation products may be co-eluting with the parent peak or other peaks.

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector.

    • Employ LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying all species, including those without chromophores, and for structure elucidation.[8]

    • Check for Precipitation: Visually inspect your samples for any precipitate. If present, dissolve it in a suitable solvent and analyze it separately.

    • Validate Peak Purity: Use a photodiode array (PDA) detector to assess peak purity of the parent compound and major degradants to ensure no co-elution is occurring.

Postulated Degradation Pathways

Based on the chemical structure and data from analogous piperidine and piperazine compounds, we can postulate several key degradation pathways.

Oxidative Degradation

Oxidation is a very likely degradation pathway, especially in the presence of oxygen, metal ions, or oxidizing agents like hydrogen peroxide.[9]

  • N-Oxidation: The tertiary amine of the piperidine ring (in its free base form) can be oxidized to form an N-oxide. While the hydrochloride salt form protects against this, an equilibrium with the free base can exist in solution.

  • Benzylic Oxidation: The benzylic C-H bond is susceptible to oxidation, which would lead to the formation of a ketone, 4-(3,4-dichlorobenzoyl)piperidine.

  • Piperidine Ring Oxidation: H-abstraction from the carbon atoms adjacent to the nitrogen (α-carbons) can lead to the formation of an N-acyliminium ion intermediate, which can be trapped by nucleophiles or lead to ring-opened products.[4]

Photolytic Degradation

Exposure to UV light can induce degradation through radical mechanisms.[6]

  • Homolytic Cleavage: The C-N bond of the piperidine ring or the benzyl-piperidine bond could undergo homolytic cleavage.

  • H-Abstraction: Similar to OH-initiated degradation seen with piperidine in atmospheric studies, UV light can initiate H-abstraction from the C-H bonds of the piperidine ring or the benzylic position, leading to a variety of radical-mediated products.[3]

Thermal Degradation

Piperidine and its derivatives are generally thermally stable.[9][10] Significant degradation is typically only observed at high temperatures (>150°C).

  • Ring Opening: At elevated temperatures, nucleophilic attack of one piperidine molecule on another could potentially lead to ring-opening reactions, similar to what is observed with piperazine.[11]

  • De-benzylation: Cleavage of the benzyl-piperidine bond could occur under severe thermal stress.

Experimental Protocols & Data

Protocol: Forced Degradation Study Setup

This protocol outlines the typical conditions for conducting a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).[7]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Heat at 60°C for 24 hours.[8]

    • Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Heat at 60°C for 24 hours.[8]

    • Oxidation: Mix the stock solution 1:1 with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solution): Heat the stock solution at 70°C for 48 hours.

    • Thermal Degradation (Solid): Place the solid powder in an oven at 70°C for 48 hours.

    • Photostability (Solution & Solid): Expose the stock solution and solid powder to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m², as per ICH Q1B guidelines.[6][13]

  • Time-Point Analysis: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples, including a non-stressed control, by a stability-indicating HPLC-UV/MS method.

Data Presentation: Potential Degradation Products

The following table summarizes the potential degradation products based on the postulated pathways. This information is critical for method development and peak identification in LC-MS analysis.

Stress ConditionPostulated PathwayPotential Degradation ProductStructureΔ Mass (Da)
Oxidative N-Oxidation4-(3,4-Dichlorobenzyl)piperidine 1-oxideC₁₂H₁₅Cl₂NO+16
Oxidative Benzylic Oxidation4-(3,4-Dichlorobenzoyl)piperidineC₁₂H₁₃Cl₂NO+14
Photolytic De-benzylationPiperidineC₅H₁₁N-159
Photolytic C-N Cleavage3,4-DichlorotolueneC₇H₆Cl₂-
Thermal Ring Opening(Hypothetical)Various-

Visualizations

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxid Oxidation (3% H₂O₂, RT) Prep->Oxid Therm Thermal (70°C, Solid/Solution) Prep->Therm Photo Photolytic (ICH Q1B) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze HPLC-UV/MS Analysis (Assess Peak Purity, Mass Balance) Oxid->Analyze Therm->Analyze Photo->Analyze Neutralize->Analyze Elucidate Structure Elucidation of Degradants Analyze->Elucidate

Caption: Workflow for a forced degradation study.

Postulated Degradation Pathways

Degradation_Pathways Parent 4-(3,4-Dichlorobenzyl)piperidine (Parent Compound) N_Oxide N-Oxide Product Parent->N_Oxide Oxidation (H₂O₂) Ketone Benzylic Ketone Product Parent->Ketone Oxidation (H₂O₂) Radical Radical Intermediate Parent->Radical Photolysis (UV Light) Debenzyl Piperidine + Dichlorobenzyl Radical Radical->Debenzyl C-N Cleavage

Caption: Postulated Oxidative and Photolytic Pathways.

References

  • Freeman, S. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Google Vertex AI Search.
  • ResearchGate. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF.
  • Tan, W., & Zhu, L. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • ResearchGate. (2025). Thermodynamics of thermal decomposition of group 13 metal trihalide adducts with piperidine: A combined theoretical and experimental study | Request PDF.
  • Echemi. (n.d.). 4-(3,4-DICHLOROBENZYL)
  • Chem-Impex. (n.d.). This compound.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • ACS Publications. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines | Industrial & Engineering Chemistry Research.
  • Pharmaguideline. (n.d.).
  • Research Journal of Pharmacy and Technology. (n.d.).
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • NIH. (n.d.).
  • Elsevier. (2013).
  • NIH. (n.d.).
  • ResearchGate. (2025).
  • Elsevier. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).
  • NIH. (n.d.).
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.

Sources

Technical Support Center: Enhancing the Bioavailability of 4-(3,4-Dichlorobenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(3,4-Dichlorobenzyl)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of enhancing the oral bioavailability of this compound. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research and development efforts.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and formulation of this compound.

Q1: What are the known physicochemical properties of this compound?

Q2: Why might this compound exhibit low oral bioavailability?

Low oral bioavailability for a compound like this compound can stem from several factors:

  • Poor Aqueous Solubility: Despite being a hydrochloride salt, the inherent lipophilicity of the molecule can limit its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[6][7]

  • Low Permeability: The compound's characteristics may lead to poor permeation across the intestinal epithelium.

  • First-Pass Metabolism: After absorption, the compound may be extensively metabolized by the liver before reaching systemic circulation, reducing the amount of active drug.[8]

Q3: What are the initial steps to consider when formulating this compound for oral delivery?

The initial focus should be on improving the dissolution rate and ensuring the compound remains in a dissolved state for absorption.[6] Key strategies include:

  • Particle Size Reduction: Techniques like micronization or nanosuspension can increase the surface area of the drug particles, leading to faster dissolution.[9][10]

  • Solid Dispersions: Creating a solid dispersion with a hydrophilic carrier can enhance the dissolution rate by presenting the drug in an amorphous state.[9][11]

  • Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective by presenting the drug in a solubilized form within lipid droplets.[10]

Q4: How does the hydrochloride salt form affect its bioavailability?

Salt formation is a common strategy to increase the aqueous solubility and dissolution rate of weakly basic drugs.[5] However, the presence of chloride ions in the gastric fluid can sometimes suppress the dissolution of a hydrochloride salt due to the "common ion effect."[12] Therefore, while the hydrochloride salt is generally advantageous over the free base, its performance in vivo needs careful evaluation.

II. Troubleshooting Guides

This section provides structured guidance for overcoming specific experimental challenges.

Troubleshooting Low Dissolution Rate

Issue: The dissolution rate of this compound is insufficient in simulated gastric or intestinal fluids.

Potential Cause Suggested Solution Scientific Rationale
Poor Wettability Incorporate a surfactant or a hydrophilic polymer into the formulation.Surfactants reduce the interfacial tension between the drug particles and the dissolution medium, improving wettability and facilitating dissolution.[7]
High Crystallinity Consider formulating as an amorphous solid dispersion.The amorphous form of a drug has a higher free energy than its crystalline counterpart, leading to improved apparent solubility and dissolution rate.[10]
Particle Size Employ particle size reduction techniques like micronization or nanomilling.Reducing particle size increases the surface area-to-volume ratio, which enhances the dissolution rate as described by the Noyes-Whitney equation.[7][9]
Common Ion Effect Explore alternative salt forms (e.g., mesylate, tosylate) or co-crystals.Different salt forms can have significantly different solubilities and may not be as susceptible to the common ion effect in the gastric environment.[12][13]
Troubleshooting Poor Permeability

Issue: In vitro cell-based assays (e.g., Caco-2) indicate low intestinal permeability.

Potential Cause Suggested Solution Scientific Rationale
High Lipophilicity Formulate with lipid-based systems such as SEDDS or SMEDDS.These systems can facilitate drug absorption through the lymphatic pathway and can also interact with the intestinal membrane to enhance permeability.[10]
Efflux Transporter Activity Include a P-glycoprotein (P-gp) inhibitor in the formulation (for research purposes).If the compound is a substrate for efflux transporters like P-gp, co-administration with an inhibitor can increase its intracellular concentration and apparent permeability.[7]
Poor Membrane Partitioning Utilize permeation enhancers.Certain excipients can reversibly alter the integrity of the intestinal epithelium, allowing for increased drug permeation.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate of this compound by creating an amorphous solid dispersion.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol (or other suitable solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure.

  • Continue evaporation until a dry film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Scrape the dried product from the flask and gently grind it using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Characterize the solid dispersion for drug content, amorphicity (using XRD or DSC), and dissolution behavior.

Protocol 2: In Vitro Dissolution Testing

Objective: To assess and compare the dissolution profiles of different formulations.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle Method)

  • Dissolution vessels

  • Paddles

  • Water bath

  • Syringes and filters

  • HPLC system for analysis

Procedure:

  • Prepare 900 mL of dissolution medium (e.g., simulated gastric fluid without pepsin, pH 1.2, or simulated intestinal fluid without pancreatin, pH 6.8).

  • De-aerate the medium and place it in the dissolution vessels.

  • Assemble the apparatus and equilibrate the medium to 37 ± 0.5°C.

  • Place a known amount of the formulation (equivalent to a specific dose of the drug) into each vessel.

  • Start the paddle rotation at a specified speed (e.g., 50 or 75 RPM).

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.

  • Immediately filter the sample through a suitable filter (e.g., 0.45 µm PTFE).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analyze the filtered samples for the concentration of this compound using a validated HPLC method.

  • Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profiles.

IV. Visualizations

Diagram 1: Bioavailability Enhancement Workflow

This diagram illustrates a logical workflow for selecting and optimizing a bioavailability enhancement strategy.

G cluster_0 Initial Characterization cluster_1 Strategy Selection cluster_2 Formulation Approaches cluster_3 Evaluation A Physicochemical Profiling (Solubility, Permeability) B Solubility-Limited? (BCS Class II/IV) A->B C Permeability-Limited? (BCS Class III/IV) A->C D Particle Size Reduction (Micronization, Nanosuspension) B->D Yes E Solid Dispersions (Amorphous Systems) B->E Yes F Lipid-Based Formulations (SEDDS, SMEDDS) B->F Yes C->F Yes G Permeation Enhancers C->G Yes H In Vitro Dissolution Testing D->H E->H F->H I In Vitro Permeability Assays (Caco-2, PAMPA) F->I G->I J In Vivo Pharmacokinetic Studies H->J I->J

Caption: Workflow for selecting and evaluating bioavailability enhancement strategies.

Diagram 2: Troubleshooting Logic for Low Bioavailability

This diagram outlines a decision-making process for troubleshooting poor in vivo performance.

G Start Low In Vivo Bioavailability Observed CheckDissolution Is In Vitro Dissolution Rate-Limiting? Start->CheckDissolution CheckPermeability Is In Vitro Permeability Low? CheckDissolution->CheckPermeability No OptimizeSolubility Optimize Formulation for Solubility (See Solubility Troubleshooting Guide) CheckDissolution->OptimizeSolubility Yes ConsiderMetabolism Consider Pre-systemic/First-Pass Metabolism CheckPermeability->ConsiderMetabolism No OptimizePermeability Optimize Formulation for Permeability (See Permeability Troubleshooting Guide) CheckPermeability->OptimizePermeability Yes MetabolismStrategies Investigate Metabolic Pathways (e.g., Prodrug Approach, Enzyme Inhibitors) ConsiderMetabolism->MetabolismStrategies

Caption: Troubleshooting decision tree for addressing low oral bioavailability.

V. References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]

  • Slideshare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. [Link]

  • ITQB. (n.d.). In vitro models for prediction of drug absorption and metabolism. [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • MDPI. (2021). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI. [Link]

  • MDPI. (2023). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI. [Link]

  • ResearchGate. (n.d.). Strategies for enhancing oral bioavailability of poorly soluble drugs. [Link]

  • University of Southern Denmark. (2023). New in vitro bioavailability models to avoid animal studies. [Link]

  • Frontiers. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. Frontiers in Pharmacology. [Link]

  • ACS Publications. (n.d.). Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. [Link]

  • Drug Hunter. (2022). Solid Form Strategies for Increasing Oral Bioavailability. [Link]

  • Pharmaceutical Technology. (2001). Physicochemical Approaches to Enhancing Oral Absorption. [Link]

  • NIH. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • MDPI. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Pharmaceutical Technology. (2006). Salt Selection in Drug Development. [Link]

  • MDPI. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • PubMed. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. [Link]

  • NIH. (2023). The Bioavailability of Drugs—The Current State of Knowledge. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

protocol refinement for 4-(3,4-Dichlorobenzyl)piperidine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-(3,4-Dichlorobenzyl)piperidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for common experimental challenges. Our goal is to move beyond simple instructions, offering a causal understanding of protocol choices to ensure the integrity and reproducibility of your work.

Compound Profile: At a Glance

This versatile compound serves as a crucial building block in medicinal chemistry and a reference standard in various analytical applications.[1] Its unique structure, featuring a piperidine ring and a dichlorobenzyl group, makes it a valuable candidate in drug discovery, particularly for neurological disorders.[1][2]

PropertyValueSource(s)
CAS Number 220772-32-7[1]
Molecular Formula C₁₂H₁₅Cl₂N · HCl[1]
Molecular Weight 280.62 g/mol [1]
Appearance Light yellow solid powder[1]
Purity Typically ≥99% (by HPLC)[1]
Storage Conditions Store at 0-8°C in a dry, well-ventilated place. Keep container tightly closed.[1][3][4]
Hazard Class Acute Toxicity 3 (Oral), Eye Irritant

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and preparation of this compound.

Q1: What is the best way to store this compound for long-term stability?

A1: For optimal long-term stability, store the solid compound at 0-8°C, protected from moisture and light.[1] The hydrochloride salt form is generally stable under these conditions. Ensure the container is tightly sealed to prevent absorption of atmospheric moisture.[3][4]

Q2: What solvents are recommended for preparing stock solutions?

A2: The choice of solvent is dictated by the downstream application.

  • For Analytical Standards (HPLC, LC-MS): HPLC-grade methanol or acetonitrile are excellent choices. They are volatile, compatible with common mobile phases, and provide good solubility.

  • For In Vitro Biological Assays: Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration primary stocks due to its high solvating power. However, always prepare intermediate dilutions in an aqueous buffer or cell culture medium to minimize DMSO concentration in the final assay, as it can be cytotoxic.

  • For Aqueous Buffers: As a hydrochloride salt, the compound has enhanced aqueous solubility compared to its free base form. Solubility in buffers like PBS (Phosphate-Buffered Saline) should be determined empirically, but it is generally sufficient for final assay concentrations. Always start with a small amount to test solubility before committing the bulk of your material.

Q3: The solid material appears clumpy. Is it still usable?

A3: Clumping is often due to the absorption of moisture, as the compound can be hygroscopic. This does not typically indicate chemical degradation. To address this, you can gently break up the clumps with a clean spatula in a low-humidity environment (e.g., a glove box or desiccator). For sensitive quantitative experiments, it is best practice to dry the material under a high vacuum for a few hours before weighing to remove any absorbed water, which could otherwise affect molar concentration calculations.

Q4: What are the primary safety precautions when handling this compound?

A4: Based on its classification, this compound should be handled with care. Always work in a well-ventilated area or a chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid creating dust when handling the solid powder.[5] In case of accidental contact, follow standard first-aid measures: flush eyes with water for at least 15 minutes and wash skin thoroughly with soap and water.[6]

Experimental Workflow & Troubleshooting

Even with careful planning, experiments can yield unexpected results. This section provides a logical framework for diagnosing and resolving common issues.

General Experimental Workflow

The following diagram illustrates a typical workflow for utilizing this compound in a research setting.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Reporting A Receive & Verify Compound B Store at 0-8°C Keep Dry A->B C Prepare Stock Solution (e.g., in DMSO) B->C D Prepare Working Dilutions (e.g., in Assay Buffer) C->D E Perform Experiment (e.g., Cell-Based Assay, Synthesis) D->E F Collect Raw Data E->F G Analyze Data (e.g., IC50 Curve, Yield %) F->G H Interpret & Report Results G->H

Caption: General experimental workflow from compound receipt to data analysis.

Troubleshooting Common Experimental Problems
ProblemPotential Cause(s)Recommended Solution(s) & Rationale
Low or No Yield in a Synthesis Reaction 1. Reagent Inactivity: Starting materials or catalysts may have degraded. 2. Incorrect Reaction Conditions: Temperature, atmosphere, or reaction time may be suboptimal. 3. Product Loss During Workup: The product may be partially soluble in the aqueous layer or unstable to the workup conditions (e.g., acid/base wash).[7]1. Verify Reagents: Use freshly opened or purified reagents. For piperidine synthesis, ensure any catalysts used are active.[8][9] 2. Optimize Conditions: Monitor the reaction by TLC or LC-MS to track progress and identify the optimal endpoint. Run small-scale test reactions to screen different temperatures or solvents. 3. Analyze All Phases: Before discarding any aqueous layers from an extraction, take a small sample, acidify/basify, and re-extract with an organic solvent. Analyze this extract by TLC/LC-MS to check for lost product.[7] Test product stability by exposing a small amount to your workup conditions separately.
Poor Peak Shape or Resolution in HPLC Analysis 1. Improper Solvent: The sample solvent may be too strong compared to the mobile phase, causing peak fronting. 2. Column Overload: Injecting too high a concentration of the compound. 3. Compound Interaction: The compound may be interacting with the stationary phase or contaminants.1. Match Solvents: Dissolve the final sample in the initial mobile phase if possible. If using a stronger solvent like DMSO, ensure the injection volume is minimal (e.g., 1-5 µL). 2. Dilute Sample: Prepare a dilution series (e.g., 100 µM, 10 µM, 1 µM) and inject to find the optimal concentration for good peak shape. 3. Use Additives/Guard Column: For amine-containing compounds like piperidines, adding a small amount of an acid modifier (e.g., 0.1% TFA or formic acid) to the mobile phase can improve peak shape by ensuring the analyte is consistently protonated. A guard column can protect your analytical column from contaminants.
Inconsistent Results in Biological Assays 1. Stock Solution Degradation: Repeated freeze-thaw cycles or improper storage of solutions. 2. Compound Precipitation: The compound may be precipitating out of the aqueous assay buffer at the final concentration. 3. Vehicle (Solvent) Effects: The final concentration of DMSO or another solvent may be affecting the biological system.1. Aliquot Stocks: Prepare single-use aliquots of your high-concentration stock solution to avoid freeze-thaw cycles. Store at -20°C or -80°C. 2. Check Solubility: After preparing the final dilution in your assay medium, centrifuge the plate/tube and inspect for a pellet. You can also measure the concentration of the supernatant by HPLC or UV-Vis to confirm it matches the expected value. 3. Run Vehicle Controls: Always include a control group that receives the same final concentration of the solvent (e.g., 0.1% DMSO) as the treatment groups to isolate the effect of the compound from the effect of the solvent.
Product Cannot Be Isolated After Synthesis 1. Product is Volatile: The product may have been lost during solvent removal under high vacuum. 2. Formation of an Emulsion: A stable emulsion may have formed during the aqueous workup, trapping the product.[7] 3. Unexpected Product Formed: The reaction may have yielded an unexpected product with different chemical properties (e.g., much more polar or non-polar).1. Careful Evaporation: Use a rotary evaporator with controlled temperature and pressure. Check the solvent in the cold trap for your product via TLC or LC-MS.[7] 2. Break the Emulsion: Add brine (saturated NaCl solution) to increase the polarity of the aqueous phase, or filter the mixture through a pad of Celite®. 3. Characterize the Mixture: Do not discard the reaction mixture. Attempt to isolate the main byproduct and characterize it (e.g., by NMR, MS) to understand what went wrong. This is often the most informative outcome of a failed reaction.[7][10]
Troubleshooting Logic for Low Reaction Yield

This decision tree helps systematically diagnose the cause of a low-yielding synthesis reaction.

G node_action node_action Start Low or No Yield Observed Check_TLC Did TLC/LC-MS show product formation? Start->Check_TLC Check_Workup Was product lost during workup? Check_TLC->Check_Workup Yes Reaction_Failed Reaction Failed Check_TLC->Reaction_Failed No Check_Purification Was product lost during purification? Check_Workup->Check_Purification No node_action_2 Action: - Analyze aqueous layers - Test product stability to pH - Modify extraction/wash steps Check_Workup->node_action_2 Yes Success Product Recovered Check_Purification->Success No node_action_3 Action: - Check column fractions again - Ensure correct stationary/ mobile phase was used - Consider alternative purification methods Check_Purification->node_action_3 Yes node_action_1 Action: - Check starting material purity - Verify reagent activity - Re-evaluate reaction conditions (temp, solvent, time) Reaction_Failed->node_action_1 Investigate

Caption: A decision tree for troubleshooting low yield in synthesis reactions.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution for use in biological assays.

  • Pre-weigh Vial: Tare a clean, dry, amber glass vial with a screw cap on an analytical balance.

  • Weigh Compound: Carefully add approximately 2.81 mg of this compound (MW: 280.62 g/mol ) to the vial. Record the exact weight.

  • Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO to add: Volume (µL) = (Weight (mg) / 280.62 g/mol ) * 100,000 Example: For 2.81 mg, the volume is (2.81 / 280.62) * 100,000 ≈ 1001 µL (or 1.001 mL).

  • Add Solvent: Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex for 1-2 minutes. If necessary, gently warm the vial (to ~30-37°C) or use a sonicating water bath to aid dissolution.

  • Verify & Store: Visually inspect the solution to ensure all solid has dissolved. Store the stock solution in single-use aliquots at -20°C or -80°C.

Protocol 2: General Method for Purity Analysis by HPLC-UV

This protocol provides a starting point for verifying the purity of the compound. Method optimization may be required.

  • System: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm and 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dilute the compound to approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

References

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Frolov, K., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(15), 5789. Retrieved from [Link]

  • Master Organic Reactions. (2025). Step-by-Step Problem Solving Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). 28 questions with answers in PIPERIDINES. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. 13(1), 494-498. Retrieved from [Link]

  • Reddit. (2023). Common sources of mistake in organic synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Organic Chemistry: How to... (2022). Approach to Synthesis Problems. Retrieved from [Link]

Sources

addressing batch-to-batch variability of 4-(3,4-Dichlorobenzyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(3,4-Dichlorobenzyl)piperidine hydrochloride

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of batch-to-batch variability with this critical chemical intermediate. This guide provides in-depth, experience-based insights and actionable protocols to ensure the consistency and quality of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the variability of this compound.

Q1: We've observed significant differences in the physical appearance (e.g., color, crystal size) between different batches of this compound. Should we be concerned?

A1: Yes, a change in physical appearance can be an indicator of underlying chemical or physical differences and should always be investigated. While minor color variations from light yellow to off-white can sometimes be attributed to trace-level impurities that may not impact overall purity or reactivity, significant changes or variations in crystal habit could suggest issues with polymorphism, residual solvents, or the presence of significant impurities.[1][2] Such variations can affect solubility, dissolution rate, and bioavailability in downstream applications.[1][3][4][5] A thorough investigation is recommended, starting with the troubleshooting steps outlined in Section 2.

Q2: Our latest batch of this compound shows a different impurity profile on our HPLC analysis compared to previous batches. What are the likely causes?

A2: A change in the impurity profile is a critical observation that warrants immediate attention. The root causes can be multifaceted and often stem from variability in the manufacturing process.[6][7][8] Key factors to consider include:

  • Raw Material Variability: Inconsistencies in the starting materials or reagents used in the synthesis can introduce new impurities.[9][10]

  • Process Parameter Deviation: Even minor shifts in reaction temperature, time, pH, or purification methods can alter the impurity landscape.

  • Cross-Contamination: Inadequate cleaning of manufacturing equipment can lead to the introduction of contaminants from previous production runs.

A systematic investigation, as detailed in the troubleshooting guides, is essential to pinpoint the source of the new impurities.

Q3: Can batch-to-batch variability in this compound impact our final drug product's performance?

A3: Absolutely. As an active pharmaceutical ingredient (API) or a key intermediate, the properties of this compound can have a cascading effect on the final drug product.[6][7][8] For instance:

  • Polymorphism: Different crystalline forms can have different solubilities and dissolution rates, which directly impact bioavailability.[1][3][4][5]

  • Impurities: Certain impurities, even at low levels, can have pharmacological activity or be toxic, compromising the safety and efficacy of the final drug.

  • Particle Size Distribution: This can affect formulation properties such as flowability and content uniformity, which are critical for solid dosage forms.

Therefore, maintaining tight control over the physicochemical properties of incoming batches is crucial for ensuring consistent drug product quality.

Q4: What are the essential analytical techniques we should use to assess the quality and consistency of incoming batches of this compound?

A4: A comprehensive analytical testing strategy is vital. The following techniques are recommended for a thorough evaluation:

  • High-Performance Liquid Chromatography (HPLC): For purity determination and quantification of related substances (impurities).[11][12][13][14]

  • Gas Chromatography (GC): Primarily for the analysis of residual solvents.[15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any major structural impurities.

  • Mass Spectrometry (MS): For identification of unknown impurities, often coupled with HPLC (LC-MS).

  • Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD): To identify and characterize different polymorphic forms.[2][3]

  • Karl Fischer Titration: For accurate determination of water content.

Section 2: Troubleshooting Guides

This section provides structured, question-based troubleshooting workflows for specific issues encountered during the use of this compound.

Issue 1: Inconsistent Purity and Impurity Profile by HPLC

Have you observed new or elevated impurity peaks in your HPLC chromatogram?

G start Start: Inconsistent HPLC Profile Observed q1 Are the retention times of the main peak and known impurities consistent? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are new, unknown peaks present? a1_yes->q2 s1 Investigate HPLC method parameters (mobile phase, column, temperature). Verify system suitability. a1_no->s1 s1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Characterize unknown peaks using LC-MS. Compare fragmentation patterns with the main compound to identify potential related substances. a2_yes->s2 q3 Are known impurities present at higher levels? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Review the supplier's Certificate of Analysis (CoA). Inquire about any changes in their synthetic route or raw materials. a3_yes->s3 end End: Root Cause Identified a3_no->end s3->end

This protocol provides a general starting point for the analysis of this compound and its related substances. Method optimization and validation are crucial for specific applications.[11][12][13][14][18]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Issue 2: Variability in Physical Properties (Polymorphism)

Do different batches exhibit different crystalline forms, solubility, or melting points?

G start Start: Physical Property Variation Observed q1 Perform Differential Scanning Calorimetry (DSC) analysis on multiple batches. start->q1 q2 Do the thermograms show different melting points or thermal events? q1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s1 This suggests the presence of different polymorphs or solvates. a2_yes->s1 end End: Polymorphic Form Identified and Correlated a2_no->end q3 Perform X-Ray Powder Diffraction (XRPD) for definitive crystal form identification. s1->q3 q4 Do the XRPD patterns differ between batches? q3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no s2 Confirm the presence of multiple polymorphs. Correlate each polymorph with observed physical properties (e.g., solubility). a4_yes->s2 a4_no->end s2->end

Batch IDMelting Point (DSC)Key XRPD Peaks (2θ)Solubility (mg/mL in water)
Batch A150-152 °C10.2, 15.5, 20.85.2
Batch B165-167 °C12.1, 18.3, 22.52.8

This table illustrates how different batches can exhibit distinct physicochemical properties, indicative of polymorphism.[1][2][3][4][5]

Issue 3: High Levels of Residual Solvents

Does your GC analysis indicate the presence of residual solvents exceeding acceptable limits?

The presence of residual solvents is a common issue in the manufacturing of APIs and intermediates.[15][16][17][19][20] These solvents are classified based on their toxicity, and their levels are strictly regulated by guidelines such as ICH Q3C.[16][17][19]

  • Instrumentation: Headspace Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 12 minutes.

    • Ramp: 10 °C/min to 240 °C, hold for 10 minutes.

  • Injector Temperature: 140 °C

  • Detector Temperature: 250 °C

  • Carrier Gas: Helium

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 60 min

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO).

Section 3: Best Practices for Managing Batch-to-Batch Variability

Proactive management is key to mitigating the impact of batch-to-batch variability. Adherence to Good Manufacturing Practices (GMP) as outlined in ICH Q7 is fundamental.[21][22][23][24][25]

  • Robust Supplier Qualification Program:

    • Thoroughly vet your suppliers.

    • Request detailed information about their synthesis and purification processes.

    • Establish a quality agreement that defines specifications and change control procedures.

  • Comprehensive In-house Testing:

    • Do not rely solely on the supplier's Certificate of Analysis.

    • Perform your own comprehensive testing on incoming batches using a panel of orthogonal analytical techniques.

  • Establish a Reference Standard:

    • Characterize a "golden batch" that exhibits ideal performance in your application.

    • Use this batch as a reference standard for comparing all future incoming batches.

  • Open Communication with Suppliers:

    • Maintain a collaborative relationship with your suppliers.

    • Communicate any observed variability promptly to facilitate a joint investigation.

By implementing these troubleshooting guides and best practices, you can effectively manage the challenges posed by batch-to-batch variability of this compound, ensuring the robustness and reproducibility of your research and development efforts.

References

  • Residual Solvent Analysis in Pharmaceuticals. (n.d.). European Pharmaceutical Review. Retrieved from [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. (n.d.). Agilent. Retrieved from [Link]

  • Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. (2025, October 28). ResolveMass. Retrieved from [Link]

  • Polymorphism in Drugs: Why Crystal Forms Matter. (2025, May 1). PharmaCores. Retrieved from [Link]

  • Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography. (n.d.). BrightSpec. Retrieved from [Link]

  • ICH Q7 GMP for APIs. (n.d.). Pharmuni. Retrieved from [Link]

  • ICH Q7 Good Manufacturing Practice Guide For Active Pharmaceutical Ingredients. (n.d.). Life Science Connect. Retrieved from [Link]

  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.). Pharmaceutical Outsourcing. Retrieved from [Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. (2000, November 1). European Medicines Agency. Retrieved from [Link]

  • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (n.d.). ECA Academy. Retrieved from [Link]

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers. (n.d.). ECA Academy. Retrieved from [Link]

  • Special Issue : Polymorphism in Pharmaceutical Compounds. (n.d.). MDPI. Retrieved from [Link]

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (n.d.). Jagiellonian Centre of Innovation. Retrieved from [Link]

  • Polymorphism of pharmaceuticals. (n.d.). Oxford Academic. Retrieved from [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing. (n.d.). ResearchGate. Retrieved from [Link]

  • Managing API raw material variability during continuous twin-screw wet granulation. (2019, April 20). PubMed. Retrieved from [Link]

  • Biopharma Takes On Raw Material Variability. (2016, March 1). BioPharm International. Retrieved from [Link]

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. (n.d.). Longdom Publishing. Retrieved from [Link]

  • RELATED SUBSTANCES BY HPLC METHOD FOR THE DETECTION AND EVALUATION OF IMPURITIES IN EZETIMIBE DRUG MATERIAL. (2021, January 1). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pha. (2018, February 12). Sci-Hub. Retrieved from [Link]

  • Analytical Method Development for New Products: Assay and Related Substances. (2020, July 11). LinkedIn. Retrieved from [Link]

  • HPLC analytical Method development: an overview. (2025, May 27). PharmaCores. Retrieved from [Link]

  • Raw Material Variability. (n.d.). BioPharm International. Retrieved from [Link]

Sources

Avoiding Precipitation of 4-(3,4-Dichlorobenzyl)piperidine Hydrochloride in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A Guide for Researchers

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 4-(3,4-Dichlorobenzyl)piperidine hydrochloride. Precipitation of this compound in aqueous buffers is a common experimental hurdle. This document, structured in a question-and-answer format, offers troubleshooting strategies and detailed protocols to ensure the successful preparation of stable solutions.

Frequently Asked Questions (FAQs)

Q1: Why did my this compound precipitate after I dissolved it in my aqueous buffer?

Precipitation of this compound is most often a pH-dependent phenomenon. As a hydrochloride salt of a weak base, its solubility is significantly influenced by the pH of the solution. The piperidine moiety is basic, and when the pH of the buffer is near or above its pKa, the compound can convert from its more soluble ionized (protonated) form to its less soluble neutral free base form, leading to precipitation.[1][2] This is a critical concept explained by the Henderson-Hasselbalch equation, which describes the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of a drug.[3][4][5]

Q2: What is the pKa of this compound, and how does it affect solubility?

Q3: Which buffer systems are recommended to maintain the solubility of this compound?

To ensure the compound remains in its soluble, protonated state, it is advisable to use buffers with a pH significantly lower than the compound's pKa.

Recommended BufferspH RangeRationale
Citrate Buffer 3.0 - 6.2Maintains an acidic environment, promoting the soluble salt form.
Acetate Buffer 3.6 - 5.6Similar to citrate, it provides an acidic pH to enhance solubility.[1]

Buffers to use with caution or avoid include phosphate buffers (often at a physiological pH of 7.4) and Tris buffers (pH 7.5-9.0), as their higher pH can induce precipitation of the free base.[1]

Troubleshooting and Experimental Protocols

If you are experiencing precipitation, the following troubleshooting guide and protocols can help you systematically address the issue.

Initial Troubleshooting Workflow

Caption: A step-by-step workflow for troubleshooting precipitation.

Protocol 1: pH Adjustment

The most direct method to prevent precipitation is to control the pH of the buffer.

Objective: To prepare a stable solution of this compound by using an acidic buffer.

Materials:

  • This compound

  • Citric acid and Sodium citrate (for citrate buffer) or Acetic acid and Sodium acetate (for acetate buffer)

  • Purified water

  • pH meter

Procedure:

  • Prepare a 50 mM citrate buffer solution with a pH of 5.0.

  • Accurately weigh the required amount of this compound.

  • Gradually add the compound to the citrate buffer while stirring continuously until it is fully dissolved.

  • If necessary, gentle warming or sonication can be used to aid dissolution.[1]

Protocol 2: Utilizing Co-solvents

If pH adjustment alone is insufficient, or if the experimental conditions require a near-neutral pH, the use of a co-solvent can be an effective strategy.[][10][11] Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[]

Objective: To enhance the solubility of this compound by incorporating a water-miscible organic solvent.

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

Procedure:

  • Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 50 mg/mL).

  • Prepare the desired aqueous buffer.

  • While vortexing the buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration.

  • Crucially, ensure the final concentration of DMSO is kept to a minimum (typically <1% v/v) to avoid potential toxicity or off-target effects in biological assays.

Protocol 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their apparent aqueous solubility.[12][13][14][15] This is a valuable technique when both pH adjustment and co-solvents are not viable options.[6]

Objective: To improve the solubility of this compound through the formation of an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

Procedure:

  • Dissolve the HP-β-CD in the aqueous buffer at the desired concentration (e.g., 2-5% w/v).

  • Once the cyclodextrin is fully dissolved, add the this compound to the solution.

  • Stir the mixture until the compound is completely dissolved. The formation of the inclusion complex will enhance its solubility.

Summary of Solubility Enhancement Techniques

TechniqueMechanism of ActionAdvantagesDisadvantages
pH Adjustment Increases the fraction of the more soluble ionized form.Simple and effective.May not be compatible with all experimental systems.
Co-solvents Reduces the polarity of the solvent.[]Widely applicable and easy to implement.[10]Can cause toxicity or artifacts in biological assays.
Cyclodextrins Forms inclusion complexes, masking the hydrophobic regions of the drug.[12][15]Biocompatible and can significantly increase solubility.[13][14]Can be a more expensive option.

Advanced Considerations

Salt Disproportionation: This phenomenon occurs when a salt of a weak base converts to its free base form, leading to precipitation.[1] This is the underlying cause of the precipitation issues discussed. Lowering the pH of the solution is a direct way to counteract this.[16][17]

Impact of Other Excipients: Be mindful that other components in your formulation could potentially interact with the compound and affect its solubility.

Temperature Effects: Solubility is often temperature-dependent. If you are working at different temperatures, it is advisable to determine the solubility at each relevant temperature.

By understanding the physicochemical properties of this compound and applying these systematic troubleshooting strategies, researchers can overcome the challenge of precipitation and ensure the reliability and reproducibility of their experimental results.

References

  • Stella, V. J., & He, Q. (2008). Cyclodextrins.
  • Singh, A. N., et al. (2024). CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. International Journal of Applied Pharmaceutics, 16(1), 1-8.
  • Gould, S., & Scott, R. C. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 26(15), 4475.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • Semantic Scholar. (n.d.). Cyclodextrins as pharmaceutical solubilizers. Retrieved from [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Chegg. (2021). Assignment using Henderson-Hasselbalch equations, to determine the pH at which drugs start to precipitation. Retrieved from [Link]

  • Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link]

  • National Institutes of Health. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [No specific journal name provided in the search result].
  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Henderson Hasselbalch equation – Knowledge and References. Retrieved from [Link]

  • Welch Materials, Inc. (n.d.). The effect of improper use of buffer salts on chromatographic columns and solutions! Retrieved from [Link]

  • PharmaXChange.info. (2014). Applications and Example Problems Using Henderson–Hasselbalch Equation. Retrieved from [Link]

  • PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • ResearchGate. (2025). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • ACS Publications. (n.d.). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Retrieved from [Link]

  • YouTube. (2017). Ph and Solubility of Drugs. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Dopamine Reuptake Inhibitor Efficacy: Evaluating 4-(3,4-Dichlorobenzyl)piperidine Hydrochloride in Context

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comparative framework for evaluating the efficacy of dopamine reuptake inhibitors (DRIs), with a specific focus on placing the novel compound 4-(3,4-Dichlorobenzyl)piperidine hydrochloride within the broader landscape of established DRIs. Due to the limited publicly available data on this compound, this document outlines the essential experimental methodologies and comparative analytics required to characterize its potential as a DRI. We will compare its theoretical evaluation against well-characterized DRIs such as GBR 12909, Bupropion, and Methylphenidate, providing researchers with the foundational knowledge to assess novel chemical entities in this class.

Introduction to Dopamine Reuptake Inhibition

The dopamine transporter (DAT) is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process terminates dopaminergic signaling and maintains dopamine homeostasis. Dopamine reuptake inhibitors (DRIs) are compounds that bind to DAT and block this reuptake process, leading to an increase in the extracellular concentration of dopamine and prolonged dopaminergic neurotransmission. This mechanism of action is central to the therapeutic effects of several medications used to treat conditions like ADHD, depression, and narcolepsy.

The efficacy of a DRI is not solely defined by its potency but also by its selectivity for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). A highly selective DRI minimizes off-target effects and provides a more targeted therapeutic action.

Below is a diagram illustrating the mechanism of action of DRIs at the dopaminergic synapse.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Dopamine Vesicle Dopamine_synapse Dopamine Vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) DRI DRI DRI->DAT Inhibition Dopamine_pre Dopamine Dopamine_synapse->DAT Receptor Dopamine Receptor Dopamine_synapse->Receptor Binding

Caption: Mechanism of Dopamine Reuptake Inhibition.

Characterizing a Novel DRI: The Case of this compound

Given the novelty of this compound, a systematic evaluation of its pharmacological profile is necessary. The initial steps would involve determining its binding affinity and functional potency at the dopamine transporter.

In Vitro Characterization

The primary assessment of a potential DRI involves in vitro assays to quantify its interaction with the dopamine transporter. These assays are crucial for establishing the compound's potency and selectivity.

2.1.1. Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound for the dopamine transporter. This is typically achieved by measuring the displacement of a known radiolabeled ligand from the transporter. A common radioligand used for DAT binding is [³H]WIN 35,428. The affinity is expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

2.1.2. Synaptosomal Uptake Assays

Functional potency is assessed through neurotransmitter uptake assays. These experiments measure the ability of the compound to inhibit the uptake of radiolabeled dopamine (e.g., [³H]dopamine) into synaptosomes, which are preparations of nerve terminals. The result is expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit 50% of dopamine uptake.

Comparative Efficacy Metrics

To contextualize the potential of this compound, its in vitro data would be compared against established DRIs. The following table presents typical data for well-characterized DRIs.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT:SERT SelectivityDAT:NET Selectivity
GBR 12909 1.736038002235212
Bupropion 52619609120173.7
Methylphenidate 114261>10000>872.3
This compound TBDTBDTBDTBDTBD
TBD: To Be Determined through experimental evaluation.

Experimental Protocols

The following provides a detailed methodology for the in vitro characterization of a novel DRI.

Protocol: [³H]WIN 35,428 Binding Assay for DAT Affinity

Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter.

Materials:

  • Rat striatal tissue homogenate (source of DAT)

  • [³H]WIN 35,428 (radioligand)

  • Test compound (this compound)

  • Nomifensine (for defining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the tissue homogenate, [³H]WIN 35,428, and either the test compound, buffer (for total binding), or nomifensine (for non-specific binding).

  • Incubate the plate at a specified temperature and duration (e.g., 2 hours at 4°C).

  • Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify radioactivity using a liquid scintillation counter.

  • Calculate specific binding and determine the Ki value using competitive binding analysis software.

Protocol: [³H]Dopamine Uptake Assay for Functional Potency

Objective: To determine the functional potency (IC50) of this compound in inhibiting dopamine uptake.

Materials:

  • Rat striatal synaptosomes

  • [³H]Dopamine

  • Test compound (this compound)

  • Assay buffer (e.g., Krebs-Ringer buffer)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • Pre-incubate synaptosomes with the test compound or vehicle at 37°C.

  • Initiate the uptake reaction by adding [³H]dopamine.

  • Incubate for a short period (e.g., 5 minutes) at 37°C.

  • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Lyse the synaptosomes and measure the radioactivity of the lysate using a liquid scintillation counter.

  • Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Below is a diagram illustrating the experimental workflow for characterizing a novel DRI.

cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Uptake [3H]Dopamine Uptake Assay (Determine IC50) Binding->Uptake Selectivity Selectivity Profiling (NET, SERT) Uptake->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK PD Pharmacodynamics (e.g., Microdialysis) PK->PD Behavior Behavioral Assays (e.g., Locomotor Activity) PD->Behavior

Caption: Experimental Workflow for DRI Characterization.

Discussion and Future Directions

The dichlorobenzyl moiety present in this compound suggests that it may exhibit significant affinity for the dopamine transporter, as halogen substitutions on the phenyl ring of benzylpiperidine analogs are known to influence DAT binding. However, without empirical data, its precise potency and selectivity remain speculative.

The proposed experimental workflow provides a clear path to characterizing this novel compound. Should this compound demonstrate high potency and selectivity for DAT in vitro, subsequent in vivo studies would be warranted. These would include pharmacokinetic profiling to assess its absorption, distribution, metabolism, and excretion (ADME) properties, as well as pharmacodynamic studies, such as in vivo microdialysis, to confirm its ability to increase extracellular dopamine levels in the brain.

Conclusion

While a direct comparison of the efficacy of this compound to other DRIs is not possible without experimental data, this guide provides the necessary framework for such an evaluation. By following the outlined protocols for in vitro characterization and comparing the resulting data to established DRIs like GBR 12909, Bupropion, and Methylphenidate, researchers can effectively determine the potential of this and other novel compounds as selective dopamine reuptake inhibitors. The principles of rigorous side-by-side comparison based on empirical evidence are paramount in the field of drug discovery and development.

References

  • Title: Dopamine transporter (DAT) and its inhibitors: a review of their role in the treatment of attention deficit hyperactivity disorder (ADHD) Source: Journal of Neurochemistry URL: [Link]

  • Title: The dopamine transporter: a key target for the treatment of neuropsychiatric disorders Source: CNS & Neurological Disorders - Drug Targets URL: [Link]

  • Title: Radioligand Binding Assays: Theory and Practice Source: Current Protocols in Pharmacology URL: [Link]

  • Title: Synaptosomal preparations for the study of neurotransmitter uptake and release Source: Neuromethods URL: [Link]

A Researcher's Guide to the Experimental Cross-Validation of 4-(3,4-Dichlorobenzyl)piperidine hydrochloride: A Putative Sigma Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neuropharmacology and drug development, the identification of novel ligands for established targets is a critical step in building a robust therapeutic pipeline. The compound 4-(3,4-Dichlorobenzyl)piperidine hydrochloride presents a compelling structural motif—the benzylpiperidine core—that is prevalent in a significant class of neuromodulatory compounds: sigma (σ) receptor ligands. While this specific molecule is commercially available as a research chemical and synthetic building block, its biological activity profile remains largely uncharacterized in public-domain literature.[1][2]

This guide provides a comprehensive framework for the experimental validation of this compound as a sigma receptor ligand. We will outline the scientific rationale, compare its structural features to known high-affinity ligands, and provide detailed, field-proven protocols for its characterization and cross-validation against established pharmacological tools. This document is intended for drug development professionals and academic researchers seeking to rigorously evaluate novel chemical entities.

Part 1: The Scientific Rationale - Why Investigate this Compound at Sigma Receptors?

The sigma-1 (σ1R) and sigma-2 (σ2R) receptors are unique intracellular chaperone proteins primarily located at the endoplasmic reticulum (ER).[3][4] They are implicated in a vast array of cellular functions and are considered high-value targets for neurological disorders, pain, and oncology.[3][4]

The decision to investigate this compound is based on established structure-activity relationships (SAR). The piperidine moiety is a cornerstone of many high-affinity sigma receptor ligands.[5][6][7][8][9] Its basic nitrogen atom is a key pharmacophoric element, forming a critical ionic interaction with a conserved aspartate residue (Asp126 in σ1R) in the ligand binding pocket. The benzyl group provides a necessary hydrophobic component that occupies a corresponding hydrophobic region within the receptor.

Therefore, we can formulate a clear scientific hypothesis: Based on its benzylpiperidine scaffold, this compound is a candidate ligand for sigma-1 and/or sigma-2 receptors. The subsequent experimental workflow is designed to test this hypothesis, determine its affinity and selectivity, and characterize its functional activity as either an agonist or an antagonist.

Part 2: The Validation Workflow - From Binding Affinity to Functional Characterization

A systematic, multi-step approach is required to validate a new chemical entity. We will first determine its binding affinity and selectivity through competitive radioligand binding assays and then elucidate its functional impact using established cellular assays.

Step 1: Determining Receptor Affinity and Selectivity via Radioligand Binding

The foundational experiment is the competitive binding assay, which measures the ability of our test compound to displace a known high-affinity radioligand from the receptor. This allows us to calculate the inhibition constant (Ki), a measure of binding affinity.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture HEK293 cells expressing human σ1R or σ2R prep2 Harvest cells and prepare membrane homogenates prep1->prep2 assay1 Incubate membranes with radioligand (e.g., 3H-Pentazocine for σ1R) prep2->assay1 assay2 Add increasing concentrations of 4-(3,4-Dichlorobenzyl)piperidine HCl or reference compounds assay1->assay2 assay3 Separate bound from free radioligand via rapid filtration assay2->assay3 analysis1 Quantify radioactivity using liquid scintillation counting assay3->analysis1 analysis2 Plot % inhibition vs. log[ligand] and fit to a sigmoidal curve analysis1->analysis2 analysis3 Calculate IC50 and convert to Ki using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for determining ligand binding affinity.

Detailed Protocol: σ1R Competitive Radioligand Binding Assay

  • Membrane Preparation: Utilize membrane homogenates from guinea pig brain or HEK-293 cells stably expressing the human σ1R. Protein concentration should be determined via a Bradford assay.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: -Pentazocine, used at a final concentration near its Kd (e.g., 3-5 nM).[10][11]

  • Test Compound & Comparators:

    • Test Compound: this compound, prepared in a dilution series (e.g., 0.1 nM to 10 µM).

    • Reference Antagonist: Haloperidol (Ki ≈ 2-4 nM).

    • Reference Agonist: PRE-084 (Ki ≈ 44 nM).

  • Assay Procedure: In a 96-well plate, combine membrane homogenate (approx. 100 µg protein), -Pentazocine, and varying concentrations of the test compound or reference ligand.

  • Nonspecific Binding: Determined in the presence of a high concentration (e.g., 10 µM) of unlabeled haloperidol.

  • Incubation: Incubate plates for 120 minutes at 37°C.[11]

  • Filtration: Rapidly filter the reaction mixture through GF/B glass fiber filters using a cell harvester to separate bound and free radioligand. Wash filters with ice-cold assay buffer.

  • Quantification: Place filters in scintillation vials with scintillation fluid and count using a liquid scintillation counter.

  • Analysis: Calculate the IC50 value from the resulting dose-response curve and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Protocol: σ2R Competitive Radioligand Binding Assay

The protocol is similar to the σ1R assay with critical modifications:

  • Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG), a non-selective ligand.

  • Masking Ligand: To ensure binding is specific to σ2R, the assay must be performed in the presence of a saturating concentration of a σ1R-selective ligand (e.g., 100 nM (+)-pentazocine) to block σ1R sites.

  • Reference Ligands:

    • Reference Agonist: Siramesine.

    • Reference Antagonist: PB28.

  • Cell Line: Use a cell line with high σ2R expression, such as the human breast cancer cell line MCF7.

Comparative Data Table (Hypothetical Results)

The goal is to populate a table like the one below. The values for reference compounds are based on published data, while the values for the test compound are what this experimental workflow would aim to determine.

Compoundσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2R Ki / σ1R Ki)
Test Compound ExperimentalExperimentalCalculated
Haloperidol (Antagonist)~3~500~167
(+)-Pentazocine (Agonist)~3-16>1000>60
PRE-084 (Agonist)~44>5000>110
DTG (Non-selective)~15~151
Siramesine (Agonist)~150~0.20.0013

Note: Ki values can vary between labs and assay conditions. The values presented are representative.

Step 2: Distinguishing Agonist vs. Antagonist Activity

Once binding is confirmed, the functional consequence of that binding must be determined. Does the compound activate the receptor (agonism) or block its activity (antagonism)?

Conceptual Framework: Functional Assays

Sigma receptor functional assays are less direct than traditional GPCR or ion channel assays. For σ2R, a common and robust method involves measuring changes in cell viability, as σ2R agonists are known to induce apoptosis in tumor cell lines.[6] For σ1R, function can be inferred by its modulation of other signaling systems, such as its potentiation of neurite outgrowth.

Experimental Workflow: Functional Characterization

G cluster_s2r σ2R Functional Assay (Cell Viability) cluster_s1r σ1R Functional Assay (Neurite Outgrowth) cluster_analysis Data Analysis s2r1 Seed tumor cells (e.g., MDA-MB-435) in 96-well plates s2r2 Treat with test compound or Siramesine (agonist control) s2r1->s2r2 s2r3 To test for antagonism, pre-treat with test compound, then add Siramesine s2r1->s2r3 s2r4 Incubate for 48-72 hours s2r2->s2r4 s2r3->s2r4 s2r5 Assess cell viability (e.g., MTS/MTT assay) s2r4->s2r5 analysis1 Calculate EC50 (for agonists) or IC50 (for antagonists) s2r5->analysis1 s1r1 Seed PC12 cells in the presence of low-dose NGF s1r2 Treat with test compound or PRE-084 (agonist control) s1r1->s1r2 s1r3 To test for antagonism, pre-treat with test compound, then add PRE-084 s1r1->s1r3 s1r4 Incubate for 48 hours s1r2->s1r4 s1r3->s1r4 s1r5 Fix cells, image, and quantify neurite length s1r4->s1r5 s1r5->analysis1 analysis2 Characterize compound as agonist, antagonist, or partial agonist analysis1->analysis2

Sources

A Comparative Analysis of 4-(3,4-Dichlorobenzyl)piperidine hydrochloride and Bupropion in Dopamine Reuptake Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Neuropharmacology Researchers

This guide provides a detailed comparison between the well-established norepinephrine-dopamine reuptake inhibitor (NDRI), bupropion, and the research compound 4-(3,4-Dichlorobenzyl)piperidine hydrochloride. The focus is an objective evaluation of their performance in dopamine reuptake assays, supported by experimental data and protocols relevant to researchers in drug development and neuroscience.

Introduction: The Dopamine Transporter (DAT) as a Therapeutic Target

The dopamine transporter (DAT), a protein encoded by the SLC6A3 gene, is a critical component of dopaminergic neurotransmission.[1][2] It is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a process that terminates the dopamine signal and recycles the neurotransmitter for future release.[1][3] By controlling the concentration and duration of dopamine in the synapse, DAT plays a pivotal role in regulating mood, motivation, reward pathways, and motor control.[4] Consequently, DAT is a primary target for a wide range of therapeutic agents, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD), as well as substances of abuse like cocaine.[3][4]

Inhibiting DAT function blocks this reuptake process, leading to increased extracellular dopamine concentrations and enhanced dopaminergic signaling.[5] This mechanism is the foundation for the therapeutic effects of compounds like bupropion and the subject of investigation for novel molecules such as this compound.

Compound Profiles

Bupropion, marketed under brand names like Wellbutrin and Zyban, is an atypical antidepressant widely used for major depressive disorder, seasonal affective disorder, and as an aid for smoking cessation.[6][7] Chemically, it is an aminoketone belonging to the class of substituted cathinones.[6] Its primary mechanism of action is the inhibition of both the norepinephrine transporter (NET) and the dopamine transporter (DAT).[8][9][10] While its effects on norepinephrine are robust, its action on dopamine reuptake is considered weaker, though clinically significant.[6] Bupropion is distinguished from many other antidepressants by its lack of significant serotonergic activity and its favorable side-effect profile, which typically does not include sexual dysfunction or weight gain.[6][8] Its active metabolites, particularly hydroxybupropion, contribute significantly to its overall pharmacological activity.[6][11]

This compound is a research chemical primarily used as a building block or intermediate in the synthesis of more complex, biologically active molecules.[12] Its structure, featuring a piperidine ring attached to a dichlorinated benzyl group, makes it a candidate for interacting with biological targets, particularly in the central nervous system.[12] While not a clinically approved drug, its parent structure, 4-benzylpiperidine, is known to act as a monoamine releasing agent with a preference for dopamine and norepinephrine over serotonin.[13] The dichlorination on the benzyl ring of this compound likely modifies its binding affinity and selectivity for monoamine transporters compared to the parent compound, making it a subject of interest for investigating structure-activity relationships in DAT inhibition.

Mechanism of Action: DAT Inhibition

Both bupropion and piperidine-based compounds inhibit dopamine reuptake by binding to the dopamine transporter. This binding action physically obstructs the transporter's ability to bind to and shuttle dopamine from the synaptic cleft back into the presynaptic neuron. The result is a higher concentration of dopamine remaining in the synapse for a longer duration, thereby amplifying its signal to postsynaptic neurons.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron vesicle Dopamine Vesicle release Release dat Dopamine Transporter (DAT) reuptake Reuptake dopamine Dopamine release->dopamine Exocytosis dopamine->reuptake Binding receptor Dopamine Receptor dopamine->receptor Binding inhibitor Bupropion or 4-(3,4-Dichlorobenzyl)piperidine inhibitor->dat signal Signal Transduction

Caption: Mechanism of Dopamine Reuptake Inhibition.

Head-to-Head Comparison: Performance in Dopamine Reuptake Assays

The potency of a compound as a reuptake inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to block 50% of the dopamine reuptake activity in an in vitro assay. A lower IC50 value indicates greater potency.

CompoundTransporter TargetIC50 (µM)NotesSource
Bupropion Dopamine (DAT)1.27 - 6.5Potency varies across different assay systems. Also inhibits NET.[14][15]
4-Benzylpiperidine Dopamine (DAT)0.109 (EC50)This is the parent compound. It acts as a releaser, not just a reuptake inhibitor.[13]

Data for this compound is not available in public literature, highlighting its status as a research tool rather than a well-characterized pharmacological agent. However, based on the structure-activity relationship of related 4-benzylpiperidine carboxamides, the dichloro-substitution is expected to significantly influence its affinity and selectivity for DAT.[16]

Experimental Protocol: In Vitro Dopamine Reuptake Assay

This section details a standard protocol for a radioligand-based dopamine reuptake assay using a cell line stably expressing the human dopamine transporter (hDAT). This method is a gold standard for determining the IC50 of test compounds.

Objective: To determine the concentration-dependent inhibition of [³H]dopamine uptake by test compounds (Bupropion, this compound) in CHO cells stably expressing hDAT.

Materials:

  • CHO-hDAT cells (Chinese Hamster Ovary cells stably expressing human DAT)

  • 96-well cell culture plates

  • DMEM (Dulbecco's Modified Eagle Medium)

  • [³H]Dopamine (Radioligand)

  • Test compounds (dissolved in appropriate vehicle, e.g., DMSO)

  • Positive Control: Nomifensine or Benztropine (known potent DAT inhibitors)

  • Assay Buffer (e.g., modified Tris-HEPES buffer, pH 7.1)

  • Scintillation fluid and Microplate Scintillation Counter

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture CHO-hDAT cells under standard conditions (37°C, 5% CO₂).

    • Plate the cells onto a 96-well plate at a density of approximately 50,000 cells per well and allow them to adhere overnight. This ensures a consistent monolayer for the assay.

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. A typical concentration range might span from 1 nM to 100 µM to capture the full dose-response curve.

    • Prepare the [³H]Dopamine solution in the assay buffer to a final concentration of ~50 nM.[17]

  • Assay Procedure:

    • Wash the cell monolayer gently with pre-warmed assay buffer to remove culture medium.

    • Add the various concentrations of the test compounds (or vehicle for total uptake control) to the wells.

    • Pre-incubate the cells with the compounds for 20 minutes at room temperature (or 25°C).[17] This step allows the inhibitors to bind to the transporter before the substrate is introduced.

    • To determine non-specific uptake, add a high concentration of a known DAT inhibitor (e.g., 10 µM Nomifensine) to a separate set of wells.

    • Initiate the reuptake reaction by adding the [³H]Dopamine solution to all wells.

    • Incubate for a short period, typically 10 minutes, at room temperature.[17] This time is optimized to be within the linear range of dopamine uptake.

  • Termination and Lysis:

    • Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer. The cold temperature immediately halts transporter activity.

    • Lyse the cells by adding a lysis buffer (or scintillation fluid directly) to each well to release the intracellular radioligand.

  • Quantification and Data Analysis:

    • Measure the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]Dopamine taken up by the cells.

    • Calculate the specific uptake by subtracting the non-specific uptake (CPM from wells with excess Nomifensine) from the total uptake (CPM from vehicle-only wells).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value for each compound.

Caption: Workflow for an In Vitro Dopamine Reuptake Assay.

Conclusion

Bupropion is a well-characterized dual norepinephrine and dopamine reuptake inhibitor with moderate potency at the dopamine transporter, a mechanism that underpins its clinical utility.[8] In contrast, this compound is a less-studied research compound. Based on the known pharmacology of its parent structure, it is hypothesized to interact with monoamine transporters.[12][13]

A direct comparison of potency requires empirical testing under identical conditions using a standardized protocol, such as the one outlined in this guide. Such an analysis would be valuable for researchers investigating structure-activity relationships of piperidine-based compounds and for the discovery of novel DAT inhibitors with potentially improved selectivity and therapeutic profiles. The detailed assay protocol provided herein serves as a robust framework for conducting such comparative studies with high scientific integrity.

References

  • Stahl, S. M., Pradko, J. F., Haight, B. R., Modell, J. G., Rockett, C. B., & Learned-Coughlin, S. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary care companion to the Journal of clinical psychiatry, 6(4), 159–166. [Link]

  • Wikipedia contributors. (2024). Bupropion. In Wikipedia, The Free Encyclopedia. [Link]

  • Psych Scene Hub. (2021). Bupropion (Wellbutrin): Mechanism of Action and Clinical Application. [Link]

  • Stahl, S. M. (2016). The Psychopharmacology of Bupropion: An Illustrated Overview. Psychopharmacology Institute. [Link]

  • Ascher, J. A., Cole, J. O., Colin, J. N., Feighner, J. P., Ferris, R. M., Fibiger, H. C., Golden, R. N., Martin, P., Potter, W. Z., & Richelson, E. (1995). Bupropion: a review of its mechanism of antidepressant activity. The Journal of clinical psychiatry, 56(9), 395–401. [Link]

  • Wikipedia contributors. (2024). Dopamine reuptake inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]

  • ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]

  • Miller, D. K., Dwoskin, L. P., Sumithran, S. P., Zhang, H., Bardo, M. T., & Crooks, P. A. (2006). Bupropion inhibits nicotine-evoked [(3)H]overflow from rat striatal slices preloaded with [(3)H]dopamine and from rat hippocampal slices preloaded with [(3)H]norepinephrine. The Journal of pharmacology and experimental therapeutics, 316(2), 774–784. [Link]

  • ResearchGate. (2024). Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. [Link]

  • Eurofins DiscoverX. DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

  • Wikipedia contributors. (2024). Dopamine transporter. In Wikipedia, The Free Encyclopedia. [Link]

  • Frontiers in Pharmacology. (2022). Overview of the structure and function of the dopamine transporter and its protein interactions. [Link]

  • Kim, D. I., Lee, J. W., Lee, H. J., Kim, M. S., Park, K. D., Lee, J., Lee, C. H., & Lee, Y. S. (2016). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & therapeutics, 24(4), 392–402. [Link]

  • Patel, K., & Allen, S. (2024). Bupropion. In StatPearls. StatPearls Publishing. [Link]

  • Wikipedia contributors. (2023). 4-Benzylpiperidine. In Wikipedia, The Free Encyclopedia. [Link]

Sources

A Comparative Analysis of 4-(3,4-Dichlorobenzyl)piperidine Hydrochloride and Its Analogs for Neurological Research

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers and drug development professionals on the structure-activity relationships, synthesis, and pharmacological evaluation of a promising class of piperidine-based compounds.

In the landscape of neuropharmacological research, the piperidine scaffold remains a cornerstone for the design of novel therapeutics targeting a range of central nervous system (CNS) disorders.[1] Among the myriad of piperidine derivatives, 4-(3,4-Dichlorobenzyl)piperidine hydrochloride has emerged as a versatile chemical entity, serving as a foundational structure for the development of potent and selective ligands for various biological targets.[2] This guide provides a detailed comparative analysis of this compound and its analogs, offering insights into their structure-activity relationships (SAR), synthetic methodologies, and the experimental protocols essential for their evaluation.

The Significance of the 4-Benzylpiperidine Moiety

The 4-benzylpiperidine core is a privileged structure in medicinal chemistry due to its combination of a basic nitrogen atom, capable of forming ionic interactions, and a lipophilic benzyl group that can engage in hydrophobic and van der Waals interactions within receptor binding pockets. The substitution pattern on the benzyl ring plays a pivotal role in modulating the pharmacological profile of these compounds, influencing their affinity, selectivity, and functional activity at various receptors.[3]

Comparative Analysis of Dichlorobenzylpiperidine Analogs

The primary focus of this guide is to elucidate how the positional isomerism of the chlorine atoms on the benzyl ring of 4-(Dichlorobenzyl)piperidine analogs impacts their biological activity. While direct comparative studies on all positional isomers are not extensively available in a single report, a synthesis of data from various sources allows for a robust structure-activity relationship analysis. The primary molecular targets for this class of compounds are often the sigma receptors (σ1 and σ2), which are implicated in a variety of neurological conditions.[4][5]

Table 1: Comparative Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities of 4-Benzylpiperidine Analogs

Compound/AnalogSubstitution Patternσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)
4-(3,4-Dichlorobenzyl)piperidine 3,4-DichloroData not availableData not available-
Analog A4-Chloro (p-chloro)0.34 - 1.18[6]52.3 - 809[6]High
Analog B4-Methoxy (p-methoxy)0.89 - 1.49[6]Moderate to low[6]High
Analog C (N-phenylpropyl-4-benzylpiperidine series)Varied benzyl substitutionsBroad rangeBroad rangeVaries[3]

Insights from Structure-Activity Relationship (SAR) Studies:

  • Influence of Halogen Substitution: The presence and position of halogen atoms on the benzyl ring significantly influence sigma receptor affinity. Studies on related phenoxyalkylpiperidines have shown that a para-chloro substituent (as in Analog A) can lead to high affinity for the σ1 receptor.[6] The hydrophobic nature of the chlorine atom is thought to contribute favorably to binding.[6]

  • Positional Isomerism: While specific data for all dichlorobenzyl isomers is scarce, it is well-established in medicinal chemistry that the spatial arrangement of substituents can dramatically alter receptor interactions. The electronic and steric properties of 2,4-dichloro, 3,5-dichloro, and 3,4-dichloro isomers will present different pharmacophoric features to the receptor binding site, likely resulting in varied binding affinities and selectivities.

  • Piperidine vs. Piperazine Scaffold: Comparative studies have indicated that compounds with a piperidine moiety generally display higher affinity for both σ1 and σ2 receptors compared to their piperazine-containing counterparts.[3]

  • N-Substitution on the Piperidine Ring: Modifications to the nitrogen atom of the piperidine ring, such as the addition of a phenylpropyl group, have been systematically studied to probe the pharmacophore for sigma receptor ligands.[3]

Experimental Protocols

A critical aspect of comparative analysis is the utilization of standardized and reproducible experimental protocols. Below are detailed methodologies for the synthesis of the parent compound and the in vitro evaluation of its analogs.

Synthesis of this compound

Step 1: Synthesis of 4-(3,4-Dichlorobenzyl)pyridine

This intermediate can be synthesized via a cross-coupling reaction, such as a Suzuki or Negishi coupling, between a 4-halopyridine and a 3,4-dichlorobenzylzinc or -boronic acid derivative.

Step 2: Reduction of the Pyridine Ring

The 4-(3,4-Dichlorobenzyl)pyridine is then reduced to the corresponding piperidine. Catalytic hydrogenation is a widely used and effective method.

  • Reaction Scheme:

Synthesis cluster_step1 Step 1: Cross-Coupling cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation A 4-Halopyridine C 4-(3,4-Dichlorobenzyl)pyridine A->C Pd catalyst, base B 3,4-Dichlorobenzyl -zinc/-boronic acid derivative B->C D 4-(3,4-Dichlorobenzyl)pyridine E 4-(3,4-Dichlorobenzyl)piperidine D->E H2, Pd/C or PtO2 F 4-(3,4-Dichlorobenzyl)piperidine G 4-(3,4-Dichlorobenzyl)piperidine HCl F->G HCl in ether

References

A Researcher's Guide to the Characterization and Independent Validation of 4-(3,4-Dichlorobenzyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, or drug development professional, the journey from a novel chemical entity to a validated research tool is fraught with challenges. This guide provides a comprehensive framework for the characterization and independent validation of 4-(3,4-Dichlorobenzyl)piperidine hydrochloride, a compound with a chemical structure suggestive of biological activity but lacking extensive characterization in the public domain. Instead of focusing on non-existent replication studies, we present a proactive guide to generating robust, replicable data from the ground up. This document serves as a roadmap for transforming a chemical curiosity into a reliable biological probe.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals targeting the central nervous system (CNS) and other biological systems.[1][2] The presence of a dichlorobenzyl moiety further suggests the potential for specific interactions with biological targets.[3] This guide will walk you through a logical, step-by-step process for elucidating the biological activity of this compound, with an unwavering focus on scientific integrity and the principles of independent validation.

Part 1: Initial Target Prediction and Preliminary Screening

Given the structural motifs within this compound, an informed researcher can generate initial hypotheses about its potential biological targets. The benzylpiperidine core is a common feature in compounds that interact with monoamine transporters, cholinesterases, and various G-protein coupled receptors (GPCRs) such as opioid and sigma receptors.[4][5][6][7][8][9][10] Therefore, a logical starting point is a broad-based screening approach to narrow down the possibilities.

Experimental Workflow: Initial Broad-Based Screening

A cost-effective and informative initial step is to submit the compound to a commercial or academic core facility for broad-based receptor binding or enzyme inhibition profiling. A typical CNS-focused panel will assess the compound's affinity for dozens of common receptors and transporters at a single concentration (e.g., 10 µM).

Diagram 1: Workflow for Initial Compound Characterization

Initial Compound Characterization cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Initial Screening Compound Acquisition Compound Acquisition Structural Analysis Structural Analysis Compound Acquisition->Structural Analysis Literature Review (Analogues) Literature Review (Analogues) Structural Analysis->Literature Review (Analogues) In Silico Prediction In Silico Prediction Literature Review (Analogues)->In Silico Prediction Hypothesize Target Class Hypothesize Target Class In Silico Prediction->Hypothesize Target Class Broad Panel Screen Broad Receptor/Enzyme Panel (e.g., 10 µM) Hypothesize Target Class->Broad Panel Screen Analyze Hits Analyze Hits (>50% inhibition/displacement) Broad Panel Screen->Analyze Hits No Significant Hits No Significant Hits Analyze Hits->No Significant Hits False Proceed to Validation Proceed to Validation Analyze Hits->Proceed to Validation True

Caption: A logical workflow for the initial characterization of a novel compound.

Let's hypothesize that a broad screening panel reveals significant (>50%) inhibition of norepinephrine reuptake by this compound. This single data point provides a clear direction for the next phase of our investigation: in-depth validation and characterization of this specific activity.

Part 2: In-Depth Validation and Characterization

A single hit from a broad screen is merely an starting point. To build a case for the compound's activity and to ensure that the finding is robust and replicable, a series of focused experiments are necessary.

Step-by-Step Protocol: Neurotransmitter Reuptake Assay

This protocol describes a cell-based assay to determine the potency of this compound as an inhibitor of the human norepinephrine transporter (NET).

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • [³H]-Norepinephrine (radioligand).

  • This compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • A known NET inhibitor as a positive control (e.g., Desipramine).

  • 96-well cell culture plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Plating: Plate the hNET-expressing HEK293 cells in 96-well plates and grow to confluence.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare dilutions of the positive control (Desipramine) and a vehicle control (assay buffer with the same final concentration of DMSO as the highest compound concentration).

  • Assay Initiation: Aspirate the culture medium from the cells and wash once with assay buffer. Add the compound dilutions, positive control, or vehicle control to the appropriate wells.

  • Radioligand Addition: Add [³H]-Norepinephrine to all wells at a final concentration near its Km for the transporter (typically low nanomolar).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).

  • Assay Termination: Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of retained [³H]-Norepinephrine in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Trustworthiness through Orthogonal Assays

To ensure the validity of the initial findings, it is crucial to perform an orthogonal assay—an experiment that measures the same biological process through a different technology. In this case, a suitable orthogonal assay would be a fluorescence-based uptake assay using a fluorescent substrate for NET. Consistent results between the radiolabeled and fluorescent assays would significantly increase confidence in the compound's activity.

Part 3: Comparison with Alternatives and Ensuring Replicability

Assuming our validation experiments confirm that this compound is a potent NET inhibitor, we must compare its performance to existing, well-characterized NET inhibitors. This provides context for its potential utility as a research tool.

Comparative Data Table: NET Inhibitors

CompoundIC₅₀ (nM) for NETSelectivity vs. SERTSelectivity vs. DATReference
This compound (Hypothetical) 15 nM(To be determined)(To be determined)This Guide
Desipramine1-5 nM~1000-fold~100-fold[4]
Atomoxetine5-10 nM>100-fold>100-fold[4]
Nisoxetine1-3 nM>100-fold>100-fold[4]

This table highlights the importance of not only determining the potency (IC₅₀) but also the selectivity of the compound. A truly valuable research tool is often one that is highly selective for its intended target. Further experiments would be required to determine the IC₅₀ values of this compound for the serotonin transporter (SERT) and the dopamine transporter (DAT).

Diagram 2: The Cycle of Validation and Replication

Validation Cycle Primary Assay Primary Assay (e.g., Radioligand Uptake) Dose-Response Dose-Response Curve (Determine IC50) Primary Assay->Dose-Response Confirms Orthogonal Assay Orthogonal Assay (e.g., Fluorescent Substrate) Dose-Response->Orthogonal Assay Confirms Selectivity Panel Selectivity Profiling (e.g., SERT, DAT) Orthogonal Assay->Selectivity Panel Confirms Data Publication Publish Findings (Detailed Methods) Selectivity Panel->Data Publication Confirms Independent Lab Independent Replication (Different Lab, Same Protocol) Data Publication->Independent Lab Confirms Independent Lab->Primary Assay Confirms

Caption: The iterative process of in-lab validation and external replication.

Preparing for Independent Replication

The ultimate test of a scientific finding is its replication by an independent laboratory. To facilitate this, researchers must:

  • Publish Detailed Methods: The protocols provided in publications should be sufficiently detailed to allow another researcher to replicate the experiment without ambiguity.

  • Ensure Compound Purity: The purity of the compound should be assessed by multiple analytical methods (e.g., NMR, LC-MS, HPLC) and reported. A seemingly identical experiment can fail to replicate if the compound used in the second study has a different purity profile.

  • Use Authenticated Cell Lines: Use cell lines from reputable sources and perform regular authentication to ensure their identity.

By adhering to these principles, the scientific community can build upon a solid foundation of reliable and reproducible data, transforming novel compounds like this compound from chemical unknowns into valuable tools for discovery.

References

  • Design, synthesis, and systematic evaluation of 4-arylpiperazine- and 4-benzylpiperidine napthyl ethers as inhibitors of monoamine neurotransmitters reuptake. PubMed. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

  • Pyridine alkaloids with activity in the central nervous system. PubMed Central. Available from: [Link]

  • Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. PubMed. Available from: [Link]

  • Methylphenidate. Wikipedia. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available from: [Link]

  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. ResearchGate. Available from: [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed. Available from: [Link]

  • 4-Benzylpiperidine. Wikipedia. Available from: [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central. Available from: [Link]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. Available from: [Link]

  • Structure activity relationship of piperidine derivatives. ResearchGate. Available from: [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available from: [Link]

Sources

A Researcher's Guide to Assessing the Selectivity of 4-(3,4-Dichlorobenzyl)piperidine hydrochloride for DAT over SERT and NET

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology and drug development, the precise targeting of monoamine transporters—the Dopamine Transporter (DAT), the Serotonin Transporter (SERT), and the Norepinephrine Transporter (NET)—is paramount. These transporters, members of the solute carrier 6 (SLC6) family, are critical regulators of neurotransmission, terminating synaptic signals by re-uptaking their respective neurotransmitters from the synaptic cleft.[1][2] The selectivity of a compound for one transporter over the others can dramatically influence its therapeutic potential and side-effect profile, differentiating a targeted therapy from a broad-acting agent with numerous off-target effects.[2][3][4]

The Cornerstone of Selectivity Assessment: In Vitro Methodologies

To build a robust selectivity profile, a dual-pronged approach is essential, combining radioligand binding assays with neurotransmitter uptake inhibition assays. The former quantifies the compound's affinity for the transporter protein itself, while the latter measures its functional ability to block the transporter's primary role.[6] This dual dataset provides a comprehensive "biochemical fingerprint" of the compound's interaction with each transporter.[6]

Radioligand Binding Assays: Quantifying Affinity (Ki)

The principle of a competitive radioligand binding assay is to measure how effectively a test compound displaces a known high-affinity radiolabeled ligand from its binding site on the transporter. The result is expressed as an IC50 value (the concentration of the test compound that displaces 50% of the radioligand), which is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. A lower Ki value signifies a higher binding affinity.

Experimental Protocol: Radioligand Binding Assay

This protocol is adapted for a 96-well plate format using cell membranes prepared from HEK293 cells stably expressing the human DAT, SERT, or NET.[6][7]

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human transporter of interest (hDAT, hSERT, or hNET).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA).[7]

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[7]

  • Assay Setup (in triplicate):

    • Total Binding: Add cell membranes, assay buffer, and a specific radioligand for the target transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) to designated wells.[2][4][6]

    • Non-specific Binding (NSB): Add membranes, radioligand, and a high concentration of a known, non-labeled inhibitor (e.g., 10 µM cocaine for DAT) to define binding to non-transporter sites.

    • Test Compound: Add membranes, radioligand, and serial dilutions of 4-(3,4-Dichlorobenzyl)piperidine hydrochloride (e.g., from 10⁻¹¹ to 10⁻⁵ M).[8]

  • Incubation & Harvesting:

    • Incubate the plate for 60-120 minutes at a specified temperature (e.g., 25°C) to allow the binding to reach equilibrium.[8]

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[7]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7][8]

  • Quantification & Analysis:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.[8]

    • Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.

    • Calculate the Ki value using the formula: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_process Processing & Measurement cluster_analysis Data Analysis Membranes Cell Membranes (Expressing DAT, SERT, or NET) Total Total Binding (Membranes + Radioligand) NSB Non-Specific Binding (Membranes + Radioligand + Excess Inhibitor) Competition Competition (Membranes + Radioligand + Test Compound) Radioligand Radioligand (e.g., [3H]WIN 35,428) Test_Compound Test Compound (Serial Dilutions) Incubate Incubate to Equilibrium Total->Incubate NSB->Incubate Competition->Incubate Filter Vacuum Filtration Incubate->Filter Count Scintillation Counting (CPM) Filter->Count Calc_Specific Calculate Specific Binding Count->Calc_Specific Curve_Fit Generate Competition Curve Calc_Specific->Curve_Fit Determine_IC50 Determine IC50 Curve_Fit->Determine_IC50 Calc_Ki Calculate Ki Value (Cheng-Prusoff) Determine_IC50->Calc_Ki

Workflow for a Radioligand Binding Assay.
Synaptosomal Uptake Assays: Measuring Functional Inhibition (IC50)

While binding affinity is crucial, it doesn't always perfectly correlate with functional activity. A compound could bind to a transporter without effectively blocking its function. Therefore, uptake inhibition assays are critical. These assays use synaptosomes—resealed nerve terminals isolated from brain tissue—which contain functional, native monoamine transporters.[9][10] The assay measures a compound's ability to prevent these synaptosomes from taking up radiolabeled neurotransmitters (e.g., [³H]dopamine).

Experimental Protocol: Synaptosomal Uptake Assay

This protocol is adapted for measuring uptake in synaptosomes prepared from specific rat brain regions (striatum for DAT, hippocampus/cortex for SERT, and cortex for NET).[9][11]

  • Synaptosome Preparation:

    • Dissect the relevant brain region (e.g., striatum) from a rat in ice-cold homogenization buffer (e.g., 0.32 M sucrose solution).[11]

    • Homogenize the tissue gently.[11]

    • Perform differential centrifugation: a low-speed spin to remove nuclei and debris, followed by a high-speed spin to pellet the crude synaptosomal fraction.[1][11]

    • Resuspend the synaptosomal pellet in an appropriate uptake buffer (e.g., Krebs-HEPES buffer).[1][6]

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosome preparation with either buffer alone, a known inhibitor (to define non-specific uptake), or varying concentrations of this compound for ~10 minutes at 37°C.[1]

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT, [³H]norepinephrine for NET).[6]

    • Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes).[6]

    • Terminate the uptake by rapid filtration over glass fiber filters, followed by immediate washing with ice-cold buffer to trap the synaptosomes containing the imported radiolabel.[1]

  • Quantification & Analysis:

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the specific uptake at each concentration of the test compound.

    • Plot the percentage of inhibition of specific uptake against the log concentration of the test compound to determine the IC50 value.

Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Uptake Inhibition Assay cluster_process Termination & Measurement cluster_analysis Data Analysis Tissue Brain Tissue (e.g., Striatum) Homogenize Homogenization Tissue->Homogenize Centrifuge Differential Centrifugation Homogenize->Centrifuge Synaptosomes Isolated Synaptosomes Centrifuge->Synaptosomes Preincubation Pre-incubate Synaptosomes with Test Compound Synaptosomes->Preincubation Add_Substrate Add [3H]Neurotransmitter (e.g., [3H]Dopamine) Preincubation->Add_Substrate Incubate_Uptake Incubate (1-5 min, 37°C) Add_Substrate->Incubate_Uptake Filter Rapid Filtration & Washing Incubate_Uptake->Filter Count Scintillation Counting Filter->Count Calc_Inhibition Calculate % Inhibition Count->Calc_Inhibition Curve_Fit Generate Inhibition Curve Calc_Inhibition->Curve_Fit Determine_IC50 Determine IC50 Value Curve_Fit->Determine_IC50

Workflow for a Synaptosomal Uptake Assay.

Data Presentation and Comparative Analysis

The data generated from these assays should be organized into clear tables to facilitate direct comparison with established reference compounds. This contextualizes the potency and selectivity of the test compound.

Table 1: Comparative Binding Affinities (Ki, nM) at Human Monoamine Transporters

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT SelectivityNET/DAT Selectivity
4-(3,4-Dichlorobenzyl)piperidine HCl (Experimental Value) (Experimental Value) (Experimental Value) (Calculated) (Calculated)
Cocaine (non-selective)~150~250~400~1.7~2.7
GBR 12909 (DAT selective)[3][12]~5~2500~20050040
Fluoxetine (SERT selective)[2][3]~2900~1~3500.00030.12
Nisoxetine (NET selective)[3][13]~140~80~0.80.570.006

Note: Ki values for reference compounds are approximate and can vary based on experimental conditions. Selectivity is calculated as Ki(Off-Target Transporter) / Ki(Target Transporter). For DAT selectivity, a higher ratio is desired.

Table 2: Comparative Uptake Inhibition (IC50, nM) at Rat Monoamine Transporters

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)SERT/DAT SelectivityNET/DAT Selectivity
4-(3,4-Dichlorobenzyl)piperidine HCl (Experimental Value) (Experimental Value) (Experimental Value) (Calculated) (Calculated)
Cocaine~200~350~500~1.8~2.5
GBR 12909[12]~10~3000~25030025
Fluoxetine[13]~3500~15~4000.0040.11
Nisoxetine[13]~150~100~10.670.007

Note: IC50 values for reference compounds are approximate. Selectivity is calculated as IC50(Off-Target Transporter) / IC50(Target Transporter). For DAT selectivity, a higher ratio indicates greater selectivity.

Interpreting the Selectivity Profile

The primary goal is to determine the ratios of SERT/DAT and NET/DAT. A compound is considered "DAT selective" if these ratios are significantly greater than 1. For instance, GBR 12909 shows a ~500-fold higher affinity for DAT over SERT in binding assays, establishing its profile as a highly selective DAT inhibitor.

The structural features of this compound, specifically the dichlorinated benzyl group and the piperidine core, are critical determinants of its interaction with the transporter binding pockets.[5][14] The position and nature of substituents on these rings can drastically alter affinity and selectivity.[14][15] By comparing its experimentally determined Ki and IC50 values to those of well-characterized compounds, researchers can infer how its unique structure contributes to its pharmacological profile.

Selectivity_Concept Compound Test Compound DAT DAT Compound->DAT High Affinity (Low Ki) SERT SERT Compound->SERT Low Affinity (High Ki) NET NET Compound->NET Low Affinity (High Ki)

Conceptual model of high selectivity for DAT.

Conclusion

A thorough assessment of a compound's selectivity for monoamine transporters is a foundational step in drug discovery and neuroscience research. For a molecule like this compound, a systematic evaluation using both radioligand binding and synaptosomal uptake assays is imperative to define its pharmacological identity. By employing the rigorous, self-validating protocols outlined in this guide and benchmarking the results against established standards, researchers can confidently determine its selectivity profile for DAT over SERT and NET. This data-driven approach not only elucidates the compound's mechanism of action but also paves the way for its potential development as a targeted therapeutic agent.

References

  • Rothman, R. B., Baumann, M. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. Available at: [Link]

  • Rothman, R. B., & Baumann, M. H. (2001). Uptake and release of neurotransmitters. Current Protocols in Neuroscience. Available at: [Link]

  • Izenwasser, S., & Newman, A. H. (2014). Discovery and Development of Monoamine Transporter Ligands. Advances in Pharmacology. Available at: [Link]

  • Daws, L. C., & Gould, G. G. (2011). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Duan, H., & Wang, J. (2010). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Sambo, D., et al. (2017). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments. Available at: [Link]

  • Niello, M., & Sitte, H. H. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Available at: [Link]

  • Iacovelli, L., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. Available at: [Link]

  • Torres, G. E., et al. (2003). Overview of Monoamine Transporters. Methods in Molecular Biology. Available at: [Link]

  • Niello, M., et al. (2019). Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Iacovelli, L., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. Available at: [Link]

  • Lee, K. C., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences. Available at: [Link]

  • Paudel, P. N., et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics. Available at: [Link]

  • Stevenson, G. I., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, K. C., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences. Available at: [Link]

Sources

Navigating the Uncharted: A Framework for Comparing In Vitro and In Vivo Effects of Novel Piperidine Derivatives Like 4-(3,4-Dichlorobenzyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Evaluation

To our fellow researchers, scientists, and drug development professionals, this guide addresses the critical step of correlating in vitro and in vivo data, using the compound 4-(3,4-Dichlorobenzyl)piperidine hydrochloride as a case study. It is important to note at the outset that, despite its availability as a chemical intermediate for research, there is a notable absence of publicly available, peer-reviewed studies detailing the specific biological effects of this particular compound.[1] This guide will, therefore, serve as a comprehensive framework for how a researcher would approach the characterization of such a novel piperidine derivative, from initial cell-free assays to whole-animal models. We will explore the necessary experiments, the rationale behind them, and how to interpret the resulting data to build a compelling preclinical package.

Part 1: The Foundational In Vitro Assessment - Defining the Molecular Interaction

The journey of a thousand miles begins with a single step. In drug discovery, this first step is the in vitro characterization of a compound. The goal here is to understand how the molecule interacts with its biological target(s) in a controlled, isolated environment. For a novel compound like this compound, which is suggested to have potential in neuroscience, a logical starting point would be to screen it against a panel of common central nervous system (CNS) targets.

Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

A radioligand binding assay is a classic and robust method to determine the affinity of a compound for a specific receptor. Let's hypothesize that we want to assess the affinity of our compound for the dopamine transporter (DAT), a key target in neurological disorders.

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter (hDAT).

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing hDAT (e.g., HEK293 cells).

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand: Select a suitable radioligand with high affinity and specificity for hDAT (e.g., [³H]-WIN 35,428).

  • Competition Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand to each well.

    • Add increasing concentrations of the test compound (this compound).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known DAT inhibitor, e.g., cocaine).

  • Incubation: Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Hypothetical In Vitro Target Profile

The results from a panel of such assays can be summarized in a table for clear comparison.

TargetAssay TypeHypothetical IC50 (nM)Hypothetical Ki (nM)
Dopamine Transporter (DAT)Radioligand Binding15075
Serotonin Transporter (SERT)Radioligand Binding800420
Norepinephrine Transporter (NET)Radioligand Binding>10,000>5,000
Sigma-1 ReceptorRadioligand Binding4522
NMDA ReceptorElectrophysiology2,500-

This table would provide a clear picture of the compound's potency and selectivity at the molecular level.

Part 2: Bridging the Gap - Cellular and Functional Assays

Once a primary target is identified, the next logical step is to assess the compound's functional effect in a cellular context. Does it act as an agonist, antagonist, or modulator?

Experimental Protocol: In Vitro Functional Assay (e.g., Neurotransmitter Uptake)

Objective: To determine the functional effect of this compound on dopamine uptake in hDAT-expressing cells.

Methodology:

  • Cell Culture: Plate hDAT-expressing cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Pre-incubate the cells with increasing concentrations of the test compound or a reference standard (e.g., GBR-12909) for 15-30 minutes.

  • Uptake Initiation: Add a solution containing a fixed concentration of radiolabeled dopamine (e.g., [³H]-dopamine).

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C to allow for dopamine uptake.

  • Uptake Termination: Rapidly wash the cells with ice-cold buffer to remove extracellular [³H]-dopamine.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis: Determine the IC50 for the inhibition of dopamine uptake.

Part 3: The In Vivo Reality - Assessing Effects in a Living System

In vivo studies are essential to understand a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in a complex biological system.

Experimental Workflow: From In Vitro Hit to In Vivo Proof-of-Concept

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase a Target Identification (e.g., Radioligand Binding) b Functional Cellular Assay (e.g., Neurotransmitter Uptake) a->b Confirm Functional Activity c In Vitro ADME (e.g., Microsomal Stability, Permeability) b->c Assess Drug-like Properties d Pharmacokinetic (PK) Study (e.g., in Mice or Rats) c->d Select Candidate for In Vivo Testing e Pharmacodynamic (PD) / Efficacy Study (e.g., Locomotor Activity, Microdialysis) d->e Establish Dose-Exposure Relationship f Preliminary Toxicology (e.g., Acute Dose-Ranging) e->f Determine Therapeutic Window

Caption: A simplified workflow from in vitro discovery to in vivo validation.

Experimental Protocol: Mouse Model of Locomotor Activity

Objective: To assess the effect of this compound on spontaneous locomotor activity in mice, a common behavioral test for compounds affecting dopamine signaling.

Methodology:

  • Animals: Use adult male C57BL/6 mice, acclimated to the housing facility.

  • Drug Preparation: Prepare the test compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween-80).

  • Dosing: Administer the compound via the desired route (e.g., intraperitoneal injection) at various doses (e.g., 1, 3, 10 mg/kg). Include a vehicle control group.

  • Behavioral Testing: Immediately after dosing, place individual mice into open-field arenas equipped with infrared beams to automatically track movement.

  • Data Collection: Record locomotor activity (e.g., total distance traveled, rearing frequency) for 60-120 minutes.

  • Data Analysis: Compare the activity of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Part 4: The In Vitro-In Vivo Correlation (IVIVC) - Connecting the Dots

The ultimate goal is to establish a meaningful relationship between the in vitro potency and the in vivo efficacy. A strong IVIVC is a cornerstone of a successful drug development program.

Data Presentation: Comparing In Vitro and In Vivo Data
ParameterIn Vitro Result (Hypothetical)In Vivo Result (Hypothetical)
Potency DAT Ki = 75 nMED50 (Locomotor Activity) = 5 mg/kg
Mechanism Inhibition of Dopamine UptakeIncreased Striatal Dopamine (measured by microdialysis)
Selectivity >10-fold selective for DAT over SERTNo significant change in serotonin-mediated behaviors
Pharmacokinetics Brain-to-Plasma Ratio = 2.5t1/2 = 4 hours; Oral Bioavailability = 30%
Logical Framework for IVIVC

G invitro In Vitro Potency (Ki at Target) pk Pharmacokinetics (Brain Exposure at Active Dose) invitro->pk informs dose selection invivo In Vivo Efficacy (Behavioral or Physiological Endpoint) pk->invivo drives target engagement

Caption: Relationship between in vitro data, pharmacokinetics, and in vivo outcomes.

Conclusion

While specific experimental data for this compound remains elusive in the public domain, the framework presented here provides a robust and scientifically sound pathway for its evaluation. By systematically progressing from molecular target identification to functional cellular assays and finally to whole-animal models, researchers can build a comprehensive understanding of a novel compound's therapeutic potential. The key to a successful preclinical program lies not just in the execution of these experiments, but in the thoughtful integration of their results to establish a clear and compelling in vitro-in vivo correlation.

References

  • U.S. Food and Drug Administration. Guidance for Industry: In Vitro-In Vivo Correlation. [Link]

  • Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42–50. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(3,4-Dichlorobenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the responsible disposal of 4-(3,4-Dichlorobenzyl)piperidine hydrochloride. As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. This document provides in-depth, procedural guidance designed to ensure the safe handling and disposal of this compound, grounded in scientific principles and regulatory awareness. Our goal is to empower your laboratory with the knowledge to manage chemical waste not just compliantly, but with a deep understanding of the underlying safety and environmental rationale.

Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal

The primary recommended disposal method for this compound is through a licensed chemical destruction facility.[1] The most common and effective method for destroying halogenated organic compounds is controlled incineration with flue gas scrubbing.[1] This process ensures the complete breakdown of the molecule into less harmful components and captures acidic gases, such as hydrogen chloride, that are formed during combustion.

Immediate Safety & Handling Protocols

Before initiating any disposal procedure, ensuring the safety of laboratory personnel is the highest priority. Adherence to Occupational Safety and Health Administration (OSHA) guidelines on hazardous materials is mandatory.[3][4][5][6]

Personal Protective Equipment (PPE):

A comprehensive assessment of the risks associated with handling this compound dictates the following minimum PPE requirements:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against accidental splashes or dust generation during handling and transfer.
Skin Protection Fire/flame resistant and impervious clothing.[1] Nitrile or other chemically resistant gloves.Prevents skin contact with the compound. Contaminated gloves should be disposed of as hazardous waste.
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1]Necessary in situations with poor ventilation or when handling bulk quantities where dust formation is possible.

Engineering Controls:

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7][8]

Step-by-Step Disposal Workflow

The following workflow provides a systematic approach to the disposal of this compound, from initial waste accumulation to final hand-off to a certified disposal service.

G cluster_prep Preparation & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Start: Waste Generation waste_container Select a Designated, Compatible, and Labeled Waste Container start->waste_container segregate Segregate Halogenated Waste: Do not mix with non-halogenated solvents or other incompatible waste streams. waste_container->segregate accumulate Accumulate Waste in the Designated Container segregate->accumulate seal Securely Seal the Container When Not in Use accumulate->seal storage Store in a Cool, Dry, Well-Ventilated Area Away from Incompatible Materials seal->storage contact_ehs Contact Your Institution's Environmental Health & Safety (EHS) Office storage->contact_ehs disposal_vendor Arrange for Pickup by a Licensed Chemical Waste Disposal Vendor contact_ehs->disposal_vendor hand_off Complete all Necessary Paperwork and Hand Over the Waste disposal_vendor->hand_off end End: Disposal Complete hand_off->end

Caption: Disposal workflow for this compound.

Experimental Protocol for Waste Preparation:

  • Container Selection: Choose a waste container that is chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition with a secure, leak-proof lid.

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.

  • Segregation: It is critical to segregate chlorinated waste from other waste streams.[9] Do not mix with non-halogenated organic solvents, strong acids or bases, or oxidizers. Improper mixing can lead to dangerous chemical reactions or complicate the disposal process.

  • Accumulation: Add waste to the container in a fume hood. Avoid overfilling; a good rule of thumb is to fill to no more than 80% capacity to allow for expansion and prevent spills.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[7] Ensure secondary containment is in place to capture any potential leaks.

Disposal of Contaminated Materials

Contaminated Packaging:

  • Rinsing: Containers that held the pure compound can be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[1] The rinsate must be collected and disposed of as hazardous waste along with the this compound waste.

  • Disposal of Rinsed Containers: Once thoroughly decontaminated, the packaging can be punctured to render it unusable for other purposes and disposed of in a sanitary landfill.[1] Alternatively, combustible packaging may be incinerated.[1]

Contaminated PPE and Labware:

  • Disposable items such as gloves, bench paper, and plasticware that are contaminated with this compound must be collected in a separate, clearly labeled hazardous waste container for solids.

  • Non-disposable labware (e.g., glassware) should be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste.

Emergency Procedures for Spills and Accidental Release

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.[5]

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Avoid creating dust.[8]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Regulatory Framework and Compliance

The disposal of this compound is governed by a multi-layered regulatory framework. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[3] As a halogenated organic compound, this chemical falls under the purview of regulations concerning such substances.[10][11]

Furthermore, OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard provides crucial guidelines for worker safety during cleanup and disposal operations.[4][5] It is imperative that all laboratory personnel receive training on these regulations and your institution's specific chemical hygiene plan.[12]

Conclusion: A Culture of Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to safety, environmental responsibility, and scientific integrity. By understanding the chemical nature of this compound and adhering to the detailed protocols outlined in this guide, we can ensure that our pursuit of scientific advancement does not come at the cost of personal or environmental health. Always consult your institution's EHS department for guidance specific to your location and facilities.

References

  • Laboratory chemical waste. Water Corporation. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Chemical Waste Management for Laboratories. UFF. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • EPA HAZARDOUS WASTE CODES. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations - Westlaw. [Link]

  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. [Link]

Sources

Definitive Guide to Personal Protective Equipment for Handling 4-(3,4-Dichlorobenzyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-tested safety protocols for handling 4-(3,4-Dichlorobenzyl)piperidine hydrochloride (CAS No. 1171138-69-4). This document moves beyond a simple checklist to instill a deep understanding of why each step is critical, ensuring your safety and the integrity of your research. The procedures outlined here are designed to be a self-validating system of safety, empowering you to handle this compound with confidence and precision.

Immediate Safety Briefing: Understanding the Risks

Before handling this compound, it is crucial to recognize its primary hazards. This compound is classified as acutely toxic if swallowed (Acute Toxicity Category 3) and causes serious eye irritation.[1] The signal word associated with this compound is "Danger".[1] A significant amount of toxicological and environmental data for this compound is currently unavailable, which necessitates a conservative and cautious approach to handling.[2] Therefore, all operations must be conducted with the assumption that the compound may have other unknown hazardous properties. The primary routes of exposure to mitigate are inhalation of dust, eye contact, and skin contact.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale of the operation and the potential for exposure. The following protocol is based on a thorough risk assessment for handling this solid compound.

Respiratory Protection

Given that this compound is a solid that can form dust, preventing inhalation is paramount.[3] The lack of established occupational exposure limit values necessitates a high level of respiratory protection.[2]

  • For small quantities (milligram scale) in a well-ventilated area: A NIOSH-approved N95 or P100 particulate respirator is the minimum requirement.

  • For larger quantities or when dust generation is likely: A full-face respirator is recommended.[2] This provides a higher protection factor and also serves as primary eye and face protection. Ensure proper fit testing and use of appropriate particulate filters (P100).

Eye and Face Protection

This compound is a known serious eye irritant.[1] Therefore, robust eye protection is mandatory.

  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] Standard safety glasses are insufficient as they do not provide a seal against fine dust.

  • Enhanced Protection: A full-face respirator or a face shield worn over safety goggles provides a superior level of protection, especially during procedures with a higher risk of splashing or dust generation.[4][5]

Skin and Body Protection

Protecting the skin from contact is crucial. Impervious clothing and proper gloves are required.

  • Gloves: Handle with powder-free nitrile gloves.[6] While specific permeation data is unavailable, nitrile gloves offer good protection against a wide range of chemicals. For prolonged handling, double gloving is recommended.[6] Gloves must be inspected before use and changed every 30-60 minutes or immediately if contamination is suspected.[5]

  • Lab Coat/Gown: A long-sleeved lab coat is a minimum requirement. For handling larger quantities, a disposable, non-permeable gown with tight-fitting cuffs is recommended to prevent skin contact.[5]

  • Clothing: Wear fire/flame resistant and impervious clothing.[2] Ensure that street clothes are fully covered.

  • Footwear: Closed-toe shoes are mandatory. For extensive handling or in areas with a high risk of spills, chemical-resistant shoe covers should be worn.[6]

PPE Selection Summary
Task / Scale of WorkRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing <1g in fume hood N95 or P100 RespiratorTightly-fitting safety gogglesSingle pair of nitrile glovesStandard lab coat
Weighing >1g or outside hood Full-face respirator with P100 filtersFull-face respirator or goggles with face shieldDouble-layered nitrile glovesDisposable, non-permeable gown
Solution Preparation N95 or P100 Respirator (in hood)Tightly-fitting safety gogglesDouble-layered nitrile glovesStandard lab coat
Spill Cleanup Full-face respirator with P100 filtersFull-face respiratorHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coveralls

Operational Plan: Step-by-Step Handling Procedure

This workflow is designed to minimize exposure at every step.

Preparation
  • Designate an Area: All handling of solid this compound should be done in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.[3]

  • Assemble PPE: Before approaching the chemical, don all required PPE as outlined in the table above.

  • Prepare for Spills: Ensure a spill kit equipped with absorbent materials is readily accessible.

Weighing and Handling
  • Minimize Dust: Handle the compound gently to avoid creating dust. Use a micro-spatula for transfers.

  • Grounding: Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]

  • Container Management: Keep the container tightly closed when not in use.[3]

Post-Handling
  • Decontamination: Wipe down the work surface and any equipment used with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then gown, then face/eye protection, and finally respiratory protection.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

Emergency and Disposal Plan

Emergency Procedures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][8]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of soap and water for at least 15 minutes.[2][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][8]

  • Accidental Release: For a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[7] For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste generated from handling this compound is considered hazardous waste.

  • Unused Product: Dispose of surplus and non-recyclable solutions to a licensed chemical destruction plant or by controlled incineration.[2][7]

  • Contaminated Materials: All PPE (gloves, gowns, etc.) and cleaning materials must be collected in a designated, sealed hazardous waste container.

  • Empty Containers: Containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The container can then be disposed of according to local regulations.[2] Do not discharge any waste to sewer systems.[2]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Protocol Start Start: Handling this compound CheckScale Assess Scale of Operation Start->CheckScale SmallScale Small Scale (<1g) & in Fume Hood CheckScale->SmallScale Small LargeScale Large Scale (>1g) or Potential for Dust CheckScale->LargeScale Large Spill Spill or Emergency Cleanup CheckScale->Spill Spill/Emergency SmallPPE Required PPE: - N95/P100 Respirator - Safety Goggles - Nitrile Gloves - Lab Coat SmallScale->SmallPPE LargePPE Required PPE: - Full-Face Respirator (P100) - Double Nitrile Gloves - Impermeable Gown LargeScale->LargePPE SpillPPE Required PPE: - Full-Face Respirator (P100) - Heavy-Duty Gloves - Chemical Resistant Suit Spill->SpillPPE End End: Safe Handling Complete SmallPPE->End Proceed with Caution LargePPE->End Proceed with Caution SpillPPE->End Proceed with Caution

Caption: PPE selection workflow based on operational scale.

References

  • Echemi. (2019). This compound Safety Data Sheets.
  • Echemi. This compound.
  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment.
  • Pharmacy Purchasing & Products. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Chemicalbook. (2025). This compound | 1171138-69-4.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Apollo Scientific. (2023). 4-(3,4-dichlorophenoxy)piperidine hydrochloride.
  • CDH Fine Chemical. PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • Chem-Impex. This compound.
  • NHS Dorset. Standard-B4-Waste-Management.doc.
  • BLD Pharm. 1171138-69-4|this compound.
  • Apollo Scientific. (2023). 3-(4-Methylbenzyl)piperidine hydrochloride.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Dichlorobenzyl)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(3,4-Dichlorobenzyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.